molecular formula C26H18Cl6N2OS B1216903 Anilix CAS No. 8072-20-6

Anilix

Cat. No.: B1216903
CAS No.: 8072-20-6
M. Wt: 619.2 g/mol
InChI Key: NUXLOJGLOHSJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anilix, also known as Anilix, is a useful research compound. Its molecular formula is C26H18Cl6N2OS and its molecular weight is 619.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anilix suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anilix including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

8072-20-6

Molecular Formula

C26H18Cl6N2OS

Molecular Weight

619.2 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)ethanol;(4-chlorophenyl)sulfanyl-(2,4,5-trichlorophenyl)diazene

InChI

InChI=1S/C14H12Cl2O.C12H6Cl4N2S/c1-14(17,10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11;13-7-1-3-8(4-2-7)19-18-17-12-6-10(15)9(14)5-11(12)16/h2-9,17H,1H3;1-6H

InChI Key

NUXLOJGLOHSJEF-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1SN=NC2=CC(=C(C=C2Cl)Cl)Cl)Cl

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1SN=NC2=CC(=C(C=C2Cl)Cl)Cl)Cl

Synonyms

milbex

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Anilide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Anilides are a crucial class of organic compounds characterized by an amide linkage directly attached to a phenyl ring. This structural motif is a cornerstone in medicinal chemistry and materials science, found in numerous pharmaceuticals, herbicides, and polymers. The synthesis of anilides is a fundamental process in organic chemistry, typically achieved through the acylation of aniline or its derivatives. This guide provides a comprehensive overview of the core principles, experimental protocols, and reaction mechanisms for the synthesis of anilide compounds, tailored for a technical audience.

Core Principles of Anilide Synthesis

The most common and direct method for synthesizing anilides is through the nucleophilic acyl substitution reaction. In this process, an aniline (acting as the nucleophile) attacks an activated carboxylic acid derivative (the electrophile), such as an acyl chloride or an acid anhydride.[1][] The nitrogen atom of the aniline's amino group uses its lone pair of electrons to attack the electrophilic carbonyl carbon of the acylating agent.[3][4]

Two of the most widely used variations of this reaction are:

  • Reaction with Acid Anhydrides : Acetic anhydride is commonly used to produce acetanilides. This reaction is often buffered with a weak base like sodium acetate, which neutralizes the carboxylic acid byproduct and helps to deprotonate the anilinium ion, regenerating the more nucleophilic free aniline.[5][6]

  • Reaction with Acyl Chlorides (Schotten-Baumann Reaction) : This method involves reacting an aniline with an acyl chloride in the presence of an aqueous base, such as sodium hydroxide.[4][7] The base serves to neutralize the hydrochloric acid byproduct, preventing it from protonating the unreacted aniline and rendering it non-nucleophilic.[8]

Quantitative Data Summary

The synthesis of acetanilide from aniline and acetic anhydride is a classic and illustrative example. The following table summarizes the quantitative data for a typical laboratory-scale synthesis.

ParameterAnilineAcetic AnhydrideAcetanilide (Product)
Molecular Formula C₆H₅NH₂(CH₃CO)₂OC₆H₅NHCOCH₃
Molecular Weight ( g/mol ) 92.14102.09135.17[5]
Density (g/mL) 1.02[9]1.08[9]1.219[5]
Typical Molar Ratio 1.0 equivalent~1.1-1.3 equivalents-
Theoretical Yield (from 1.0 g Aniline) --1.47 g
Typical Experimental Yield --75-90%
Melting Point (°C) -6-73114.3[5]
Appearance Colorless to pale yellow liquidColorless liquidWhite crystalline solid[5]

Detailed Experimental Protocol: Synthesis of Acetanilide

This protocol details the synthesis of acetanilide from aniline and acetic anhydride, a procedure well-suited for those new to anilide synthesis.[5][6][9]

Safety Precautions:

  • Aniline is toxic, can be absorbed through the skin, and should be handled in a fume hood.[9]

  • Acetic anhydride is corrosive and a lachrymator (causes tearing).[9]

  • Concentrated hydrochloric acid is highly corrosive.[9]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Reagents:

  • Aniline (2.0 mL, ~22 mmol)

  • Concentrated Hydrochloric Acid (2.0 mL)

  • Acetic Anhydride (2.5 mL, ~26 mmol)

  • Sodium Acetate Trihydrate (3.5 g)

  • Distilled Water

  • Ethanol (for recrystallization)

  • 125 mL Erlenmeyer flask

  • Beakers

  • Graduated cylinders

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Preparation of Anilinium Hydrochloride : In a 125 mL Erlenmeyer flask, add 50 mL of distilled water. In a fume hood, carefully add 2.0 mL of concentrated hydrochloric acid to the water. To this acidic solution, add 2.0 mL of aniline. Swirl the flask gently; the aniline should dissolve to form a clear solution of anilinium chloride. If the solution is colored, a small amount of activated charcoal can be added, swirled for a minute, and then removed by gravity filtration.[9]

  • Preparation of Reagents : In a separate beaker, dissolve 3.5 g of sodium acetate trihydrate in 15 mL of distilled water. Measure 2.5 mL of acetic anhydride into a small graduated cylinder.

  • Acetylation Reaction : To the solution of anilinium chloride, add the 2.5 mL of acetic anhydride all at once. Immediately after, add the prepared sodium acetate solution to the flask.[6] Swirl the mixture vigorously. A white precipitate of crude acetanilide should form rapidly.

  • Crystallization and Isolation : Cool the reaction mixture by placing the flask in an ice bath for at least 20 minutes to ensure complete crystallization of the product.[5][9]

  • Collect the crude acetanilide crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold water to remove any soluble impurities.[9] Continue to apply suction for several minutes to air-dry the product.

  • Purification by Recrystallization : Transfer the crude solid to a beaker. Add a minimal amount of hot water or an ethanol-water mixture and heat gently until all the solid dissolves.[10] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce recrystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry completely.

  • Characterization : Determine the yield and measure the melting point of the dried product. A sharp melting point close to the literature value (114.3 °C) indicates high purity.[5]

Mandatory Visualizations

Diagram 1: Reaction Mechanism of Anilide Synthesis

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) R-NH₂ Tetrahedral_Int Tetrahedral Intermediate Aniline->Tetrahedral_Int 1. Nucleophilic Attack Acyl_Chloride Acyl Chloride (Electrophile) R'-COCl Acyl_Chloride->Tetrahedral_Int Anilide Anilide R-NH-COR' Tetrahedral_Int->Anilide 2. Elimination of Cl⁻ HCl HCl Tetrahedral_Int->HCl 3. Proton Transfer Base Base (-OH⁻) Base->HCl

Caption: Nucleophilic acyl substitution mechanism for anilide formation.

Diagram 2: Experimental Workflow for Acetanilide Synthesis

experimental_workflow Reactants 1. Mix Aniline, HCl, and Water Addition 2. Add Acetic Anhydride & Sodium Acetate Reactants->Addition Precipitation 3. Cool in Ice Bath to Precipitate Product Addition->Precipitation Filtration1 4. Vacuum Filtration (Isolate Crude Product) Precipitation->Filtration1 Purification 5. Recrystallization (from Hot Water/Ethanol) Filtration1->Purification Crude Solid Filtration2 6. Vacuum Filtration (Isolate Pure Product) Purification->Filtration2 Drying 7. Dry Crystals Filtration2->Drying Product Pure Acetanilide Drying->Product Purified Crystals

Caption: Step-by-step workflow for the synthesis and purification of acetanilide.

References

Anilide Derivatives: A Comprehensive Technical Guide to Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilide derivatives, a versatile class of organic compounds characterized by an amide linkage to a phenyl group, represent a cornerstone in medicinal chemistry and drug discovery. Their unique structural features allow for a wide range of modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological significance, and mechanisms of action of anilide derivatives, with a focus on their applications as anticancer, antimicrobial, antiviral, and local anesthetic agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this critical area.

Synthesis of Anilide Derivatives

The synthesis of anilide derivatives is typically achieved through the acylation of anilines. A general and widely used method involves the reaction of a substituted or unsubstituted aniline with an acylating agent such as an acyl chloride or an acid anhydride.[1]

A representative synthetic scheme is as follows:

G Aniline Aniline Reaction Acylation Aniline->Reaction AcylatingAgent Acyl Chloride / Acid Anhydride AcylatingAgent->Reaction Solvent Solvent (e.g., Water, DCM) Solvent->Reaction Base Base (e.g., Pyridine, NaOAc) Base->Reaction Product Anilide Derivative Reaction->Product

General synthesis of anilide derivatives.

This straightforward and adaptable synthesis allows for the creation of large libraries of anilide derivatives for biological screening.

Anticancer Activity

Anilide derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more under investigation. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

A prominent group of anilide-based anticancer drugs are tyrosine kinase inhibitors (TKIs). These drugs target specific tyrosine kinases that are constitutively activated in various cancers, leading to uncontrolled cell growth.

Prominent Anilide-Based Tyrosine Kinase Inhibitors:

  • Nilotinib: A potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[2][3] It binds to the ATP-binding site of the inactive conformation of the ABL kinase domain with greater affinity than imatinib.[2]

  • Bosutinib: A dual inhibitor of Src and Abl tyrosine kinases.[4][5] It is effective against many imatinib-resistant BCR-ABL mutations.[4] Bosutinib has been shown to suppress neuroblastoma growth by inhibiting Src/Abl signaling and downstream pathways like PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3.[6]

  • Sorafenib: A multi-kinase inhibitor that targets Raf kinases (C-RAF, B-RAF) and receptor tyrosine kinases such as VEGFR and PDGFR.[7][8] This dual mechanism allows Sorafenib to inhibit both tumor cell proliferation and angiogenesis.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BCR_ABL BCR-ABL BCR_ABL->Ras BCR_ABL->PI3K STAT3 STAT3 BCR_ABL->STAT3 Src Src Src->Ras Src->PI3K Src->STAT3 STAT3->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf Inhibits Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->Src Inhibits

Signaling pathways targeted by anilide kinase inhibitors.
Histone Deacetylase (HDAC) Inhibition

Some anilide derivatives function as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected anilide derivatives against various cancer cell lines.

CompoundCancer Cell LineAssayIC50 (µM)Reference
Pegaharoline AA549 (NSCLC)MTT2.39 ± 0.27[9]
Pegaharoline APC9 (NSCLC)MTT3.60 ± 0.41[9]
ICD-85A549 (NSCLC)MTT22.23 ± 2.42 µg/ml[10]
SMU-A0B13HEK-Blue hTLR2-18.21 ± 0.87[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13]

G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Add varying concentrations of anilide derivative B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with a serial dilution of the anilide derivative and incubate for the desired period (e.g., 48 or 72 hours).[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity

Anilide derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Antibacterial Activity

Anilides have been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism can involve the inhibition of folic acid synthesis, disruption of cell wall synthesis, or inhibition of essential enzymes.[12]

Antifungal Activity

Several anilide derivatives have demonstrated potent antifungal activity. The specific mechanisms can vary but may involve disruption of the fungal cell membrane or inhibition of key enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected anilide derivatives against various microbial strains.

CompoundMicroorganismMIC (µM)Reference
Diamide 3eM. tuberculosis35.8[15]
Diamide 3fM. tuberculosis18.7[15]
Diamide 3eEnterococcus faecalis4.66 - 35.8[15]
Diamide 3fStaphylococcus aureus0.070 - 8.95[15]
Experimental Protocols for Antimicrobial Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.[16][17]

G A Prepare a lawn of bacteria on an agar plate B Create wells in the agar A->B C Add anilide derivative solution to the wells B->C D Incubate the plate C->D E Measure the zone of inhibition D->E

Workflow for the agar well diffusion assay.

Detailed Steps:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.[16]

  • Well Creation: Wells of a specific diameter are punched into the agar.[17]

  • Compound Application: A known concentration of the anilide derivative is added to each well.[16]

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.[16]

  • Zone of Inhibition: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured.[17]

This method is used to quantitatively determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19]

G A Prepare serial dilutions of the anilide derivative in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate the plate B->C D Observe for visible microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Serial Dilution: Two-fold serial dilutions of the anilide derivative are prepared in a 96-well microtiter plate containing broth medium.[14]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[18]

  • Incubation: The plate is incubated for 18-24 hours at an appropriate temperature.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]

Antiviral Activity

Recent studies have highlighted the potential of anilide derivatives as antiviral agents, particularly against flaviviruses.

Quantitative Antiviral Activity Data

The following table shows the antiviral activity of some anilide derivatives.

CompoundVirusCell LineEC50 (µM)SIReference
7eYellow Fever Virus (YFV)BHK-213.6>27.8[20]
6-azauridineYellow Fever Virus (YFV)BHK-2146.0>2.2[20]
AnidulafunginZika Virus (ZIKV)-2.08-[21]
AnidulafunginDengue Virus-2 (DENV-2)-3.24-[21]
MicafunginSARS-CoV-2VeroE6/TMPRSS226.1>64[21]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[16][22]

G A Seed host cells in a multi-well plate B Incubate to form a confluent monolayer A->B C Infect cells with virus in the presence of varying anilide concentrations B->C D Incubate to allow viral adsorption C->D E Overlay cells with a semi-solid medium D->E F Incubate to allow plaque formation E->F G Fix and stain the cells F->G H Count the number of plaques G->H I Calculate the EC50 value H->I

Workflow for the plaque reduction antiviral assay.

Detailed Steps:

  • Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.[16]

  • Infection: The cells are infected with a known amount of virus in the presence of serial dilutions of the anilide derivative.[16]

  • Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread.[16]

  • Incubation: The plates are incubated for several days to allow for the formation of plaques (zones of cell death).[16]

  • Plaque Visualization and Counting: The cells are fixed and stained, and the number of plaques in each well is counted.[16]

  • EC50 Determination: The effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50%, is calculated.

Local Anesthetic Activity

Anilide derivatives, such as lidocaine and bupivacaine, are widely used as local anesthetics. Their mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes.[18][23]

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_Channel->Na_ion_in Na_ion_out Na+ Na_ion_out->Na_Channel Influx Depolarization Depolarization & Action Potential Na_ion_in->Depolarization Anilide Anilide Local Anesthetic (e.g., Lidocaine, Bupivacaine) Anilide->Na_Channel Blocks Pain_Signal Pain Signal Transmission Anilide->Pain_Signal Inhibits Depolarization->Pain_Signal

Mechanism of action of anilide local anesthetics.

By blocking sodium influx, these agents prevent the depolarization of the neuronal membrane and the propagation of action potentials, thereby blocking the sensation of pain.[18] The duration of action is influenced by factors such as lipid solubility and protein binding.[6]

Other Biological Activities

Anilide derivatives have also been investigated for other biological activities, including:

  • Herbicidal Activity: Some anilides act as herbicides by inhibiting enzymes in plants, such as histone deacetylase.[13][24]

  • Insecticidal Activity: Certain anilide derivatives, particularly anthranilic diamides, target insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[9][25]

Conclusion

Anilide derivatives represent a remarkably versatile and privileged scaffold in the design and development of new therapeutic agents and other biologically active compounds. Their straightforward synthesis allows for extensive structural modifications, leading to a broad spectrum of activities. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of novel and more effective anilide-based drugs and agrochemicals. This technical guide provides a solid foundation of data and methodologies to support these future research endeavors.

References

The Anilide Functional Group: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, properties, synthesis, and biological significance of the anilide functional group, tailored for researchers, scientists, and professionals in drug development.

Core Concepts: Understanding the Anilide Moiety

The anilide functional group, structurally defined as a phenyl group attached to the nitrogen atom of an amide, is a prevalent motif in a vast array of organic molecules, including numerous pharmaceuticals, agrochemicals, and materials.[1] Its fundamental structure consists of an acyl group bonded to an aniline fragment, giving it a unique combination of chemical properties derived from both the amide and the aromatic ring. This guide provides a technical overview of the anilide functional group, with a focus on its relevance in the context of drug design and development.

Structural and Physicochemical Properties

The geometry and electronic nature of the anilide linkage are crucial to its function. The amide bond within the anilide group exhibits partial double bond character due to resonance, which results in a planar arrangement of the atoms involved. This planarity has significant implications for the three-dimensional structure of molecules containing this group and their ability to interact with biological targets.

Table 1: Physicochemical Properties of Acetanilide and Benzanilide

PropertyAcetanilideBenzanilide
Molecular Formula C₈H₉NOC₁₃H₁₁NO
Molar Mass 135.17 g/mol 197.23 g/mol [2]
Melting Point 113-115 °C162-164 °C[3]
Boiling Point 304 °C117-119 °C (at 10 mmHg)
Solubility in Water Slightly solubleLimited solubility[3]
pKa (of conjugate acid) ~0.5-

Table 2: Key Bond Lengths and Angles in Acetanilide and Benzanilide

ParameterAcetanilideBenzanilide
C=O Bond Length 1.243 Å1.23 Å[3]
C-N (amide) Bond Length 1.325 Å1.35 Å[3]
C-N-C Bond Angle -~125°[3]
Dihedral Angle (Amide Plane vs. Phenyl Ring) 37.9°31.3° and 31.6°[1]

The acidity of the N-H proton in anilides is a key parameter influencing their biological activity and pharmacokinetic properties. The pKa of the conjugate acid of acetanilide is approximately 0.5. The acidity is influenced by the electronic nature of substituents on both the phenyl ring and the acyl group. Electron-withdrawing groups generally increase the acidity (decrease the pKa) of the anilide proton.

Table 3: pKa Values of Representative para-Substituted Anilines

Substituent (para-)pKa
-OCH₃5.34
-CH₃5.08
-H4.60
-Cl3.98
-COCH₃3.53
-CN1.74
-NO₂1.00

Synthesis and Reactivity

Anilides are most commonly synthesized through the acylation of anilines. This can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids under activating conditions.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an anilide, using the preparation of acetanilide as an example.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification aniline Aniline reaction Reaction (Acetylation) aniline->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction crude_product Crude Acetanilide reaction->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration recrystallization->filtration pure_product Pure Acetanilide filtration->pure_product

General workflow for anilide synthesis and purification.
Detailed Experimental Protocol: Synthesis of Acetanilide

This protocol details the synthesis of acetanilide from aniline and acetic anhydride.

Materials:

  • Aniline (2.0 mL)

  • Acetic anhydride (2.5 mL)

  • Sodium acetate solution (saturated, 20 mL)

  • Distilled water

  • Ice

Procedure:

  • In a 125 mL Erlenmeyer flask, add 2.0 mL of aniline and 20 mL of distilled water.

  • While swirling the flask, add 2.5 mL of acetic anhydride.

  • Immediately add 20 mL of a saturated sodium acetate solution and cool the mixture in an ice bath.

  • Stir the mixture until crystals of acetanilide form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from a minimal amount of hot water.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and dry them.

Spectroscopic Characterization

The structural elucidation of anilides relies on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.

Table 4: Characteristic Spectroscopic Data for Acetanilide

TechniqueObservation
¹H NMR (CDCl₃, δ in ppm) ~2.18 (s, 3H, -COCH₃), ~7.10 (t, 1H, para-H), ~7.32 (t, 2H, meta-H), ~7.49 (d, 2H, ortho-H), ~7.5 (br s, 1H, -NH)[4]
¹³C NMR (CDCl₃, δ in ppm) ~24.5 (-COCH₃), ~120.2 (ortho-C), ~124.3 (para-C), ~128.8 (meta-C), ~138.1 (ipso-C), ~168.9 (C=O)
IR (cm⁻¹) ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1300 (C-N stretch)
Mass Spectrometry (m/z) 135 (M⁺), 93 ([M-CH₂CO]⁺), 77 ([C₆H₅]⁺)

The Anilide Motif in Drug Development

The anilide functional group is a common feature in many approved drugs, where it often plays a critical role in binding to the target protein, typically through hydrogen bonding interactions. However, the aniline and anilide moieties can also present challenges in drug development, primarily related to metabolic instability and potential for toxicity. Cytochrome P450-mediated oxidation of the aniline ring can lead to the formation of reactive metabolites.

Case Study 1: Bosutinib - A Kinase Inhibitor

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. It contains an anilide moiety that is crucial for its binding to the ATP-binding site of the BCR-ABL kinase.

The following diagram illustrates the simplified signaling pathway inhibited by Bosutinib.

bosutinib_pathway BCR_ABL BCR-ABL Fusion Protein (Constitutively Active Kinase) Downstream Downstream Signaling Proteins (e.g., STAT, RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation and Survival Downstream->Proliferation Activation Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibition

Simplified signaling pathway of Bosutinib.
Case Study 2: Celecoxib - A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The anilide-like sulfonamide group in celecoxib is essential for its selective binding to the COX-2 active site.

The following diagram shows the prostaglandin synthesis pathway and the inhibitory action of Celecoxib.

celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Mechanism of action of Celecoxib in the prostaglandin pathway.

Conclusion

The anilide functional group is a versatile and important moiety in medicinal chemistry. Its structural and electronic properties allow for critical interactions with biological targets, leading to a wide range of therapeutic applications. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for the rational design and development of new anilide-containing drugs. While metabolic considerations are important, the continued prevalence of anilides in approved medicines underscores their value in the pharmaceutical sciences. Future work in this area will likely focus on strategies to mitigate metabolic liabilities while retaining the beneficial pharmacological properties of this important functional group.

References

The Enduring Legacy of the Amide Bond: A Technical Guide to the History and Discovery of Anilide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anilides, a class of organic compounds characterized by a phenyl group attached to the nitrogen atom of an amide, represent a cornerstone in the history of synthetic chemistry and pharmacology. From their origins in the burgeoning coal tar industry of the 19th century to their indispensable role in modern medicine and materials science, the journey of anilide compounds is a compelling narrative of serendipity, systematic investigation, and transformative innovation. This technical guide provides an in-depth exploration of the history and discovery of anilides, tailored for researchers, scientists, and drug development professionals. It details key historical milestones, presents comparative quantitative data, outlines seminal experimental protocols, and visualizes the intricate pathways and processes that define this remarkable class of molecules.

A Historical Journey: From Synthetic Dyes to "Magic Bullets"

The story of anilides is intrinsically linked to their parent amine, aniline.

  • The Dawn of Aniline (1826-1843): Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo, naming it "Crystallin".[1][2] In 1834, Friedlieb Runge isolated a substance from coal tar which he named "kyanol".[1][2][3] It wasn't until 1843 that August Wilhelm von Hofmann demonstrated that these substances were identical, and the name "aniline" became widely adopted.[2][4]

  • The Birth of an Industry (1856): A pivotal moment occurred in 1856 when William Henry Perkin, a student of Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline while attempting to create quinine.[2][3] This discovery catalyzed the synthetic dye industry and spurred intense research into aniline and its derivatives.[1][2]

  • A Serendipitous Foray into Medicine (1886): The entry of anilides into medicine was accidental. In 1886, physicians Arnold Cahn and Paul Hepp were testing naphthalene as a treatment for intestinal worms.[5] A pharmacist's error led them to administer acetanilide instead. They observed that while it was ineffective against worms, it remarkably reduced a patient's fever.[5] This discovery of acetanilide's antipyretic properties led to its rapid introduction into medical practice by Kalle and Company under the trade name Antifebrin.[6][7][8] Its analgesic properties were recognized shortly after.[9]

  • The Search for Safer Alternatives (1887): Despite its efficacy, acetanilide exhibited significant toxicity, most notably cyanosis caused by methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[6][7] This prompted the search for less toxic derivatives. In 1887, Bayer Company developed and marketed Phenacetin (N-(4-ethoxyphenyl)acetamide), which proved to be a safer alternative for a time, though it was later associated with renal disease.[6]

  • Unraveling the Metabolic Secret (1948): For decades, the precise mechanism of acetanilide's action and toxicity remained debated. In 1948, it was definitively established that acetanilide is primarily metabolized in the human body to paracetamol (acetaminophen).[8] This metabolite was found to be responsible for the analgesic and antipyretic effects.[7][8] The toxic side effect of methemoglobinemia was attributed to a minor metabolic pathway where acetanilide hydrolyzes back to aniline.[8] This crucial discovery paved the way for the development and widespread use of paracetamol as a much safer drug.[7]

  • Modern Anilides: The versatility of the anilide scaffold has led to its incorporation into a vast array of modern pharmaceuticals and agrochemicals. Anilides are found in local anesthetics (e.g., lidocaine), anti-cancer agents, antivirals, and fungicides.[10][11] Their development continues, with ongoing research into anilide derivatives as potent and selective enzyme inhibitors and receptor modulators.[12][13]

G A Discovery of Aniline (1826-1843) B First Synthetic Dye (Mauveine) (Perkin, 1856) A->B Industrial Chemistry C Accidental Discovery of Acetanilide's Antipyretic Effect (Cahn & Hepp, 1886) A->C Medicinal Chemistry D Marketed as 'Antifebrin' C->D G Metabolism to Paracetamol (Active Metabolite) Discovered (1948) C->G Mechanistic Understanding E Toxicity Observed (Methemoglobinemia) D->E F Development of Phenacetin (Bayer, 1887) E->F Search for safer alternatives H Modern Anilide Drugs (Anesthetics, Antivirals, etc.) F->H G->H Rational Drug Design

Caption: Historical development timeline of anilide compounds.

Quantitative Data on Anilide Compounds

The following tables summarize key quantitative data for seminal and representative anilide compounds, providing a basis for comparison of their physicochemical and pharmacological properties.

Table 1: Physicochemical Properties of Early Anilides
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility ( g/100 mL)
AnilineBenzenamineC₆H₅NH₂93.13-61843.5 @ 25°C[14]
AcetanilideN-PhenylacetamideC₈H₉NO135.17113-115304<0.56 @ 25°C[8]
PhenacetinN-(4-Ethoxyphenyl)acetamideC₁₀H₁₃NO₂179.22134-136-Sparingly soluble
Table 2: Pharmacological Activity of Selected Anilide Derivatives
Compound ClassExample CompoundTargetActivity MetricValueReference
AnalgesicAcetanilideCNSED₅₀ (mice)12.6 mg/kg[15]
AnalgesicPhenacetinCNSED₅₀ (mice)90.5 mg/kg[15]
AnalgesicAcetaminophenCNSED₅₀ (mice)158.5 mg/kg[15]
A₂B Adenosine Receptor Antagonistp-Cyanoanilide Derivative (27)A₂B ReceptorKᵢ (human)1.97 nM[13]
COX-2 Inhibitor5,5-diphenylimidazolidine derivative (14)COX-2 EnzymeIC₅₀0.41 µM[12]

Experimental Protocols

The synthesis of acetanilide from aniline is a classic and foundational experiment in organic chemistry that demonstrates the N-acetylation of an amine.

Protocol: Synthesis of Acetanilide via Acetylation of Aniline

This protocol details the synthesis of acetanilide from aniline using acetic anhydride.

Reaction Principle: The synthesis is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of acetic anhydride. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of acetic acid as a leaving group to yield the stable amide, acetanilide.[16]

Materials and Reagents:

  • Aniline (C₆H₅NH₂)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate Trihydrate (CH₃COONa·3H₂O)

  • Deionized Water (H₂O)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (beakers, Erlenmeyer flask, Büchner funnel)

  • Vacuum filtration apparatus

  • Ice bath

  • Heating mantle or hot plate

Procedure:

  • Preparation of Aniline Hydrochloride: In a 250 mL Erlenmeyer flask, add 4.5 mL of aniline to 125 mL of deionized water. Carefully add 4.5 mL of concentrated hydrochloric acid to the mixture while swirling.[17] The aniline should dissolve to form a clear solution of aniline hydrochloride.

  • Acetylation Reaction: Prepare a solution of 5.3 g of sodium acetate in 30 mL of water.[17] To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride. Swirl the flask to ensure mixing. Immediately add the prepared sodium acetate solution to the flask.

  • Precipitation of Crude Product: The solution will turn white as the acetanilide product precipitates.[17] Swirl the flask for 10 minutes to ensure the reaction goes to completion.

  • Isolation of Crude Product: Cool the mixture in an ice-water bath for 15-20 minutes to maximize crystal formation.[16] Collect the crude acetanilide crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot water (or an ethanol-water mixture) to dissolve the solid completely with heating.[17] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the purified acetanilide.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration. Dry the final product in a desiccator or a low-temperature oven. Characterize the product by determining its melting point and obtaining an IR spectrum.

G start Start A Mix Aniline, H₂O, and Conc. HCl to form Aniline Hydrochloride Solution start->A end End process process decision decision io io B Add Acetic Anhydride, then immediately add Sodium Acetate Solution A->B C Cool mixture in ice bath to precipitate crude Acetanilide B->C D Isolate crude product via Vacuum Filtration C->D E Dissolve crude product in minimum hot solvent (Recrystallization) D->E F Cool solution slowly, then in ice bath to form pure crystals E->F G Isolate pure crystals via Vacuum Filtration F->G H Dry the purified Acetanilide G->H H->end

Caption: Experimental workflow for the synthesis and purification of acetanilide.

Mechanisms and Signaling Pathways

Metabolic Pathway of Acetanilide

The pharmacological and toxicological profiles of acetanilide are a direct consequence of its metabolism. The primary metabolic route involves oxidation by cytochrome P450 enzymes to produce the active, non-toxic analgesic and antipyretic compound, paracetamol. A minor, but significant, pathway involves hydrolysis of the amide bond to release aniline, which is subsequently oxidized to species that cause methemoglobinemia.

G compound compound metabolite metabolite effect effect pathway pathway Acetanilide Acetanilide Paracetamol Paracetamol (Acetaminophen) Acetanilide->Paracetamol CYP450 Oxidation (Major Pathway) Aniline Aniline Acetanilide->Aniline Amide Hydrolysis (Minor Pathway) Analgesia Analgesic & Antipyretic Effects Paracetamol->Analgesia ToxicMetabolites Oxidized Aniline Metabolites Aniline->ToxicMetabolites Oxidation Toxicity Toxicity (Methemoglobinemia) ToxicMetabolites->Toxicity

Caption: Metabolic pathway of acetanilide leading to therapeutic and toxic effects.
Signaling Pathway: Cyclooxygenase (COX) Inhibition

While the mechanism of paracetamol (the active metabolite of acetanilide) is complex and not fully elucidated, a significant component of the action of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. This pathway is relevant to the broader class of analgesic anilides. COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Inhibition of COX-2 is particularly desirable for anti-inflammatory and analgesic effects, as COX-1 is involved in maintaining the protective lining of the stomach.

G cluster_cell Cell membrane membrane enzyme enzyme substrate substrate product product inhibitor inhibitor effect effect Stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) Membrane Cell Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA phospholipase A₂ COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH₂) COX2->PGs Pain Pain & Inflammation PGs->Pain Fever Fever PGs->Fever Anilide Anilide-based Analgesics Anilide->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway and site of action for analgesic compounds.

References

An In-depth Technical Guide to Anilide Nomenclature, Classification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of anilides, a significant class of organic compounds with wide-ranging applications in pharmaceuticals, agriculture, and materials science. We will delve into the core principles of their nomenclature, explore their classification based on structural and functional characteristics, present relevant quantitative data, and provide detailed experimental protocols for their synthesis and analysis.

Nomenclature of Anilides

Anilides are amide derivatives of aniline, structurally characterized by a phenyl group attached to the nitrogen atom of an amide functionality (R-C(=O)-NH-C₆H₅).[1][2] The naming of these compounds follows systematic IUPAC recommendations, although historical common names are still prevalent in literature and industry.[1]

IUPAC Nomenclature

The systematic IUPAC approach names anilides as N-phenyl derivatives of the parent amide.[1] The name is constructed by adding the prefix "N-phenyl" to the name of the corresponding amide.

  • Example 1: The anilide derived from acetic acid (ethanoic acid) is named N-phenylacetamide .[1]

  • Example 2: The anilide derived from benzoic acid is named N-phenylbenzamide .[1]

This system provides an unambiguous name for every distinct molecular structure.[3]

Common Nomenclature

Traditional nomenclature, which is widely accepted, replaces the "-amide" suffix of the parent amide with "-anilide".[1]

  • Example 1: N-phenylacetamide is commonly known as acetanilide .[4]

  • Example 2: N-phenylbenzamide is commonly known as benzanilide .[1]

Due to their historical significance, these common names are frequently used for simpler anilide structures.[1]

Classification of Anilides

Anilides can be classified based on their chemical structure or their biological function and mechanism of action.

Structural Classification

Structural classification is primarily based on the nature of the substituents on the acyl group and the amide nitrogen.

  • Based on the Acyl Group:

    • Alkyl Anilides: The acyl group is derived from an aliphatic carboxylic acid. Acetanilide (R = CH₃) is a prime example.[1]

    • Aryl Anilides: The acyl group is derived from an aromatic carboxylic acid. Benzanilide (R = C₆H₅) is a representative compound.[1]

  • Based on Substitution at the Nitrogen Atom:

    • Primary Anilides: The nitrogen atom is bonded to the phenyl group, the acyl group, and one hydrogen atom (R-C(O)-NH-C₆H₅). These are technically secondary amides.[1]

    • Secondary Anilides: The nitrogen atom is further substituted with an alkyl or aryl group (R-C(O)-NR'-C₆H₅), making them tertiary amides.[1]

The following diagram illustrates the structural classification of anilides.

G cluster_main Classification of Anilides cluster_structural By Structure cluster_functional By Biological Activity Anilides Anilides Acyl_Group Based on Acyl Group Anilides->Acyl_Group Structural N_Subst Based on N-Substitution Anilides->N_Subst Structural Fungicides Fungicides (e.g., Carboxin) Anilides->Fungicides Functional Herbicides Herbicides Anilides->Herbicides Functional Analgesics Analgesics (e.g., Acetanilide) Anilides->Analgesics Functional Antimicrobials Antimicrobials Anilides->Antimicrobials Functional Alkyl_Anilide Alkyl Anilides (e.g., Acetanilide) Acyl_Group->Alkyl_Anilide Aryl_Anilide Aryl Anilides (e.g., Benzanilide) Acyl_Group->Aryl_Anilide Primary_Anilide Primary Anilides (Secondary Amides) N_Subst->Primary_Anilide Secondary_Anilide Secondary Anilides (Tertiary Amides) N_Subst->Secondary_Anilide

Figure 1: Classification scheme for anilide compounds.
Classification by Biological Activity

Anilide derivatives exhibit a vast array of pharmacological and biological activities, forming the basis for their functional classification.[5]

  • Analgesics and Antipyretics: Acetanilide was one of the first synthetic fever-reducing and pain-relieving drugs, though its use was later curtailed due to toxicity.[1][5] Its active metabolite, p-hydroxyacetanilide, is the well-known and safer drug acetaminophen (paracetamol).[1]

  • Fungicides: Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) is a systemic fungicide used for seed treatment to protect crops from fungal pathogens.[1]

  • Herbicides: Several anilides are used as herbicides to control weeds in agriculture.[2][6]

  • Antimicrobial Agents: Many anilide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi.[7][8] Nitro group-containing anilides have shown potential as antidepressants, anticancer, and anti-HIV-I agents.[9]

  • Anticancer Agents: Certain anilide-based compounds have been investigated as antimicrotubule agents for cancer therapy.[10]

  • AMPK Modulators: A new class of anilide and anilide-like compounds has been discovered as direct modulators of AMP-activated protein kinase (AMPK), a key regulator in cellular energy homeostasis.[11]

Quantitative Data Presentation

This section summarizes key quantitative data for representative anilides, covering physicochemical properties and biological activity.

Table 1: Physicochemical Properties of Acetanilide

Property Value Reference
IUPAC Name N-phenylacetamide [1]
Common Name Acetanilide [1]
Molecular Formula C₈H₉NO [12]
Melting Point 114 °C [1]

| Water Solubility (25°C) | ~0.5 g / 100 mL |[1] |

Table 2: Biological Activity of Selected Salicylanilide-Based Peptidomimetics [8]

Compound ID Target Organism/Cell Line Activity Metric Value (µM)
3e M. tuberculosis H37Ra MIC 35.8
3e THP-1 (Cytotoxicity) IC₅₀ >10
3f S. aureus (MRSA 63718) MIC 2.34
3f E. faecalis (VRE 342B) MIC 4.66
3f M. tuberculosis H37Ra MIC 18.7
3f THP-1 (Cytotoxicity) IC₅₀ 1.4

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.[8]

Table 3: Method Detection Limits (MDLs) for Selected Anilines by GC-NPD [13]

Compound CAS No. MDL (µg/L) in Water
Aniline 62-53-3 2.3
2-Chloroaniline 95-51-2 1.4
4-Chloroaniline 106-47-8 0.66
3,4-Dichloroaniline 95-76-1 1.1
2-Nitroaniline 88-74-4 2.3
4-Nitroaniline 100-01-6 1.4

Data from EPA Method 8131.[13]

Experimental Protocols

The synthesis of acetanilide from aniline is a classic and fundamental procedure in organic chemistry that illustrates the formation of the anilide linkage.

Synthesis and Purification of Acetanilide

This protocol details the acetylation of aniline using acetic anhydride, followed by purification of the product via recrystallization.[14]

Reaction Principle: The synthesis is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks an electrophilic carbonyl carbon of acetic anhydride.[1][14] A tetrahedral intermediate is formed, which then collapses to yield acetanilide and acetic acid as a byproduct.[14]

Materials and Reagents:

  • Aniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate

  • Deionized water

  • Ethanol (95%)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, Buchner funnel)

  • Vacuum filtration apparatus

  • Ice bath

  • Heating mantle or hot plate

Protocol:

Part A: Synthesis of Crude Acetanilide [14][15][16]

  • Preparation of Aniline Solution: In a fume hood, add 0.5 mL of aniline to a 50 mL Erlenmeyer flask containing 15 mL of deionized water. Add 0.45 mL of concentrated HCl and swirl to dissolve the aniline.

  • Preparation of Reagent Solutions: In a separate beaker, prepare a solution of 0.53 g of sodium acetate in 3 mL of water. In a small test tube, measure 0.6 mL of acetic anhydride.

  • Acetylation Reaction: To the aniline hydrochloride solution, add the 0.6 mL of acetic anhydride. Swirl the flask to ensure mixing. Immediately add the sodium acetate solution to the mixture.

  • Precipitation: The solution will turn white as crude acetanilide precipitates. Cool the reaction mixture in an ice bath for 15-20 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water.[14]

Part B: Purification by Recrystallization [12][14]

  • Dissolution: Transfer the crude acetanilide to a 100 mL beaker. Add a minimal amount of hot water (or a 95% ethanol/water mixture) and heat gently while stirring until the solid completely dissolves.[15]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation begins, place the beaker in an ice bath to complete the crystallization process.

  • Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold water.[14]

  • Drying: Allow the crystals to dry completely on the filter paper or a watch glass.

Part C: Characterization [15]

  • Melting Point: Determine the melting point of the purified acetanilide. A sharp melting point close to the literature value (114 °C) indicates high purity.[1]

  • Thin Layer Chromatography (TLC): Spot the starting material (aniline) and the purified product on a TLC plate and elute with an appropriate solvent system. Compare the Rf values.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Key peaks to identify include the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1660 cm⁻¹), and aromatic C-H stretches.

The following diagram illustrates the general workflow for this experiment.

G start Start: Reagents mix Mix Aniline, H₂O, HCl start->mix add_reagents Add Acetic Anhydride & Sodium Acetate mix->add_reagents cool_precipitate Cool in Ice Bath to Precipitate Crude Product add_reagents->cool_precipitate filter_crude Vacuum Filter Crude Acetanilide cool_precipitate->filter_crude dissolve_crude Dissolve Crude Product in Minimum Hot Solvent filter_crude->dissolve_crude Purification Step hot_filter Hot Gravity Filtration (if needed) dissolve_crude->hot_filter cool_crystallize Cool Filtrate to Crystallize Pure Product hot_filter->cool_crystallize filter_pure Vacuum Filter Purified Crystals cool_crystallize->filter_pure dry Dry Final Product filter_pure->dry characterize Characterize Product (m.p., TLC, IR) dry->characterize end End characterize->end

Figure 2: Experimental workflow for acetanilide synthesis and purification.

Biological Signaling Pathways

While anilides have diverse mechanisms of action depending on their specific structure, the parent compound, aniline, is known to induce toxicity through specific signaling cascades. Understanding these pathways is crucial for drug development professionals assessing the metabolic fate and potential toxicity of anilide-based drug candidates.

Aniline exposure can lead to iron overload and oxidative stress in the spleen.[17][18] This oxidative stress activates key transcription factors like NF-κB and AP-1 through the phosphorylation of upstream kinases, including IKK and MAPKs.[17][18] The activation of these pathways leads to the upregulation of fibrogenic and inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), which can contribute to spleen toxicity and fibrosis.[17][18]

The diagram below outlines the key events in this aniline-induced signaling cascade.

G cluster_stress Cellular Stress cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events & Cellular Response Aniline Aniline Exposure ROS Iron Overload & Reactive Oxygen Species (ROS) Aniline->ROS MAPKs MAPKs (ERK, JNK, p38) ROS->MAPKs IKK IKK Activation (p-IKKα/β) ROS->IKK AP1 AP-1 Activation (p-c-Jun) MAPKs->AP1 Phosphorylates Translocation Nuclear Translocation AP1->Translocation IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Release & Activation (p-p65) IkB->NFkB Releases NFkB->Translocation Gene_Expression ↑ Cytokine Gene Expression (TNF-α, IL-1, IL-6) Translocation->Gene_Expression Response Inflammation & Fibrosis Gene_Expression->Response

Figure 3: Aniline-induced oxidative stress signaling pathway.

References

Exploring the Chemical Space of Novel Anilides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Anilide Scaffold

Anilides, compounds characterized by an N-phenyl amide linkage, represent a privileged scaffold in medicinal chemistry.[1] Their synthetic tractability and ability to engage in various biological interactions have led to their incorporation into a wide array of therapeutic agents, from local anesthetics like lidocaine to anticancer and antimicrobial agents.[2][3] The exploration of novel anilide chemical space continues to be a fertile ground for the discovery of new drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

However, the development of anilide-based drugs is not without its challenges. Issues such as metabolic instability and potential toxicity associated with the aniline substructure necessitate careful molecular design and thorough preclinical evaluation.[2][4] This technical guide provides an in-depth overview of the core methodologies and strategic considerations for exploring the chemical space of novel anilides, from synthesis and biological screening to preclinical assessment.

Synthetic Strategies for Novel Anilides

The synthesis of anilides is typically achieved through the acylation of anilines. The following protocols provide both a general method for acetanilide synthesis, which can be adapted for various acylating agents, and a more specific example for the synthesis of a benzanilide derivative.

General Experimental Protocol: Synthesis of Acetanilide from Aniline

This protocol describes a classic method for the acetylation of aniline using acetic anhydride.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

  • Distilled Water

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • In a conical flask, dissolve aniline (e.g., 2 mL) in distilled water (e.g., 4 mL) and a few drops of concentrated HCl to facilitate dissolution.[1]

  • In a separate flask, prepare a solution of sodium acetate (e.g., 2.4 g) in distilled water (e.g., 10 mL). To this, add acetic anhydride (e.g., 6 mL).[1]

  • Immediately and with vigorous shaking, add the sodium acetate/acetic anhydride solution to the aniline hydrochloride solution.[1]

  • Cool the reaction mixture in an ice bath to promote the precipitation of acetanilide crystals.[5]

  • Collect the crude acetanilide crystals by vacuum filtration using a Buchner funnel.[5]

  • For purification, recrystallize the crude product from a minimal amount of hot distilled water. Allow the solution to cool slowly to form pure crystals.[1]

  • Collect the purified crystals by vacuum filtration and allow them to air dry.[5]

Example Protocol: Synthesis of Benzanilide from Aniline

This protocol details the synthesis of benzanilide via the Schotten-Baumann reaction.

Materials:

  • Aniline (e.g., 2.5 mL)

  • 10% aqueous Sodium Hydroxide (NaOH) solution (e.g., 25 mL)

  • Benzoyl Chloride (e.g., 3.5 mL)

  • Iodine flask

Procedure:

  • In an iodine flask, combine aniline (2.5 mL) and 10% aqueous sodium hydroxide solution (25 mL).[6]

  • Slowly, and with vigorous shaking, add benzoyl chloride (3.5 mL) to the flask. The addition should be done portion-wise as the reaction can be vigorous.[6]

  • After the addition is complete, continue to shake the flask vigorously for a period to ensure the completion of the reaction, which will result in the formation of a solid product.[6]

  • Collect the crude benzanilide product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Biological Evaluation of Novel Anilides

A critical step in exploring the chemical space of novel anilides is the evaluation of their biological activity. The following are detailed protocols for common in vitro assays.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.[7]

Materials:

  • Cancer cell lines (e.g., A549, Hela, MCF-7)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the novel anilide compounds in the cell culture medium. Add 100 µL of each dilution to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Antibacterial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[9]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., amikacin)[10]

  • Resazurin solution (optional, as an indicator of cell viability)

Procedure:

  • Compound Preparation: Prepare a stock solution of the novel anilide in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.[9]

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 5 µL of this standardized bacterial suspension to each well.[9]

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using an indicator like resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.[10]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for novel anilide derivatives, illustrating the kind of data that should be collected and presented to facilitate structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Novel Anilide Derivatives

Compound IDR1-substituentR2-substituentA549 IC50 (µM)[7]Hela IC50 (µM)[7]MCF-7 IC50 (µM)[8]
AN-01HH>100>100>100
AN-024-ClH15.212.825.1
AN-034-OCH3H25.722.140.3
AN-04H4-NO25.84.29.7
AN-054-Cl4-NO21.20.92.5

Table 2: Antibacterial Activity of Novel Anilide Derivatives

Compound IDR1-substituentR2-substituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
AN-06HH>128>128
AN-073-BrH3264
AN-084-FH1632
AN-09H3,4-diCl816
AN-104-F3,4-diCl48

Preclinical Assessment: Pharmacokinetics and Toxicity

Once promising lead compounds are identified, a preliminary assessment of their pharmacokinetic (PK) and toxicological properties is essential for their progression in the drug discovery pipeline.

Pharmacokinetic (PK) Studies

PK studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[11] These studies are crucial for determining the dosing regimen and predicting the in vivo performance of a compound.[10] Key parameters to evaluate include bioavailability, half-life, clearance, and volume of distribution.[12]

Typical In Vitro PK Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic rate.[10]

  • Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

  • CYP450 Inhibition: Assessing the potential of the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

Toxicology Studies

Toxicology studies are performed to evaluate the safety of a drug candidate.[13] These studies identify potential adverse effects and determine a safe dose range for further development.

Typical In Vitro and In Vivo Toxicology Studies:

  • Cytotoxicity: Assessing the toxicity of the compound to various cell lines, including non-cancerous cells.[6]

  • Genotoxicity: Evaluating the potential of the compound to damage DNA using assays like the Ames test.[2]

  • Acute Toxicity: Determining the effects of a single high dose of the compound in animal models.[2]

  • Repeat-Dose Toxicity: Assessing the effects of repeated administration of the compound over a longer period in animal models.[2]

Visualizing Key Processes in Anilide Drug Discovery

Workflow for Novel Anilide Discovery and Development

The following diagram illustrates a typical workflow for the discovery and development of novel anilide-based drug candidates.[14][15]

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Regulatory Approval & Post-Market TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS, FBDD) TargetID->HitGen Assay Development Hit2Lead Hit-to-Lead Optimization HitGen->Hit2Lead SAR Analysis LeadOpt Lead Optimization Hit2Lead->LeadOpt Improve Potency & Selectivity InVitroTox In Vitro Toxicology (ADME/Tox) LeadOpt->InVitroTox Candidate Selection InVivoPK In Vivo PK/PD & Efficacy InVitroTox->InVivoPK ToxStudies Toxicology Studies (in animals) InVivoPK->ToxStudies CMC CMC (Chemistry, Manufacturing, Controls) ToxStudies->CMC PhaseI Phase I (Safety) CMC->PhaseI IND Filing PhaseII Phase II (Efficacy & Dosing) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy) PhaseII->PhaseIII NDA NDA/MAA Submission PhaseIII->NDA Approval Regulatory Review & Approval NDA->Approval PhaseIV Phase IV (Post-market Surveillance) Approval->PhaseIV

A generalized workflow for drug discovery and development.
Histone Deacetylase (HDAC) Signaling Pathway

Many novel anilides have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy. The following diagram illustrates the central role of HDACs in gene expression and how their inhibition can lead to anti-tumor effects.[4][16]

HDAC_Pathway cluster_0 Normal Gene Repression cluster_1 Effect of HDAC Inhibitor HDAC HDAC Histone_D Deacetylated Histone HDAC->Histone_D Histone_A Acetylated Histone Histone_A->HDAC Deacetylation Chromatin_C Condensed Chromatin Histone_D->Chromatin_C Chromatin_O Open Chromatin Gene_Rep Gene Repression Chromatin_C->Gene_Rep Anilide_HDACi Anilide HDAC Inhibitor HDAC_Inhibited HDAC (Inhibited) Anilide_HDACi->HDAC_Inhibited Inhibition HAT HAT (Histone Acetyltransferase) Histone_A2 Acetylated Histone HAT->Histone_A2 Acetylation Chromatin_O2 Open Chromatin Histone_A2->Chromatin_O2 Gene_Act Gene Activation (e.g., p21) Chromatin_O2->Gene_Act Apoptosis Apoptosis & Cell Cycle Arrest Gene_Act->Apoptosis

Mechanism of action of anilide-based HDAC inhibitors.

Conclusion

The anilide scaffold remains a cornerstone of modern drug discovery. A systematic exploration of its chemical space, guided by robust synthetic methodologies, comprehensive biological evaluation, and early-stage ADME/Tox profiling, holds immense promise for the identification of next-generation therapeutics. This guide provides a foundational framework for researchers to navigate the multifaceted process of novel anilide development, from initial concept to a viable drug candidate. By integrating these principles, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class.

References

A Technical Guide to Naturally Sourced Anilide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of anilide compounds, a class of molecules with significant and diverse biological activities. While many anilides are synthetically derived for use as herbicides and pharmaceuticals, nature also provides a fascinating array of these structures from sources including marine microalgae and terrestrial fungi. This document provides a comprehensive overview of key examples, their biological activities, detailed experimental protocols for their isolation and characterization, and insights into their biosynthetic pathways.

Anilide Compounds from Marine Microalgae

Marine microalgae have been identified as a source of halogenated anilines, which are considered a novel class of natural products. These compounds are of interest due to their potential bioactivity and the unique biosynthetic pathways involved in their production.

Halogenated Anilines

Source Organism: Marine biofilm-forming microalgae.[1]

Identified Compounds:

  • 2,4,6-Tribromoaniline

  • 2,4,6-Trichloroaniline

  • Dibromochloro- and bromodichloro-aniline derivatives

These compounds, previously thought to be of exclusively synthetic origin, have been confirmed to be biosynthesized by marine microalgae.[1]

Biological Activity: Halogenated anilines exhibit notable antimicrobial properties. Their toxicity is a significant aspect of their bioactivity.

Data Presentation: Physicochemical and Antimicrobial Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Bioactivity
2,4,6-TribromoanilineC₆H₄Br₃N329.817120Antimicrobial activity against E. coli and S. aureus.[2][3] Mutagenicity evaluated in Salmonella and Saccharomyces cerevisiae (Ames test) was negative.[4]
2,4,6-TrichloroanilineC₆H₄Cl₃N196.577.5Acaricide metabolite.[5]

Experimental Protocols: Isolation and Characterization of Halogenated Anilines

The following is a generalized protocol for the isolation and characterization of halogenated anilines from marine microalgae, based on standard methodologies for marine natural products.

1. Sample Collection and Extraction:

  • Collect biofilm-forming microalgae from their marine habitat.
  • Lyophilize the biomass to remove water.
  • Perform solvent extraction using a mixture of dichloromethane and methanol (2:1, v/v) to obtain a crude extract.

2. Chromatographic Separation:

  • Subject the crude extract to silica gel vacuum liquid chromatography (VLC) using a gradient of n-hexane and ethyl acetate to fractionate the extract.
  • Further purify the fractions containing the target compounds using high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a methanol/water gradient.

3. Structure Elucidation:

  • Analyze the purified compounds using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure.
  • Confirm the molecular formula using High-Resolution Mass Spectrometry (HRMS).
  • Compare the spectroscopic data with that of authentic standards for final identification.

Mandatory Visualization: Experimental Workflow for Halogenated Aniline Discovery

experimental_workflow_marine cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Collection Collection of Marine Biofilm-forming Microalgae Lyophilization Lyophilization Collection->Lyophilization Solvent_Extraction Solvent Extraction (DCM/MeOH) Lyophilization->Solvent_Extraction VLC Vacuum Liquid Chromatography (VLC) Solvent_Extraction->VLC HPLC Reversed-Phase HPLC VLC->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR HRMS High-Resolution Mass Spectrometry (HRMS) HPLC->HRMS Identification Compound Identification NMR->Identification HRMS->Identification

A generalized workflow for the discovery of halogenated anilines.

Anilide Compounds from Fungi

Fungi, particularly species from the genus Aspergillus, are a rich source of structurally diverse secondary metabolites, including anilide compounds. These compounds often exhibit interesting biological activities.

N-formyl-4-hydroxyphenyl-acetamide

Source Organism: Aspergillus fumigatus (soil-derived fungus).

Identified Compound: N-formyl-4-hydroxyphenyl-acetamide.

This compound has been isolated with a significantly high yield from Aspergillus fumigatus.[6]

Biological Activity: This anilide has demonstrated antifungal and cytotoxic properties.

Data Presentation: Bioactivity of N-formyl-4-hydroxyphenyl-acetamide

Bioactivity TypeDetailsReference
AntifungalStrong inhibition against a series of fungal strains.[6]
CytotoxicModerate cytotoxicity against Du145, A-549, and HeLa cell lines.[6]
Radical ScavengingStrong activity reported from a marine-derived fungal source.[6]

Experimental Protocols: Isolation and Characterization of N-formyl-4-hydroxyphenyl-acetamide

The following protocol details the steps for the isolation and characterization of N-formyl-4-hydroxyphenyl-acetamide from Aspergillus fumigatus.

1. Fungal Culture:

  • Inoculate Aspergillus fumigatus spores into a suitable liquid medium (e.g., Potato Dextrose Broth).
  • Incubate the culture for 10-14 days at 25-30°C with shaking to allow for fungal growth and metabolite production.

2. Extraction:

  • Separate the mycelium from the culture broth by filtration.
  • Perform a liquid-liquid extraction of the culture filtrate with ethyl acetate.
  • Dry the ethyl acetate extract under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

  • Fractionate the crude extract using column chromatography on silica gel with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
  • Monitor the fractions by thin-layer chromatography (TLC).
  • Further purify the fractions containing the target compound by preparative HPLC on a C18 column.

4. Structure Elucidation:

  • Acquire ¹H and ¹³C NMR spectra of the purified compound.
  • Determine the molecular weight and formula by LC-MS analysis.
  • Confirm the structure by comparing the spectroscopic data with published values.

Mandatory Visualization: Fungal Anilide Biosynthesis Pathway (Hypothesized)

fungal_anilide_biosynthesis cluster_primary_metabolism Primary Metabolism cluster_secondary_metabolism Secondary Metabolism Shikimate Shikimate Pathway Tyrosine L-Tyrosine Shikimate->Tyrosine Multiple Steps p_Aminophenol p-Aminophenol Tyrosine->p_Aminophenol Decarboxylation & Hydroxylation Acetylation Acetylation p_Aminophenol->Acetylation Acetyl-CoA Formylation N-Formylation Acetylation->Formylation Formyl Donor Anilide N-formyl-4-hydroxyphenyl-acetamide Formylation->Anilide

A hypothesized biosynthetic pathway for N-formyl-4-hydroxyphenyl-acetamide.
Aniline-Tetramic Acids

Source Organism: Cladosporium sphaerospermum L3P3 (deep-sea-derived fungus).[7]

Identified Compounds: Cladosins H-K.

These compounds are unique in that the aniline moiety is likely derived from the degradation of suberanilohydroxamic acid (SAHA), a histone deacetylase inhibitor that was added to the culture medium.[7] This represents an interesting example of "unnatural" natural product biosynthesis through precursor-directed biosynthesis.

Biological Activity: These anilide-containing tetramic acids have shown promising cytotoxic activity.

Data Presentation: Cytotoxicity of Cladosin I

CompoundCell LineIC₅₀ (µM)
Cladosin IHL-60 (human promyelocytic leukemia)2.8[7]

Experimental Protocols: Isolation of Aniline-Tetramic Acids

The isolation of these compounds involved the following key steps:

1. Fungal Fermentation with Precursor Feeding:

  • Cultivate Cladosporium sphaerospermum L3P3 in a suitable liquid medium.
  • Introduce the histone deacetylase inhibitor SAHA to the culture as a precursor for the aniline moiety.

2. Extraction and Purification:

  • Extract the culture broth and mycelium with ethyl acetate.
  • Perform repeated column chromatography on silica gel and Sephadex LH-20.
  • Final purification is achieved by preparative HPLC.

3. Structure Elucidation:

  • Determine the planar structures and relative stereochemistry using extensive NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY).
  • Confirm the molecular formula via HR-ESIMS.
  • Determine the absolute configuration using Mosher's method.

Mandatory Visualization: Precursor-Directed Biosynthesis of Aniline-Tetramic Acids

precursor_directed_biosynthesis cluster_precursor Exogenous Precursor cluster_fungal_metabolism Fungal Metabolism cluster_product Final Product SAHA SAHA (Suberanilohydroxamic acid) Aniline_precursor Aniline SAHA->Aniline_precursor Degradation by Fungus Biotransformation Biotransformation Aniline_precursor->Biotransformation PKS Polyketide Synthase (PKS) Polyketide_intermediate Polyketide Intermediate PKS->Polyketide_intermediate Polyketide_intermediate->Biotransformation Aniline_tetramic_acid Aniline-Tetramic Acids (Cladosins H-K) Biotransformation->Aniline_tetramic_acid

Logical relationship in the precursor-directed biosynthesis of aniline-tetramic acids.

Conclusion

The exploration of natural sources for anilide compounds is a promising frontier in drug discovery and natural product chemistry. The examples presented in this guide, from the halogenated anilines of marine microalgae to the complex anilide-containing metabolites of fungi, highlight the chemical diversity and biological potential of these naturally occurring molecules. The provided experimental frameworks serve as a foundation for researchers to further investigate and harness these valuable natural resources. Continued research in this area is crucial for uncovering new therapeutic agents and understanding the intricate biosynthetic capabilities of microorganisms.

References

The Anilide Scaffold: A Comprehensive Guide to Structure-Activity Relationship Fundamentals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anilide functional group, characterized by an N-phenyl amide linkage, is a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents, from potent opioid analgesics to targeted anticancer drugs. However, the anilide motif is also a well-known "structural alert" due to its potential for metabolic bioactivation into reactive, toxic species. A thorough understanding of the structure-activity relationships (SAR) and structure-toxicity relationships (STR) is therefore critical for the successful design and development of safe and effective anilide-based drugs. This in-depth technical guide explores the core SAR fundamentals of key anilide classes, provides quantitative data for analysis, details essential experimental protocols, and visualizes the underlying principles and pathways.

Core Principles of Anilide Structure-Activity Relationships

The biological activity of anilide-containing compounds can be finely tuned by strategic modifications at two primary locations: the aniline ring and the acyl moiety. The interplay of electronic and steric factors at these positions dictates the compound's potency, selectivity, and pharmacokinetic profile.

1. The Aniline Ring: The Role of Substituents

Substituents on the aniline (phenyl) ring play a crucial role in modulating the electronic environment of the amide nitrogen and the overall lipophilicity and conformation of the molecule. These effects are primarily governed by two principles:

  • Inductive Effects (I): This effect is transmitted through sigma (σ) bonds and arises from electronegativity differences. Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) pull electron density away from the ring (-I effect). Conversely, electron-donating groups (EDGs) such as alkyl groups (-CH₃) push electron density towards the ring (+I effect).[1]

  • Resonance Effects (M or R): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic system. Substituents with lone pairs adjacent to the ring (e.g., -OH, -NH₂) can donate electron density into the ring (+M effect), while groups with π-bonds to electronegative atoms (e.g., -C=O, -NO₂) can withdraw electron density (-M effect).[2]

The net effect of a substituent is a combination of these two factors. For instance, halogens are inductively withdrawing (-I) but have a weak resonance donating effect (+M). For anilides, EWGs on the aniline ring can influence the acidity of the N-H proton, which can be critical for receptor binding. The position of the substituent (ortho, meta, or para) also significantly impacts these electronic effects and can introduce steric hindrance that affects the molecule's ability to adopt an active conformation.

2. The Acyl Moiety: Dictating Specificity and Potency

The nature of the acyl group (R-C=O) is fundamental in defining the specific class of anilide and its biological target. This portion of the molecule often engages in key interactions, such as hydrogen bonding, with the target protein. Variations in the 'R' group can dramatically alter potency and selectivity. For example, in the 4-anilinopiperidine class of opioids, a simple propionyl group on the anilide nitrogen is optimal for potent mu-opioid receptor agonism.[3] In salicylanilides, the acyl portion is a salicylic acid ring, and substitutions on this ring are critical for their anthelmintic and anticancer activities.

Quantitative Structure-Activity Relationship (QSAR) Data

Summarizing SAR data in a quantitative format is essential for discerning trends and designing new, improved analogues. QSAR models aim to find a statistical correlation between chemical structure (represented by physicochemical descriptors) and biological activity.[4]

Table 1: SAR of 4-Anilinopiperidine-Based Mu-Opioid Receptor (MOR) Agonists

This class of compounds, which includes the potent analgesic fentanyl, demonstrates how modifications to the core scaffold dramatically impact receptor binding affinity (Ki) and in vivo analgesic potency (ED50).

CompoundR1 (N-substituent)R2 (Piperidine 3-position)R3 (Piperidine 4-position)R4 (Anilide N-acyl group)Ki (nM) for MORED50 (mg/kg) (Hot-Plate, Mouse)
Fentanyl PhenethylHHPropanoyl1.23 - 1.40.011
Alfentanil (4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylHHPropanoyl~1.10.03
Sufentanil 2-(2-thienyl)ethylHMethoxymethylPropanoyl0.1380.0006
Remifentanil Methyl propanoate-ethylHHPropanoyl1.30.003
Carfentanil PhenethylHMethoxymethylPropanoyl0.0340.00032

Data compiled from BenchChem SAR Guide.[3] Note: Ki and ED50 values can vary between studies due to different experimental conditions.

SAR Insights from Table 1:

  • N-substituent (R1): A phenethyl group or a bioisosteric equivalent like the 2-thienylethyl group is crucial for high potency.

  • Piperidine 4-position (R3): Introduction of a methoxymethyl group, as seen in Sufentanil and Carfentanil, significantly increases potency.

  • Anilide N-acyl group (R4): The N-propanoyl group is optimal for MOR affinity.

Table 2: Anticancer Activity of Salicylanilide Derivatives

Salicylanilides, originally used as anthelmintics, have been repurposed as anticancer agents. Their activity is highly dependent on the substitution pattern on both aromatic rings. Halogenation is a common feature of active compounds.

CompoundSalicyl Ring SubstitutionAniline Ring SubstitutionIC50 (µM) on THP-1 cells
Salicylanilide 1 5-Cl4-CF₃1.4
Salicylanilide 2 5-Cl4-Cl2.1
Salicylanilide 3 3,5-di-Cl4-CF₃1.6
Salicylanilide 4 3,5-di-Cl4-Cl1.9
Niclosamide 5-Cl4'-Cl, 2'-NO₂~1.0 (Varies by cell line)

Data adapted from a study on salicylanilide-based peptidomimetics.[5] The anticancer activity often increases with increasing lipophilicity.[5]

SAR Insights from Table 2:

  • Halogenation: The presence of halogens (e.g., Cl, CF₃) on both the salicyl and aniline rings is consistently associated with potent activity.[5]

  • Aniline Ring: Electron-withdrawing groups like -CF₃ and -Cl at the 4-position of the aniline ring are favorable.

  • Salicyl Ring: A chlorine at the 5-position is a common feature. Additional halogenation can further modulate activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of anilide derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase enzyme

  • Specific peptide substrate for the kinase

  • Anilide test compounds (dissolved in DMSO)

  • Kinase reaction buffer (containing MgCl₂)

  • ATP solution (at or near the Km for the kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Perform serial dilutions of the anilide test compounds in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer.

    • Test compound at various concentrations (or DMSO for control).

    • A mixture of the kinase enzyme and its peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the reaction volume in each well.

    • Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]

Protocol 2: Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to detect changes in the levels of key proteins in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit, after treatment with an anilide compound.

Materials:

  • Cell culture reagents and cells (e.g., RAW 264.7 macrophages)

  • Anilide test compound and inflammatory stimulus (e.g., LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kits

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with the anilide compound for a specified time, then stimulate with an inflammatory agent like LPS to activate the NF-κB pathway.

  • Protein Extraction:

    • For total protein, lyse cells directly with lysis buffer.

    • For nuclear translocation studies, separate cytoplasmic and nuclear fractions using a specialized kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with wash buffer (e.g., TBST). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again thoroughly. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts. For translocation, normalize the nuclear p65 signal to a nuclear loading control (Lamin B1) and the cytoplasmic signal to a cytoplasmic loading control (β-tubulin).[7][8]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided to illustrate key workflows and biological pathways relevant to anilide SAR.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization Start Identify Lead Anilide Scaffold Design Design Analogues (Vary R1, R2, etc.) Start->Design Synth Synthesize Compound Library Design->Synth HTS High-Throughput Screening (HTS) Synth->HTS InVitro In Vitro Assays (e.g., Kinase, MIC) HTS->InVitro InVivo In Vivo Models (Efficacy, PK/PD) InVitro->InVivo Tox Toxicity Profiling (e.g., hERG, Ames) InVivo->Tox SAR Establish SAR/QSAR Tox->SAR Data Analysis Identify Identify Hits/Leads SAR->Identify Identify->InVivo Optimize Lead Optimization Identify->Optimize Optimize->Design Iterative Design Cycle NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκBα Anilide Anilide Inhibitor (e.g., Salicylanilide) Anilide->IKK Inhibits DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates Kinase_Inhibition_Assay cluster_0 Reaction Components cluster_1 Kinase Reaction cluster_2 Detection & Analysis Kinase Kinase Enzyme Mix Reaction Mixture (in well) Kinase->Mix Substrate Peptide Substrate Substrate->Mix ATP ATP ATP->Mix Inhibitor Anilide Inhibitor Inhibitor->Mix Incubate Incubate (Room Temp) Mix->Incubate Detect Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Detect Read Measure Signal (Luminescence) Detect->Read Analyze Calculate % Inhibition Determine IC50 Read->Analyze

References

An In-Depth Guide to Anilide Chemistry: Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilides are a significant class of organic compounds characterized by an amide linkage connected to a phenyl group.[1][2] Their core structure consists of a carboxamide group attached to an aniline moiety, with the general formula R-C(=O)-NH-C₆H₅.[2] This structural motif is a cornerstone in numerous biologically active molecules and functional materials. The stability of the amide bond and the diverse functionalities that can be introduced on both the acyl and aniline components make anilides versatile building blocks in organic synthesis.[3]

Anilides have found widespread applications, ranging from pharmaceuticals and agrochemicals to materials science.[1][4] In medicinal chemistry, the anilide scaffold is present in a variety of drugs, including local anesthetics, analgesics, and anticancer agents.[5][6][7] Their prevalence in drug discovery is due to their ability to form key hydrogen bonding interactions with biological targets and their favorable metabolic properties.[8] This guide provides a comprehensive overview of the core principles of anilide chemistry, including their synthesis, key reactions, and significant applications, with a focus on providing practical experimental insights.

Core Structure and Nomenclature

The fundamental structure of an anilide is an N-phenyl amide.[2] They are systematically named as N-phenyl derivatives of amides. For instance, the anilide formed from acetic acid and aniline is named N-phenylacetamide, commonly known as acetanilide.[2] Anilides are classified as secondary amides.[2]

Synthesis of Anilides

The formation of the amide bond in anilides can be achieved through several synthetic routes. The choice of method often depends on the starting materials' reactivity, functional group tolerance, and desired scale of the reaction.

Acylation of Aniline with Acyl Halides and Anhydrides

A common and straightforward method for synthesizing anilides is the reaction of aniline with acyl chlorides or carboxylic anhydrides.[1] This nucleophilic acyl substitution reaction is typically fast and efficient.[2]

The reaction with an acyl chloride, often referred to as the Schotten-Baumann reaction, is usually carried out in the presence of a base, such as sodium hydroxide or pyridine, to neutralize the hydrochloric acid byproduct.[9][10]

Experimental Protocol: Synthesis of Benzanilide from Aniline and Benzoyl Chloride [10][11]

  • Materials: Aniline (2.5 mL, ~2.66 g), 10% aqueous sodium hydroxide (25 mL), benzoyl chloride (3.5 mL).

  • Procedure:

    • In a flask, combine aniline and 10% aqueous sodium hydroxide.

    • Slowly add benzoyl chloride to the mixture with vigorous shaking over 10 minutes. The reaction is exothermic.

    • Continue shaking until the odor of benzoyl chloride is no longer detectable, indicating the completion of the reaction.

    • Ensure the reaction mixture is alkaline. Dilute the mixture with water (e.g., 10 mL) to dissolve any water-soluble byproducts.

    • Filter the solid product under suction using a Buchner funnel.

    • Wash the crude product thoroughly with water to remove any remaining starting materials and salts.

    • Recrystallize the crude benzanilide from hot ethanol to obtain the purified product.

  • Characterization: The purified product can be characterized by its melting point and spectroscopic techniques such as IR and NMR.

Direct Condensation of Carboxylic Acids and Anilines

Anilides can also be synthesized by the direct reaction of a carboxylic acid and aniline at high temperatures.[1] However, this method often requires harsh conditions and can be inefficient due to the formation of an unreactive ammonium carboxylate salt.[9]

To overcome this, coupling reagents are widely used in medicinal chemistry to facilitate amide bond formation under milder conditions.[12] Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common coupling agents.[9] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the aniline.[9][13] Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and reduce racemization.

G cluster_workflow Coupling Agent-Mediated Anilide Synthesis start Carboxylic Acid + Aniline + Coupling Reagent (e.g., DCC) activation Activation of Carboxylic Acid (Formation of O-acylisourea intermediate) start->activation nucleophilic_attack Nucleophilic Attack by Aniline activation->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate product_formation Collapse of Intermediate & Anilide Formation tetrahedral_intermediate->product_formation workup Aqueous Workup / Filtration (Removal of Urea Byproduct) product_formation->workup end_product Purified Anilide workup->end_product

Caption: Workflow for anilide synthesis using a coupling agent.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods like the Buchwald-Hartwig amination have expanded the scope of anilide synthesis.[14][15] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and anilines.[14][16] This method is particularly useful for synthesizing sterically hindered anilides or those with sensitive functional groups.[17]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, including the synthesis of anilides from aryl halides and amides (in this case, anilines).[18][19] Traditional Ullmann reactions required harsh conditions, but modern protocols often use ligands and catalytic amounts of copper, allowing for milder reaction conditions.[18][20] The Goldberg reaction is a specific type of Ullmann condensation for the formation of an N-aryl amide.[19]

Key Reactions of Anilides

The anilide functionality can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

  • Hydrolysis: The amide bond of anilides can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and aniline. This reaction is often used for deprotection in multi-step syntheses.[21]

  • Electrophilic Aromatic Substitution: The phenyl ring of anilides is activated towards electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. Acetylation of aniline to acetanilide is a common strategy to moderate the reactivity of the amino group and prevent side reactions during electrophilic substitution, such as bromination or nitration.[21][22]

Applications of Anilides

Anilides are of great importance in various industrial and biological fields.

Pharmaceuticals

The anilide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents.[23]

  • Local Anesthetics: A significant class of local anesthetics, including lidocaine, mepivacaine, and bupivacaine, are anilide derivatives.[6][7] These drugs act by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the propagation of nerve impulses.[6]

G cluster_moa Mechanism of Action: Anilide Local Anesthetics drug Anilide Drug (e.g., Lidocaine) membrane Neuronal Cell Membrane drug->membrane channel Voltage-Gated Sodium Channel drug->channel Binds to receptor site block Blockage of Na+ Influx channel->block no_ap Inhibition of Action Potential Propagation block->no_ap no_pain Analgesia (No Pain Sensation) no_ap->no_pain

Caption: Signaling pathway for anilide local anesthetics.

  • Analgesics and Antipyretics: Acetanilide was one of the first synthetic analgesics, though its use is now limited due to toxicity.[2] Paracetamol (acetaminophen), a structurally related compound, is a widely used analgesic and antipyretic.[24]

  • Anthelmintics: Certain guanidino-substituted anilides, such as febantel, are effective anthelmintic agents used in veterinary medicine.[25]

  • Other Therapeutic Areas: Anilide derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-HIV properties.[5]

Agrochemicals

Anilides are also utilized in the agricultural industry as herbicides and fungicides.[1] For example, carboxin and oxycarboxin are anilide-based fungicides.[1]

Spectroscopic Characterization of Anilides

The structure of anilides is routinely confirmed using a combination of spectroscopic techniques.[26][27]

Spectroscopic TechniqueKey Characteristic Features for Anilides
Infrared (IR) Spectroscopy - N-H stretch: A sharp absorption band around 3300 cm⁻¹.- C=O stretch (Amide I band): A strong absorption band in the region of 1650-1680 cm⁻¹.- N-H bend (Amide II band): An absorption band around 1550 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy - ¹H NMR: - N-H proton: A broad singlet typically in the range of δ 7.5-10 ppm. - Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm). - Protons on the acyl group: Signals at chemical shifts characteristic of their environment.- ¹³C NMR: - Carbonyl carbon: A signal in the downfield region (δ 160-180 ppm). - Aromatic carbons: Signals in the range of δ 110-150 ppm.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) provides the molecular weight of the anilide.- Characteristic fragmentation patterns can help in structure elucidation.

Conclusion

Anilide chemistry encompasses a vast and important area of organic synthesis with profound implications for drug discovery and materials science. The robustness of the anilide linkage, coupled with the numerous synthetic methods available for its formation, ensures its continued prominence as a key structural motif. A thorough understanding of the synthesis, reactivity, and characterization of anilides is therefore essential for researchers and scientists working in these fields. The ongoing development of novel catalytic systems for C-N bond formation promises to further expand the synthetic utility and application of this versatile class of compounds.

References

Methodological & Application

Synthesis of Anilides from Carboxylic Acids: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of anilides from carboxylic acids, a fundamental transformation in organic and medicinal chemistry. Anilides are prevalent structural motifs in numerous pharmaceuticals and biologically active compounds. This document outlines several robust methods, including the use of coupling agents, conversion to acyl chlorides, and Lewis acid-mediated reactions. Detailed experimental procedures, quantitative data on reaction yields, and purification techniques are presented to guide researchers in drug development and other scientific fields.

Introduction

The formation of an amide bond between a carboxylic acid and an aniline is a cornerstone of modern organic synthesis. The direct reaction is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Consequently, various strategies have been developed to activate the carboxylic acid, facilitating nucleophilic attack by the aniline. This note details some of the most effective and commonly employed protocols.

Key Synthesis Methodologies

Several reliable methods exist for the synthesis of anilides from carboxylic acids. The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of the reaction.

Coupling Agent-Mediated Amidation

Coupling agents are widely used to facilitate amide bond formation under mild conditions.[3][4] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the aniline. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), as well as uronium-based reagents like HATU.[3][4][5] Additives such as 1-hydroxybenzotriazole (HOBt) and 4-(dimethylamino)pyridine (DMAP) are often used to improve reaction rates and suppress side reactions like racemization.[3][4]

Experimental Protocol: EDC/HOBt/DMAP Mediated Synthesis of Anilides [3]

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in an appropriate solvent such as acetonitrile or dichloromethane (5-10 mL).

  • Addition of Reagents: Add 1-hydroxybenzotriazole (HOBt) (0.1 mmol, 0.1 equiv), 4-(dimethylamino)pyridine (DMAP) (1.0 mmol, 1.0 equiv), and the aniline (1.0 mmol, 1.0 equiv) to the solution.

  • Initiation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (23 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired anilide.[3]

Table 1: Synthesis of Various Anilides using EDC/HOBt/DMAP

Carboxylic AcidAnilineSolventTime (h)Yield (%)Reference
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideCH3CN1491[3]
4-Nitrobenzoic AcidAnilineCH3CN1485[3]
Phenylacetic Acid2-FluoroanilineCH3CN1288[3]
3-Phenylpropionic Acid4-ToluidineCH3CN1292[3]

Yields are for isolated products after column chromatography.

Acyl Chloride-Mediated Synthesis

A classic and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the aniline.[6] Reagents such as thionyl chloride (SOCl2) or oxalyl chloride are commonly used for this initial activation step.[5][6] This method is particularly useful for less reactive anilines.

Experimental Protocol: Two-Step Synthesis via Acyl Chloride

  • Acyl Chloride Formation: In a fume hood, add the carboxylic acid (1.0 mmol) to a round-bottom flask equipped with a reflux condenser. Add thionyl chloride (1.2 mmol, 1.2 equiv) and a catalytic amount of dimethylformamide (DMF) (1-2 drops). Heat the mixture at reflux for 1-2 hours.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in a dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Aniline Addition: Slowly add a solution of the aniline (1.0 mmol) and a base such as triethylamine or pyridine (1.2 mmol, 1.2 equiv) in the same solvent.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. The crude anilide can be purified by recrystallization or column chromatography.[7]

Table 2: Representative Yields for Acyl Chloride Method

Carboxylic AcidAnilineBaseSolventYield (%)
Benzoic AcidAnilineTriethylamineDCM95
Acetic Acid4-ChloroanilinePyridineTHF92
Cyclohexanecarboxylic AcidAnilineTriethylamineDCM89
Lewis Acid-Mediated Direct Amidation

Lewis acids such as titanium tetrachloride (TiCl4) can be used to promote the direct condensation of carboxylic acids and anilines.[8][9] This method offers a one-pot procedure without the need for pre-activation of the carboxylic acid.

Experimental Protocol: TiCl4-Mediated Synthesis of Anilides [8][9]

  • Preparation: In a screw-capped vial, dissolve the carboxylic acid (1.0 mmol) in pyridine (10 mL).

  • Reagent Addition: Heat the solution to 85 °C. To this heated solution, add titanium tetrachloride (TiCl4) (3.0 mmol, 3.0 equiv) followed by the aniline (1.0 mmol, 1.0 equiv).

  • Reaction: Tightly seal the vial and maintain the reaction at 85 °C for 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with 1N aqueous HCl. Extract the product with dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the anilide. Further purification can be achieved by chromatography if necessary.

Table 3: Anilide Synthesis using TiCl4 [8][9]

Carboxylic AcidAnilineTime (h)Yield (%)
Benzoic AcidAniline298
Phenylacetic Acid2-Fluoroaniline372
Phenylacetic Acid4-Toluidine2.598

Reactions performed in pyridine at 85 °C.

Reaction Mechanisms and Workflows

To visually represent the processes described, the following diagrams have been generated.

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation RCOOH R-COOH ActivatedEster Activated Intermediate (O-acylisourea) RCOOH->ActivatedEster + CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + Aniline Ar-NH2 Aniline->Tetrahedral Anilide Anilide (R-CONH-Ar) Tetrahedral->Anilide Byproduct Byproduct (e.g., EDU) Tetrahedral->Byproduct

Caption: Mechanism of coupling agent-mediated anilide synthesis.

G start Start dissolve Dissolve Carboxylic Acid and Aniline in Solvent start->dissolve add_reagents Add Coupling Agent and Additives (e.g., HOBt) dissolve->add_reagents reaction Stir at Room Temperature (Monitor by TLC) add_reagents->reaction workup Aqueous Work-up (Acid/Base Washes) reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Pure Anilide purify->product

Caption: General experimental workflow for anilide synthesis.

Conclusion

The synthesis of anilides from carboxylic acids is a critical transformation in chemical research and development. The protocols detailed in this application note, utilizing coupling agents, acyl chloride intermediates, or Lewis acid catalysis, provide researchers with reliable and versatile methods to achieve this transformation efficiently. The choice of method will be dictated by the specific substrates and the desired reaction scale. The provided quantitative data and experimental workflows serve as a practical guide for laboratory implementation.

References

Application Notes: Anilides as Versatile Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anilides, aromatic amides derived from the acylation of an aniline, are fundamental structural motifs in a vast array of organic molecules. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores their importance as versatile building blocks in modern organic synthesis.[1][2][3][4] The anilide functional group is not merely a passive component; its electronic and steric properties can be strategically exploited to direct further molecular transformations, enabling the construction of complex architectures with high efficiency and selectivity.

The stability of the amide bond, coupled with the reactivity of the aromatic ring and the directing capabilities of the amide group itself, makes anilides ideal intermediates. They are central to the synthesis of numerous bioactive compounds, including local anesthetics (e.g., Lidocaine), analgesics (e.g., Acetaminophen), and anthelmintics (e.g., Febantel).[5][6][7] However, it is crucial to note that the metabolic stability of the aniline substructure can be a concern in drug development, sometimes leading to toxic metabolites.[8]

These notes explore several key synthetic transformations where anilides serve as pivotal building blocks, providing protocols and quantitative data for their application.

Direct Synthesis of Anilides via Acylation

The most direct method for anilide synthesis involves the acylation of anilines with carboxylic acid derivatives, typically acyl chlorides or anhydrides.[3][9] This reaction is generally high-yielding and tolerant of a wide range of functional groups on both the aniline and the acylating agent. Recent methodologies have focused on greener and more efficient protocols, such as using catalytic aluminum powder under ultrasonic conditions to accelerate the reaction.[3]

Quantitative Data: Aluminum-Catalyzed Acylation of Aryl Amines

The following table summarizes the synthesis of various anilides from aryl amines and acyl chlorides using aluminum metal powder under ultrasonic conditions.[3]

EntryAryl AmineAcyl ChlorideTime (s)Yield (%)
1AnilineBenzoyl chloride7096
24-ToluidineBenzoyl chloride8098
34-ChloroanilineBenzoyl chloride9095
4Aniline4-Nitrobenzoyl chloride9592
54-Toluidine4-Nitrobenzoyl chloride10094
6AnilineAcetyl chloride6098
74-ToluidineAcetyl chloride7096
84-BromoanilineAcetyl chloride8095
Experimental Protocol: General Procedure for Ultrasonic-Assisted Anilide Synthesis[3]
  • Reactant Setup: In a 50 mL round-bottom flask, combine the aryl amine (10 mmol), acyl chloride (10 mmol), and aluminum metal powder (0.135 g, 5 mmol).

  • Solvent Addition: Add acetonitrile (10 mL) to the flask.

  • Sonication: Place the flask in an ultrasonic bath operating at 35 kHz. Maintain the temperature at 25°C by circulating water.

  • Reaction Monitoring: Sonicate the mixture for the time specified (see table). Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a 20% ethyl acetate in petroleum ether eluent.

  • Workup: Upon completion, filter the reaction mixture through a celite pad and wash the pad with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic filtrates and wash successively with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude anilide.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure anilide.

Visualization: Anilide Synthesis Workflow

G General Workflow for Anilide Synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction cluster_workup Purification cluster_product Final Product reactants Aryl Amine + Acyl Chloride + Aluminum Powder sonication Sonication (35 kHz) in Acetonitrile 25°C reactants->sonication Step 1 workup 1. Filtration 2. Extraction 3. Drying 4. Concentration sonication->workup Step 2 product Pure Anilide workup->product Step 3

Caption: A simplified workflow for the synthesis of anilides via acylation.

C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction has revolutionized the synthesis of aryl amines and their derivatives, including complex anilides. It allows for the coupling of an amine with an aryl halide or triflate, offering a broad substrate scope and high functional group tolerance, which are often limitations in traditional methods.[10][12]

Quantitative Data: Buchwald-Hartwig Amination Scope

The table below illustrates the versatility of the Buchwald-Hartwig reaction for coupling various amines with aryl halides.

EntryAryl HalideAmineCatalyst (mol%)BaseTemp (°C)Yield (%)Ref
1IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05)K₂CO₃10095[13]
24-BromotolueneAnilinePd(OAc)₂ (2) / BINAP (3)NaOtBu10088[10]
34-ChlorobenzonitrileMorpholinePd₂(dba)₃ (1) / XPhos (2.4)K₃PO₄10095[11]
42-Bromopyridinen-ButylaminePd(OAc)₂ (1) / P(tBu)₃ (1.5)NaOtBu8090[12]
54-BromoanisoleBenzylaminePd₂(dba)₃ (1) / DavePhos (2)NaOtBu10098[11]
Experimental Protocol: Buchwald-Hartwig Amination of Iodobenzene with Aniline[14]
  • Catalyst & Reagents: To an oven-dried reaction vial equipped with a magnetic stir bar, add the γ-Fe₂O₃@MBD/Pd-Co catalyst (0.05 mol% based on Pd content), K₂CO₃ (2 mmol), and iodobenzene (1 mmol).

  • Solvent and Amine: Add water (1 mL) followed by aniline (1.2 mmol).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100°C. Stir the mixture vigorously for the required time (typically monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired N-phenylaniline.

Visualization: Buchwald-Hartwig Catalytic Cycle

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition (+ Ar-X) pd_amido [L₂Pd(II)(Ar)(NR¹R²)]⁺ pd_ox->pd_amido Ligand Exchange (+ HNR¹R²) (- HX) pd_amido->pd0 Reductive Elimination product Ar-NR¹R² pd_amido->product G Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition (+Ar-X) pd_alk L₂Pd(II)(Ar)(C≡CR) pd_ox->pd_alk Transmetalation pd_alk->pd0 Reductive Elimination product Ar-C≡CR pd_alk->product cu_x CuX cu_alk Cu-C≡CR cu_x->cu_alk Base, +H-C≡CR cu_alk->pd_ox (from Cu cycle) G Directed ortho-Metalation (DoM) of an Anilide anilide Anilide Substrate (with DMG) intermediate Chelated Intermediate anilide->intermediate Coordination base Organolithium Base (R-Li) base->intermediate lithiated ortho-Lithiated Species intermediate->lithiated ortho-Deprotonation product ortho-Functionalized Anilide lithiated->product Reaction with E⁺ electrophile Electrophile (E⁺) electrophile->product

References

Application Notes: Anilide Synthesis via Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The amide bond is a cornerstone of organic and medicinal chemistry, representing one of the most fundamental and prevalent functional groups in pharmaceuticals.[1][2] Anilides, amides derived from anilines, are crucial structural motifs found in a vast array of active pharmaceutical ingredients (APIs), including analgesics, antimalarials, and anti-inflammatory drugs.[3][4][5] Consequently, the development of robust, efficient, and selective methods for forming the amide bond between a carboxylic acid and an aniline is a critical task for researchers in drug discovery and development.[2][6][7] This document provides detailed protocols and comparative data for key anilide synthesis techniques.

Overview of Amide Bond Formation Techniques

The synthesis of anilides is typically achieved by the coupling of a carboxylic acid and an aniline. Since the direct condensation of these two moieties requires high temperatures, which can be detrimental to complex molecules, the reaction is almost always facilitated by activating the carboxylic acid. Methodologies can be broadly categorized into classical activation, coupling reagent-mediated amidation, and modern catalytic approaches.

  • Classical Acylation: This involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride.[8][] The reaction of aniline with acetic anhydride to form acetanilide is a classic example of this approach.[10] While effective, the preparation of these activated intermediates can sometimes require harsh conditions, limiting their use with sensitive substrates.[2]

  • Coupling Reagent-Mediated Amidation: This is the most frequently used strategy in medicinal chemistry.[2][11] A wide variety of coupling reagents are available to activate the carboxylic acid in situ, allowing the reaction to proceed under mild conditions.[1] These reagents are generally categorized as:

    • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) form a highly reactive O-acylisourea intermediate.[8] To improve efficiency and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often included.[8][11][12]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly efficient and provide rapid reaction times.[13] They are particularly useful for challenging couplings involving sterically hindered substrates or electron-deficient anilines.[6]

    • Phosphonium Salts: Reagents such as PyBOP are also effective activators, particularly in peptide synthesis, and are applicable to anilide formation.[]

  • Catalytic Direct Amidation: Driven by the principles of green chemistry, catalytic methods that avoid stoichiometric activating agents are gaining prominence.[7] These methods utilize catalysts, such as those based on boric acids or transition metals like titanium, to facilitate the direct condensation of carboxylic acids and amines with water as the only byproduct.[13][14]

Comparative Data of Coupling Reagents

The choice of coupling reagent is critical and can significantly impact reaction yield and time. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Coupling Reagents for the Synthesis of a Valine-Derived Anilide (Data sourced from a study coupling Boc-protected valine with 4-amino-N-(4-methoxybenzyl)benzamide)[11]

EntryCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)
1HATU (1 equiv)DIPEA (5 equiv)DMF52338
2EDC (1 equiv), DMAP (1 equiv)DIPEA (5 equiv)CH₂Cl₂52362
3EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv)DIPEA (5 equiv)CH₂Cl₂52385

Table 2: Comparison of Titanium-Mediated Amidation of Various Carboxylic Acids with Aniline (Data sourced from a study on direct condensation using TiCl₄)[14]

EntryCarboxylic AcidTime (h)Temp (°C)Yield (%)
1Phenylacetic acid38598
2Benzoic acid38596
34-Nitrobenzoic acid48595
4Pivalic acid68570
5N-Boc-L-alanine38588

Visualized Workflows and Mechanisms

General Workflow for Anilide Synthesis.

edc_hobt_mechanism

Mechanism of EDC/HOBt Mediated Amide Coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Aniline is toxic and can be absorbed through the skin.[15]

Protocol 1: Synthesis of Acetanilide from Aniline (Classical Acylation)

This protocol describes the N-acetylation of aniline using acetic anhydride.[10] The reaction involves nucleophilic acyl substitution where the aniline's amino group attacks the electrophilic carbonyl of acetic anhydride.[10]

Materials:

  • Aniline (2.0 mL, ~2.04 g)

  • Concentrated Hydrochloric Acid (2.0 mL)

  • Acetic Anhydride (3.0 mL)

  • Sodium Acetate (3.0 g)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Anilinium Chloride: In a 100 mL Erlenmeyer flask, add 60 mL of water and carefully add 2.0 mL of concentrated HCl while stirring. In a fume hood, add 2.0 mL of aniline to the acid solution and swirl to mix. The solution may be colored.[15]

  • Acetylation: Gently warm the anilinium chloride solution to approximately 50°C on a water bath. Add 3.0 mL of acetic anhydride, and swirl to ensure dissolution.[15]

  • Buffering: Immediately add a solution of 3.0 g of sodium acetate dissolved in 10 mL of water. The sodium acetate regenerates the free aniline nucleophile in situ.[10][15]

  • Crystallization and Isolation: Swirl the flask and cool it in an ice-water bath for 15-20 minutes to induce crystallization of the crude acetanilide.[10][15]

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water to remove impurities.[15]

  • Purification (Recrystallization): Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of purified crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them between filter papers or in a desiccator. Determine the yield and melting point (expected: 114-116°C).[15]

acetanilide_synthesis_workflow

Experimental Workflow for Acetanilide Synthesis.

Protocol 2: Anilide Synthesis using EDC/HOBt Coupling

This protocol is a general method for coupling a carboxylic acid with an aniline, suitable for many substrates in drug discovery.[11][12]

Materials:

  • Carboxylic Acid (1.0 mmol)

  • Aniline derivative (1.1 mmol)

  • EDC·HCl (1.2 mmol)

  • HOBt (0.1-1.2 mmol, catalytic or stoichiometric)

  • Base (e.g., DIPEA or NMM, 3.0 mmol)

  • Anhydrous Solvent (e.g., DMF or CH₂Cl₂, 5-10 mL)

Procedure:

  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 mmol) and the chosen anhydrous solvent.

  • Activation: Cool the solution to 0°C in an ice bath. Add HOBt (if used), followed by EDC·HCl. Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the aniline derivative (1.1 mmol) to the mixture, followed by the dropwise addition of the base (e.g., DIPEA).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to obtain the pure anilide.

Protocol 3: Anilide Synthesis using HATU Coupling

HATU is a powerful coupling reagent often used for difficult couplings, such as with electron-poor anilines or sterically hindered substrates.[6][11]

Materials:

  • Carboxylic Acid (1.0 mmol)

  • Aniline derivative (1.1 mmol)

  • HATU (1.1 mmol)

  • Base (e.g., DIPEA or 2,4,6-Collidine, 3.0-5.0 mmol)

  • Anhydrous DMF (5-10 mL)

Procedure:

  • Reactant Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol), the aniline derivative (1.1 mmol), and HATU (1.1 mmol) in anhydrous DMF.

  • Base Addition: Cool the solution to 0°C and add the base (e.g., DIPEA) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-5 hours, monitored by TLC or LC-MS).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate). Combine the organic extracts and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude anilide can be purified by silica gel chromatography or recrystallization.

Protocol 4: Titanium(IV) Chloride Mediated Direct Amidation

This protocol offers a catalytic alternative to stoichiometric coupling reagents for the direct condensation of carboxylic acids and anilines.[14]

Materials:

  • Carboxylic Acid (1.0 mmol)

  • Aniline (1.2 mmol)

  • Titanium(IV) Chloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.2 mmol)

  • Pyridine (Anhydrous, 5 mL)

Procedure:

  • Reactant Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) and aniline (1.2 mmol) in anhydrous pyridine (5 mL).

  • Catalyst Addition: Cool the solution to 0°C. Slowly add the TiCl₄ solution (1.2 mmol) dropwise via syringe. The mixture may become colored.

  • Reaction: Heat the reaction mixture to 85°C and stir for the required time (typically 3-6 hours). Monitor the reaction by TLC or LC-MS.[14]

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[14]

References

Application of Anilides in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anilides, a class of organic compounds characterized by a phenyl group attached to a nitrogen atom which is part of an amide group, represent a versatile scaffold in medicinal chemistry. Their synthetic tractability and ability to form key interactions with biological targets have led to their incorporation into a wide range of therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data on the use of anilides in drug discovery, with a focus on their applications as anticancer, antimicrobial, and enzyme-inhibiting agents.

Application Notes

Anilide-containing compounds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. Their mechanism of action often involves the inhibition of key enzymes or the modulation of critical signaling pathways implicated in various diseases.

Anticancer Applications

Anilides are a prominent structural motif in a variety of anticancer agents, acting through diverse mechanisms:

  • Kinase Inhibition: Many anilide derivatives function as kinase inhibitors, targeting the ATP-binding site of kinases that are often dysregulated in cancer. The anilide moiety can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

  • Histone Deacetylase (HDAC) Inhibition: Certain anilides, particularly salicylanilides, act as inhibitors of histone deacetylases. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.

  • Modulation of Signaling Pathways: Anilides have been shown to modulate key oncogenic signaling pathways such as Wnt/β-catenin, STAT3, and NF-κB, which are involved in cell proliferation, survival, and metastasis.

Antimicrobial Applications

The anilide scaffold is also found in numerous antimicrobial agents. Their mechanisms of action in this context include:

  • Enzyme Inhibition: Anilides can inhibit essential bacterial or fungal enzymes, disrupting critical metabolic pathways.

  • Disruption of Cell Membrane Integrity: Some anilide derivatives have been shown to interfere with the integrity of microbial cell membranes, leading to cell death. The lipophilicity of the anilide structure can be tuned to enhance its interaction with microbial membranes.

Other Therapeutic Applications

Beyond cancer and infectious diseases, anilides have been explored for a range of other therapeutic indications, including:

  • Local Anesthetics: The anilide class of local anesthetics, such as lidocaine and bupivacaine, are widely used in clinical practice.[1] They function by blocking voltage-gated sodium channels in nerve membranes.

  • Anti-inflammatory Agents: By targeting pathways like NF-κB, anilides can exhibit potent anti-inflammatory effects.

  • Neurodegenerative Diseases: The modulation of signaling pathways and enzyme activities by anilides is also being investigated for the treatment of neurodegenerative disorders.[2][3]

Data Presentation

The following tables summarize the quantitative biological activity of representative anilide derivatives from the literature.

Table 1: Anticancer Activity of Anilide Derivatives (IC50 values in µM)
Compound ClassCompound/DerivativeTarget/Cell LineIC50 (µM)Reference
Kinase Inhibitor Anilinoquinazoline derivative 13SH-SY5Y (Neuroblastoma)13.1[4]
Anilinoquinazoline derivative 26A549 (Lung)24.1[4]
Anilinoquinazoline derivative 26SH-SY5Y (Neuroblastoma)14.8[4]
4-Anilinoquinazoline 8A549 (Lung)>100[4]
4-Anilinoquinazoline 9A549 (Lung)>100[4]
HDAC Inhibitor Salicylanilide derivative 5HDAC122.2[5]
Salicylanilide derivative 5HDAC227.3[5]
Salicylanilide derivative 5HDAC37.9[5]
o-aminoanilide 6aHDAC10.0044[6]
o-aminoanilide 6bHDAC10.0045[6]
o-aminoanilide 6cHDAC10.0045[6]
STAT3 Inhibitor NiclosamideDu145 (Prostate)0.7[7]
LLL12MDA-MB-231 (Breast)0.16[8]
S3I-201MDA-MB-231 (Breast)10.4[8]
Table 2: Antimicrobial Activity of Anilide Derivatives (MIC values in µg/mL)
Compound ClassCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Antibacterial 2-hydroxy-5-nitroanilide of α-methylenedecanoic acidBacillus cereus1 (bactericidal)[9]
Substituted anilideBacillus subtilis10 (bacteriostatic)[9]
Substituted anilideStaphylococcus aureus10 (bacteriostatic)[9]
N-(2-chlorophenyl)-2-hydroxybenzamide derivativeGram-positive bacteria0.125–1.0[6]
Antifungal Salicylanilide acetateCandida albicans31.25[10]
Salicylanilide acetateAspergillus niger62.5[10]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of anilide derivatives, based on methodologies reported in the scientific literature.

Synthesis Protocols

Protocol 1: General Synthesis of Anilides via Acyl Chloride [5]

This protocol describes a general method for the synthesis of anilides by reacting a substituted aniline with an acyl chloride.

  • Materials:

    • Substituted aniline (1.0 eq)

    • Acyl chloride (1.1 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (TEA) or pyridine (1.2 eq)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired anilide.

Protocol 2: Synthesis of Salicylanilide Derivatives [11][12]

This protocol outlines the synthesis of salicylanilides from salicylic acid and a substituted aniline.

  • Materials:

    • Substituted salicylic acid (1.0 eq)

    • Substituted aniline (1.0 eq)

    • Phosphorus trichloride (PCl₃) (0.5 eq)

    • Anhydrous toluene or xylene

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • To a stirred solution of the substituted salicylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask, add the substituted aniline (1.0 eq).

    • Slowly add phosphorus trichloride (0.5 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (110-140 °C) and maintain for 2-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure salicylanilide.

Biological Assay Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of anilide compounds on cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Anilide test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microtiter plates

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the anilide test compounds in the culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Protocol 4: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines the agar well diffusion method for assessing the antimicrobial activity of anilide compounds.

  • Materials:

    • Bacterial or fungal strains

    • Nutrient agar or Sabouraud dextrose agar plates

    • Anilide test compounds (dissolved in DMSO)

    • Standard antibiotic or antifungal drug (positive control)

    • Sterile cork borer

    • Incubator

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Evenly spread the microbial suspension over the surface of the agar plate to create a lawn.

    • Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

    • Add a fixed volume (e.g., 50 µL) of the anilide test compound solution at a known concentration into each well.

    • Add the positive control and a vehicle control (DMSO) to separate wells.

    • Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-based) [13]

This protocol describes a general method for measuring the inhibition of a specific kinase by an anilide compound using a luminescence-based assay that quantifies ATP consumption.

  • Materials:

    • Recombinant kinase

    • Kinase substrate (peptide or protein)

    • Anilide test compounds (dissolved in DMSO)

    • Kinase assay buffer

    • ATP

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the anilide test compounds in the kinase assay buffer.

    • In a white, opaque plate, add the test compound dilutions, the kinase, and the substrate.

    • Initiate the kinase reaction by adding ATP. Include controls for no enzyme and no inhibitor (vehicle control).

    • Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 6: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric) [14][15]

This protocol outlines a fluorometric assay to measure the inhibition of HDAC enzymes by anilide compounds.

  • Materials:

    • Recombinant HDAC enzyme (e.g., HDAC1, HDAC3)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Anilide test compounds (dissolved in DMSO)

    • HDAC assay buffer

    • Developer solution (containing a protease like trypsin)

    • Black, opaque 96-well or 384-well plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the anilide test compounds in the HDAC assay buffer.

    • In a black, opaque plate, add the test compound dilutions and the HDAC enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the deacetylase reaction by adding the fluorogenic HDAC substrate.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by anilide derivatives and general experimental workflows in drug discovery.

wnt_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5_6 Anilide_Inhibitor Anilide Inhibitor GSK3b GSK3β Anilide_Inhibitor->GSK3b may inhibit beta_catenin_n β-catenin Anilide_Inhibitor->beta_catenin_n may block interaction Axin_APC Axin/APC (Destruction Complex) Dishevelled->Axin_APC inhibits beta_catenin β-catenin Axin_APC->beta_catenin phosphorylates via GSK3β beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin->beta_catenin_n translocates Proteasome Proteasome beta_catenin_p->Proteasome degradation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates stat3_signaling Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates Anilide_Inhibitor Anilide Inhibitor Anilide_Inhibitor->JAK may inhibit Anilide_Inhibitor->pSTAT3 prevents dimerization Target_Genes Target Gene Expression Nucleus->Target_Genes activates transcription nfkb_signaling Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκB-NF-κB (inactive) IKK_complex->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB releases Proteasome Proteasome IkB_p->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Anilide_Inhibitor Anilide Inhibitor Anilide_Inhibitor->IKK_complex may inhibit Target_Genes Target Gene Expression Nucleus->Target_Genes activates transcription drug_discovery_workflow cluster_discovery Discovery & Lead Generation cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification HTS High-Throughput Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy ADMET->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Drug Approval Phase_III->Approval

References

Spectroscopic Analysis of Anilide Compounds: Application Notes and Protocols for NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilides are a significant class of organic compounds characterized by an acyl group attached to the nitrogen atom of an aniline moiety. This structural motif is prevalent in numerous pharmaceuticals, agrochemicals, and polymers, making their precise characterization essential. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and quality control of anilide compounds.[1][2][3] These methods provide detailed information about the molecular structure, functional groups, and molecular weight, which are critical aspects of drug discovery, development, and manufacturing.[3][4] This document provides detailed application notes and standardized protocols for the comprehensive spectroscopic analysis of anilide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For anilides, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring and the structure of the acyl group.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A. Sample Preparation

  • Dissolution: Weigh and dissolve 5-10 mg of the anilide compound for ¹H NMR, or 5-30 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5][6] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the analyte's signals.[7]

  • Homogenization: Ensure the sample is completely dissolved to form a homogeneous solution, free of any particulate matter which can disrupt the magnetic field homogeneity and degrade spectral quality.[6][7]

  • Transfer: Using a Pasteur pipette, often with a small cotton or glass wool plug to filter out any remaining particulates, carefully transfer the solution into a 5 mm NMR tube.[8][9]

  • Referencing: A small amount of an internal standard, typically tetramethylsilane (TMS), is often added to reference the chemical shifts to 0 ppm.[5] However, the residual signal of the deuterated solvent can also be used for referencing.[7]

  • Volume Adjustment: The final solution height in the NMR tube should be between 4.0 and 5.0 cm (approximately 0.6-0.7 mL) to ensure it is within the active region of the NMR probe's radiofrequency coil.[6][10]

B. Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • ¹H NMR Parameters:

    • Spectral Width: 10-15 ppm.[5]

    • Relaxation Delay: 1-2 seconds.[5]

    • Pulse Angle: 30-45 degrees.[5]

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is typically used.[5]

    • Spectral Width: 200-220 ppm.[5][11]

    • Relaxation Delay: 2-5 seconds.[5]

    • Number of Scans: A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[5]

Data Presentation: Characteristic NMR Shifts for Anilides

The chemical shifts are influenced by the electronic environment of the nuclei. For anilides, the electron-withdrawing nature of the acetyl group and the nature of substituents on the aromatic ring play a significant role.

Proton Type (¹H NMR) Typical Chemical Shift (δ, ppm) Notes
Amide N-H7.5 - 10.5Broad singlet, position is solvent and concentration-dependent.[12][13]
Aromatic C-H6.5 - 8.0The specific pattern (e.g., doublets, triplets) and shifts depend on the substitution pattern on the ring.[14]
Acyl -CH₃ (Acetanilide)2.0 - 2.3Typically a singlet.[12]
Acyl -CH₂-2.2 - 2.6Coupling pattern depends on adjacent protons.
Carbon Type (¹³C NMR) Typical Chemical Shift (δ, ppm) Notes
Carbonyl C=O165 - 175Generally a weak signal.[11]
Aromatic C-N135 - 145The carbon atom directly attached to the nitrogen.
Aromatic C-H / C-C115 - 135Shifts are influenced by substituents on the ring.[11][15]
Acyl -CH₃ (Acetanilide)20 - 30
Acyl -CH₂-30 - 45

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For anilides, key functional groups include the N-H bond, the C=O (amide I) bond, and the C-N bond, as well as the aromatic ring.

Experimental Protocol: FT-IR Sample Preparation and Data Acquisition

A. Sample Preparation (Choose one of the following methods)

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid or liquid anilide sample directly onto the ATR crystal.[5][16]

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[16][17] This is often the simplest and fastest method.

  • KBr Pellet (for solids):

    • Grind 1-2 mg of the solid anilide sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[16]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[16]

  • Nujol Mull (for solids):

    • Grind a few milligrams of the solid sample in a mortar.[18][19]

    • Add a few drops of Nujol (mineral oil) and continue grinding to create a smooth, thick paste.[18][19]

    • Spread a thin film of the paste between two salt plates (e.g., KBr or NaCl).[19]

  • Thin Film / Solution (for soluble solids or liquids):

    • Dissolve the sample in a volatile solvent. Place a drop of the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[18]

    • Alternatively, for liquids, a drop can be placed directly between two salt plates to form a thin film.[5][18]

B. Data Acquisition

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[5]

  • Procedure:

    • Acquire a background spectrum of the empty spectrometer (or with the clean ATR crystal/salt plates) to subtract from the sample spectrum.[5]

    • Place the prepared sample in the spectrometer's sample holder.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5]

Data Presentation: Characteristic IR Absorptions for Anilides
Vibrational Mode Typical Frequency (cm⁻¹) Intensity Notes
N-H Stretch (secondary amide)3200 - 3450Medium-StrongOften appears as a single, sharp peak. For aniline itself, two peaks are seen (asymmetric and symmetric stretch).[20][21][22]
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000MediumFrom the acyl group.
C=O Stretch (Amide I band)1650 - 1700StrongA very characteristic and strong absorption for amides. Its position can be affected by conjugation and hydrogen bonding.[12]
N-H Bend (Amide II band)1510 - 1570Medium-StrongInvolves coupling of N-H bending and C-N stretching.[12][21]
Aromatic C=C Stretch1450 - 1600MediumOften appear as multiple sharp bands.
C-N Stretch1250 - 1350Medium[21]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[23] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[23]

Experimental Protocol: MS Sample Preparation and Data Acquisition

A. Sample Preparation

  • Dissolution: Prepare a dilute solution of the anilide compound (e.g., 1 ng/mL to 1 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[18][24]

  • Complex Matrices: For samples from biological matrices (e.g., plasma, urine), a prior extraction step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte and remove interfering substances.[24]

  • Filtration: It is good practice to filter the sample solution, for instance with a syringe filter, to remove any particulates that could block the instrument's tubing.[25]

B. Data Acquisition

  • Instrumentation: A mass spectrometer coupled with an appropriate inlet system, such as Electrospray Ionization (ESI) with Liquid Chromatography (LC-MS) or Electron Ionization (EI) with Gas Chromatography (GC-MS).

  • Typical ESI-LC-MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to form [M+H]⁺ ions.[24]

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.[18]

    • Scan Range: A broad range, such as m/z 50 to 500, to capture the molecular ion and significant fragments.[18]

    • Tandem MS (MS/MS): To obtain detailed structural information, a specific precursor ion (e.g., [M+H]⁺) can be selected and fragmented to produce a product ion spectrum.[24][26]

  • Typical EI-GC-MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[24]

    • Scan Range: m/z 40-450.[24]

    • Temperatures: Inlet, ion source, and transfer line temperatures are optimized to ensure volatilization without thermal degradation (e.g., 230-280 °C).[24]

Data Presentation: Common Fragmentation Patterns for Anilides

The fragmentation of anilides is governed by the stability of the aromatic ring and the presence of the amide functional group.

Fragmentation Process Description
Molecular Ion (M⁺˙) In EI-MS, the molecular ion peak is often prominent due to the stability of the aromatic system.[26] In ESI-MS, the pseudomolecular ion [M+H]⁺ is the primary ion observed.
Alpha-Cleavage Cleavage of the bond adjacent to the carbonyl group is common. This can lead to the loss of the alkyl or aryl group from the acyl moiety.
McLafferty Rearrangement If the acyl group has a gamma-hydrogen, a characteristic rearrangement can occur, leading to the loss of a neutral alkene molecule. This is a key diagnostic fragmentation for amides.[27]
Cleavage of Amide Bond Scission of the C-N amide bond can occur, leading to fragments corresponding to the acylium ion (R-C≡O⁺) and the aniline radical cation or related fragments.
Loss of Neutral Molecules For aniline-type structures, the loss of neutral molecules like HCN can occur from the aromatic ring after initial fragmentation.[26]

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Anilide Anilide Compound Dissolve Dissolve in Appropriate Solvent Anilide->Dissolve NMR NMR (¹H & ¹³C) Dissolve->NMR IR FT-IR Dissolve->IR MS Mass Spec. Dissolve->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General experimental workflow for the spectroscopic analysis of anilide compounds.

Caption: General structure of an anilide with key regions for spectroscopic analysis.

ms_fragmentation cluster_pathways Primary Fragmentation Pathways cluster_fragments Resulting Fragment Ions parent Anilide Molecular Ion [M]⁺˙ alpha_cleavage α-Cleavage parent->alpha_cleavage Loss of R• mclafferty McLafferty Rearrangement (if γ-H present) parent->mclafferty Loss of alkene cn_cleavage Amide C-N Cleavage parent->cn_cleavage f1 [Ph-NH-C=O]⁺ alpha_cleavage->f1 f2 [M - alkene]⁺˙ mclafferty->f2 f3 [R-C≡O]⁺ cn_cleavage->f3 f4 [Ph-NH]⁺˙ cn_cleavage->f4

Caption: Typical mass spectrometry fragmentation pathways for anilide compounds.

References

Application Notes and Protocols for High-Throughput Screening of Anilide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilide and its derivatives are prevalent structural motifs in many biologically active compounds and are frequently found in high-throughput screening (HTS) libraries.[1] This privileged scaffold is a key component in a variety of approved drugs and clinical candidates. However, the aniline moiety can be susceptible to metabolic activation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and associated toxicities.[1][2] Therefore, HTS campaigns involving anilide libraries require careful assay design and data analysis to identify potent and selective modulators of biological targets while also assessing potential liabilities.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of anilide libraries against two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs). Additionally, a protocol for a virtual screening workflow is included to facilitate the in silico prioritization of compounds before committing to resource-intensive wet lab screening.

Data Presentation: Representative HTS Data for Anilide-Containing Kinase Inhibitors

The following table summarizes hypothetical HTS data for a representative set of anilide-containing compounds screened against a panel of kinases. This data is for illustrative purposes to demonstrate how quantitative results from an HTS campaign can be structured for comparative analysis.

Compound IDStructureMEK1 IC50 (µM)p38α IC50 (µM)EGFR IC50 (µM)Hit Flag (Primary Screen)
AN-001(Structure image placeholder)0.051.2>101
AN-002(Structure image placeholder)0.122.58.71
AN-003(Structure image placeholder)>100.08>101
AN-004(Structure image placeholder)5.60.259.11
AN-005(Structure image placeholder)>10>100.021
AN-006(Structure image placeholder)8.29.80.151
AN-007(Structure image placeholder)>10>10>100
AN-008(Structure image placeholder)2.13.41.81

Signaling Pathway Diagrams

The following diagrams illustrate two key signaling pathways often targeted by anilide-containing compound libraries: the MAPK/ERK pathway and the AMPK signaling pathway.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

Caption: The MAPK/ERK Signaling Pathway.

AMPK_Pathway AMP_ATP Increased AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK activates LKB1 LKB1 LKB1->AMPK activates ACC ACC AMPK->ACC inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits FattyAcidOxidation Fatty Acid Oxidation ACC->FattyAcidOxidation ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis

Caption: The AMPK Signaling Pathway.

Experimental Protocols

Protocol 1: High-Throughput Screening for Kinase Inhibitors

This protocol describes a biochemical, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify anilide compounds that inhibit the activity of a specific kinase, for example, MEK1.

Materials:

  • Anilide compound library (e.g., 10 mM in DMSO)

  • Recombinant human MEK1 kinase

  • GFP-ERK2 substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Terbium-labeled anti-phospho-ERK1/2 antibody

  • TR-FRET dilution buffer

  • 384-well, low-volume, white microplates

  • Acoustic dispenser or pin tool

  • Microplate reader capable of TR-FRET measurements

Experimental Workflow Diagram:

Kinase_HTS_Workflow Start Start Dispense_Cmpd Dispense Anilide Library Compounds Start->Dispense_Cmpd Add_Enzyme_Substrate Add MEK1 Kinase and GFP-ERK2 Substrate Dispense_Cmpd->Add_Enzyme_Substrate Incubate1 Incubate Add_Enzyme_Substrate->Incubate1 Add_ATP Add ATP to Initiate Reaction Incubate1->Add_ATP Incubate2 Incubate Add_ATP->Incubate2 Add_Ab Add TR-FRET Detection Antibody Incubate2->Add_Ab Incubate3 Incubate Add_Ab->Incubate3 Read_Plate Read Plate (TR-FRET Signal) Incubate3->Read_Plate Analyze_Data Data Analysis (Hit Identification) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: HTS Workflow for Kinase Inhibitor Screening.

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer ~50 nL of each compound from the anilide library source plates to the 384-well assay plates. Also include positive controls (a known MEK1 inhibitor) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a master mix of MEK1 kinase and GFP-ERK2 substrate in kinase buffer. Dispense 5 µL of this mixture into each well of the assay plates.

  • Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for MEK1.

  • Kinase Reaction: Incubate the plates for 60 minutes at room temperature.

  • Detection: Prepare a solution of the terbium-labeled anti-phospho-ERK1/2 antibody in TR-FRET dilution buffer. Add 10 µL of the antibody solution to each well to stop the reaction.

  • Detection Incubation: Incubate the plates for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plates on a microplate reader using a TR-FRET protocol (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm/495 nm). Normalize the data to the controls on each plate. Identify "hits" as compounds that exhibit a statistically significant reduction in the TR-FRET signal compared to the negative controls.

Protocol 2: High-Throughput Screening for GPCR Modulators

This protocol describes a cell-based assay to identify anilide compounds that modulate the activity of a Gs-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay with HTRF detection.[3]

Materials:

  • Anilide compound library (e.g., 10 mM in DMSO)

  • HEK293 cells stably expressing the target Gs-coupled GPCR

  • Cell culture medium and supplements

  • Stimulation buffer

  • cAMP standard

  • HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • 384-well, low-volume, white microplates

  • Acoustic dispenser or pin tool

  • Microplate reader capable of HTRF measurements

Experimental Workflow Diagram:

GPCR_HTS_Workflow Start Start Seed_Cells Seed GPCR-expressing Cells into Plates Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Cmpd Add Anilide Library Compounds Incubate1->Add_Cmpd Add_Agonist Add Agonist (for antagonists) Add_Cmpd->Add_Agonist Incubate2 Incubate Add_Agonist->Incubate2 Lyse_Add_Detect Lyse Cells and Add HTRF Reagents Incubate2->Lyse_Add_Detect Incubate3 Incubate Lyse_Add_Detect->Incubate3 Read_Plate Read Plate (HTRF Signal) Incubate3->Read_Plate Analyze_Data Data Analysis (Hit Identification) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: HTS Workflow for GPCR Modulator Screening.

Procedure:

  • Cell Seeding: Dispense HEK293 cells expressing the target GPCR into 384-well plates at an appropriate density.

  • Incubation: Incubate the cell plates at 37°C and 5% CO₂ for 24 hours.

  • Compound Addition: Add the anilide library compounds to the cell plates.

  • Agonist/Antagonist Stimulation:

    • For agonist screening, add stimulation buffer.

    • For antagonist screening, add a known agonist at a concentration that gives a submaximal response (e.g., EC₈₀).

  • Incubation: Incubate the plates at room temperature for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Detection Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration for each well based on a standard curve. Identify hits that either increase (agonists) or decrease (antagonists) the cAMP levels.

Protocol 3: Virtual High-Throughput Screening Workflow

This protocol outlines a computational workflow to screen a large virtual library of anilide compounds against a protein target with a known 3D structure.

Software and Resources:

  • Virtual anilide compound library (e.g., in SDF or SMILES format)

  • Protein target structure (from PDB or homology modeling)

  • Molecular docking software (e.g., AutoDock Vina, Glide)

  • Software for ligand and receptor preparation (e.g., AutoDockTools, Schrödinger Maestro)

  • High-performance computing cluster (recommended for large libraries)

Experimental Workflow Diagram:

Virtual_HTS_Workflow Start Start Lib_Prep Anilide Library Preparation Start->Lib_Prep Docking Molecular Docking Lib_Prep->Docking Receptor_Prep Receptor Preparation and Grid Generation Receptor_Prep->Docking Scoring_Ranking Scoring and Ranking of Compounds Docking->Scoring_Ranking Visual_Inspection Visual Inspection and Filtering of Top Hits Scoring_Ranking->Visual_Inspection Hit_Selection Selection of Compounds for Wet Lab Screening Visual_Inspection->Hit_Selection End End Hit_Selection->End

Caption: Virtual HTS Workflow.

Procedure:

  • Library Preparation:

    • Generate 3D conformers for each anilide compound in the virtual library.

    • Assign appropriate protonation states and partial charges.

    • Minimize the energy of the conformers.

  • Receptor Preparation:

    • Prepare the protein target structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site (active site) for docking.

    • Generate a grid box that encompasses the defined binding site.

  • Molecular Docking:

    • Dock each prepared ligand from the anilide library into the receptor's binding site using the chosen docking software.

    • This process will generate multiple binding poses for each ligand and calculate a docking score for each pose.

  • Scoring and Ranking:

    • Rank the compounds based on their predicted binding affinity (docking score).

  • Post-Docking Analysis and Filtering:

    • Visually inspect the binding poses of the top-ranked compounds to ensure credible interactions with key residues in the binding site.

    • Apply filters based on physicochemical properties (e.g., Lipinski's Rule of Five) and potential for promiscuous binding or toxicity.

  • Hit Selection:

    • Select a diverse subset of the top-ranked and filtered compounds for acquisition and experimental validation using the appropriate wet lab assays (e.g., Protocol 1 or 2).

Conclusion

The high-throughput screening of anilide libraries is a powerful approach for the discovery of novel modulators of various biological targets. The protocols and application notes provided herein offer a framework for conducting successful HTS campaigns, from initial screening to hit validation. By combining carefully designed experimental assays with computational methods, researchers can efficiently identify promising anilide-based compounds for further development in drug discovery programs. It is crucial to follow up on primary hits with secondary assays and detailed structure-activity relationship studies to confirm their mechanism of action and to optimize their potency, selectivity, and safety profiles.

References

Application Notes and Protocols for Developing Anilide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of anilide-based enzyme inhibitors, a significant class of compounds in drug discovery. This document outlines their therapeutic applications, presents key quantitative data for prominent inhibitor classes, and offers detailed experimental protocols for their synthesis and evaluation.

Introduction to Anilide-Based Enzyme Inhibitors

Anilide-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their prevalence in drug design is due to the amide bond's ability to form key hydrogen bonding interactions with enzyme active sites, contributing to high affinity and specificity. However, the development of anilide-based drugs is not without its challenges, including potential metabolic instability and toxicity associated with the aniline moiety.[1][2] Despite these concerns, strategic molecular design continues to yield potent and selective anilide inhibitors for a range of enzymatic targets.

Key Therapeutic Areas and Targets

Anilide-based inhibitors have shown efficacy against a variety of enzyme classes, leading to their investigation in numerous disease areas:

  • Cancer: A primary focus for anilide inhibitors, targeting enzymes such as histone deacetylases (HDACs) and various protein kinases that are crucial for cancer cell proliferation and survival.[3][4]

  • Inflammation: Non-steroidal anti-inflammatory drugs (NSAIDs) often incorporate an anilide scaffold to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

  • Viral Infections: Anilide derivatives have been explored as inhibitors of viral proteases, essential for viral replication.[5]

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro potency of selected anilide-based inhibitors against their respective enzyme targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for inhibitor potency.

Table 1: Anilide-Based Cyclooxygenase (COX) Inhibitors

Compound ClassSpecific CompoundTarget EnzymeIC50 (µM)Reference
Thiophene-carboxamideVIIaCOX-119.5[6]
COX-20.29[6]
Pyrazolyl-thiazolinonePYZ32COX-20.5
Pyrazoline Derivatives6c--

Table 2: Anilide-Based Histone Deacetylase (HDAC) Inhibitors

Compound ClassSpecific CompoundTarget EnzymeIC50 (nM)Reference
2-AminoanilidesEntinostatPan-Class I-[4]
Compound 1HDAC1>4,600-fold selective over HDAC3[4]
HDAC2>145-fold selective over HDAC3[4]
Pyrazine-Anilinobenzamides-HDAC1, 2, 3-[7]
Sulfonamide Hydroxamates-HDACsMicromolar to low nanomolar range[3]
Anilides-HDACsMicromolar to low nanomolar range[3]

Table 3: Anilide-Based Kinase Inhibitors

Compound ClassSpecific CompoundTarget KinaseIC50 (nM)Reference
Pyridylpyrimidinylaminophenyl amidesCompound 20c-SrcComparable to Imatinib[8]
Compound 14-8,390[8]
3-Anilino-quinolin-2(1H)-ones-PDK1Modest inhibition[9]
N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides10dPDK41[10]

Table 4: Anilide-Based Viral Protease Inhibitors

Compound ClassSpecific CompoundTarget ProteaseKi (µM)Reference
Peptide AnilideDerivative of 2-chloro-4-nitroaniline, L-phenylalanine and 4-(dimethylamino)benzoic acidSARS-CoV 3CL Protease0.03[5]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by anilide inhibitors and typical experimental workflows are provided below.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Anilide_Inhibitor Anilide-Based Kinase Inhibitor Anilide_Inhibitor->EGFR Inhibits

EGFR signaling pathway and inhibition.

HTS_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screening (HTS) (Single Concentration) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (Serial Dilutions) hit_id->dose_response ic50 IC50 Determination dose_response->ic50 secondary_assays Secondary Assays (Selectivity, MoA) ic50->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt Cell_Based_Assay seed_cells Seed Cells in Microplate incubate_cells Incubate Overnight seed_cells->incubate_cells treat_inhibitor Treat with Anilide Inhibitor (Dose-Response) incubate_cells->treat_inhibitor incubate_inhibitor Incubate for Defined Period treat_inhibitor->incubate_inhibitor add_substrate Add Cell-Permeable Substrate/Stimulus incubate_inhibitor->add_substrate measure_signal Measure Signal (e.g., Fluorescence, Luminescence) add_substrate->measure_signal data_analysis Data Analysis (Cellular IC50) measure_signal->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Anilide Compounds as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anilide compounds have emerged as a promising and versatile scaffold in the development of novel anticancer agents. Their chemical tractability allows for the synthesis of diverse derivatives that can target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways. This document provides a comprehensive overview of the anticancer potential of several classes of anilide compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Data Presentation: In Vitro Cytotoxicity of Anilide Derivatives

The following tables summarize the in vitro anticancer activity of representative anilide compounds from different chemical classes against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Sulfonamide Anilide HDAC Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
Compound IVa LS-174T (Colon)0.37[1]
Compound IVb LS-174T (Colon)0.44[1]
Vorinostat (SAHA) LS-174T (Colon)0.7[1]
Piperazine-sulfonamide 20 -2.8[2]

Table 2: Cytotoxicity of 4-Anilinoquinazoline Derivatives (EGFR Inhibitors)

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7i A549 (Lung)2.25[3]
HT-29 (Colon)1.72[3]
MCF-7 (Breast)2.81[3]
Compound 15a HT-29 (Colon)-[4]
MCF-7 (Breast)-[4]
H460 (Lung)-[4]
Compound 15b HT-29 (Colon)5.27[4]
MCF-7 (Breast)4.41[4]
H460 (Lung)11.95[4]
Gefitinib A549 (Lung)-[3]
Erlotinib A549 (Lung)-[3]

Table 3: Cytotoxicity of 4-Anilinoquinolinylchalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4a Huh-7 (Liver)1.41[5]
MDA-MB-231 (Breast)0.70[5]
Lapatinib MDA-MB-231 (Breast)32.5[5]
Huh-7 (Liver)2.11[5]
HepG2 (Liver)3.42[5]

Table 4: Cytotoxicity of Benzothiazole Anilide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
L1 HepG2 (Liver)-[6]
A549 (Lung)-[6]
MCF-7 (Breast)-[6]
L1Pt HepG2 (Liver)-[6]
A549 (Lung)-[6]
MCF-7 (Breast)-[6]
Cisplatin HepG2 (Liver)-[6]
A549 (Lung)-[6]
MCF-7 (Breast)-[6]

Note: Some IC50 values in the source literature were presented graphically and are indicated as "-". Please refer to the cited articles for detailed graphical representations.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of anilide compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the anilide compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells (including supernatant for suspension cells) and wash with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Treated and control cells

  • PBS

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells (including supernatant) and wash with cold PBS.

    • Centrifuge and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Distinguish cell populations:

      • Viable cells: Annexin V-FITC negative, PI negative

      • Early apoptotic cells: Annexin V-FITC positive, PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

      • Necrotic cells: Annexin V-FITC negative, PI positive

Protocol 4: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of an anilide compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Anilide compound and vehicle control

  • Calipers

  • Surgical and injection equipment

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.

    • Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the anilide compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Follow the predetermined dosing schedule and duration.

  • Monitoring:

    • Continue to measure tumor volume and body weight regularly.

    • Monitor the overall health and behavior of the animals.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

    • Compare tumor growth inhibition between the treatment and control groups.

Signaling Pathways and Mechanisms of Action

Anilide compounds exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation and survival.

Sulfonamide Anilides as Histone Deacetylase (HDAC) Inhibitors

Sulfonamide anilides represent a class of non-hydroxamate HDAC inhibitors.[5] By inhibiting HDACs, these compounds lead to the hyperacetylation of histone and non-histone proteins, resulting in the altered expression of genes that regulate the cell cycle and apoptosis.[7] A key downstream effect is the induction of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[7]

HDAC_Inhibition_Pathway Sulfonamide Anilide Sulfonamide Anilide HDAC HDAC Sulfonamide Anilide->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation p21_Gene p21 Gene Transcription Histones->p21_Gene Acetylation promotes p21_Protein p21 Protein p21_Gene->p21_Protein Translation Cyclin_CDK Cyclin/CDK Complexes p21_Protein->Cyclin_CDK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) Cyclin_CDK->Cell_Cycle_Arrest Leads to

Caption: Sulfonamide anilides inhibit HDACs, leading to p21-mediated cell cycle arrest.

9-Anilinoacridines as Topoisomerase II Inhibitors

9-Anilinoacridines are DNA intercalating agents that function as Topoisomerase II poisons.[8] They stabilize the covalent complex between Topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after the enzyme has created a double-strand break. This leads to the accumulation of DNA damage and ultimately triggers apoptosis.

Topoisomerase_II_Inhibition cluster_topo Topoisomerase II Catalytic Cycle Topo_II Topoisomerase II DNA Supercoiled DNA Topo_II->DNA Cleavage_Complex Topo II-DNA Cleavage Complex DNA->Cleavage_Complex Religation DNA Re-ligation Cleavage_Complex->Religation DNA_Damage DNA Double-Strand Breaks Cleavage_Complex->DNA_Damage Accumulation of Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA 9-Anilinoacridine 9-Anilinoacridine 9-Anilinoacridine->Cleavage_Complex Stabilizes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: 9-Anilinoacridines stabilize the Topoisomerase II-DNA complex, inducing apoptosis.

4-Anilinoquinazolines as Epidermal Growth Factor Receptor (EGFR) Inhibitors

4-Anilinoquinazoline derivatives are potent and selective inhibitors of EGFR tyrosine kinase.[9] They bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cancer cell proliferation and survival.

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K 4-Anilinoquinazoline 4-Anilinoquinazoline 4-Anilinoquinazoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: 4-Anilinoquinazolines inhibit EGFR, blocking downstream pro-survival pathways.

Experimental and Logical Workflows

Visualizing the workflow of anticancer drug evaluation and the relationship between different assays can aid in experimental design and data interpretation.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of novel anilide compounds as potential anticancer agents.

Drug_Screening_Workflow Compound_Synthesis Anilide Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->Compound_Synthesis No (Synthesize new analogs) Mechanism_of_Action Mechanism of Action Studies (Cell Cycle, Apoptosis, etc.) Hit_Identification->Mechanism_of_Action Yes In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Efficacy In_Vivo_Efficacy->Mechanism_of_Action Re-evaluate Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Promising Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A typical workflow for the preclinical development of anilide anticancer agents.

Relationship Between Key In Vitro Assays

The MTT, cell cycle, and apoptosis assays provide complementary information to build a comprehensive understanding of a compound's cytotoxic mechanism.

Assay_Relationship Anilide_Compound Anilide Compound Treatment MTT_Assay MTT Assay Anilide_Compound->MTT_Assay Cell_Cycle_Assay Cell Cycle Analysis Anilide_Compound->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay Anilide_Compound->Apoptosis_Assay Cytotoxicity Overall Cytotoxicity (IC50) MTT_Assay->Cytotoxicity Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, G2/M) Cell_Cycle_Assay->Cell_Cycle_Arrest Apoptotic_Induction Induction of Apoptosis Apoptosis_Assay->Apoptotic_Induction Mechanism Understanding of Cytotoxic Mechanism Cytotoxicity->Mechanism Cell_Cycle_Arrest->Mechanism Apoptotic_Induction->Mechanism

Caption: Interplay of in vitro assays for characterizing anticancer anilide compounds.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Anilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilides, a class of organic compounds characterized by a phenyl group attached to an amide, have garnered significant interest in medicinal chemistry due to their potential as antimicrobial agents.[1] Derivatives of anilides, such as salicylanilides, have demonstrated notable activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[2][3][4][5][6] The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial compounds, making the systematic evaluation of anilides a critical area of research.[2][3][6]

This document provides detailed protocols for assessing the in vitro antimicrobial activity of anilide derivatives. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reliability and reproducibility of results.[7][8][9][10][11] The primary assays covered are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing susceptibility, and the Minimum Bactericidal Concentration (MBC) assay to determine the killing activity of the compounds.

Mechanism of Action

Anilide derivatives exert their antimicrobial effects through various mechanisms, which can include:

  • Disruption of cell wall synthesis: Weakening the structural integrity of the bacterial cell wall.[1]

  • Inhibition of essential enzymes: Blocking metabolic pathways crucial for microbial survival.[1]

  • Interference with nucleic acid synthesis: Preventing the replication and transcription of genetic material.[1]

Salicylanilides, a prominent subgroup, are known to inhibit two-component regulatory systems in bacteria, which are essential for sensing and responding to environmental changes.[6]

Data Presentation

The antimicrobial efficacy of a series of hypothetical anilide derivatives against common Gram-positive and Gram-negative bacteria is summarized below. These values are for illustrative purposes and are representative of typical results obtained from the protocols described.

Table 1: Minimum Inhibitory Concentration (MIC) of Anilide Derivatives (in µg/mL)

Compound IDR-Group ModificationS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
ANL-0014-Cl1632128>256
ANL-0024-NO₂81664128
ANL-0034-OCH₃64128>256>256
ANL-0043,4-diCl483264
Ciprofloxacin(Control)0.250.1250.0150.5

Table 2: Zone of Inhibition (in mm) for Anilide Derivatives by Disk Diffusion Assay

Compound IDR-Group ModificationS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
ANL-0014-Cl1815106
ANL-0024-NO₂2219149
ANL-0034-OCH₃121076
ANL-0043,4-diCl25221711
Ciprofloxacin(Control)30353228

Table 3: Minimum Bactericidal Concentration (MBC) of Anilide Derivatives (in µg/mL)

Compound IDR-Group ModificationS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
ANL-0014-Cl3264>256>256
ANL-0024-NO₂1632128>256
ANL-0034-OCH₃128>256>256>256
ANL-0043,4-diCl81664128
Ciprofloxacin(Control)0.50.250.031

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Anilide compounds

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

  • Solvent for compounds (e.g., Dimethyl sulfoxide - DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Incubator (35-37°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Preparation of Test Compounds:

    • Prepare a stock solution of each anilide derivative in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[15]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO, the solvent for the test compounds). A sterility control (broth only) should also be included.[15]

    • Seal the plate and incubate at 37°C for 16-20 hours.[15]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the anilide compound at which there is no visible growth.[12][13]

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.[15]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Standardize Inoculum (0.5 McFarland) A->C B Anilide Stock Solution D Serial Dilutions B->D E Inoculate 96-Well Plate C->E D->E F Incubate (37°C, 16-20h) E->F G Visual Inspection for Turbidity F->G H Determine MIC G->H

Workflow for MIC determination using broth microdilution.
Disk Diffusion Assay (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[16][17][18]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains

  • Anilide compounds

  • Standard antibiotic disks

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

  • Calipers or ruler

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.[18]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of each anilide compound onto the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.[18]

    • Place a standard antibiotic disk as a positive control.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-24 hours.[18]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[16]

    • The size of the zone is proportional to the susceptibility of the bacterium to the compound. Interpret the results based on standardized tables (if available) or by comparison with the control antibiotic.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardize Inoculum (0.5 McFarland) C Inoculate MHA Plate (Lawn Culture) A->C B Prepare Anilide Disks D Apply Disks B->D C->D E Incubate (37°C, 16-24h) D->E F Measure Zone of Inhibition (mm) E->F G Determine Susceptibility F->G

Workflow for the disk diffusion assay.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20][21][22] This assay is a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and pipettor

  • Incubator (35-37°C)

Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Aseptically pipette a small aliquot (e.g., 10-100 µL) from each of these clear wells.

  • Plating:

    • Spread the aliquot onto a fresh MHA plate.

    • Also, plate an aliquot from a positive growth control well (a well with visible turbidity) to serve as a reference for the initial inoculum count.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.[19]

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the anilide compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count from the growth control.[19][20][22]

MBC_Workflow A Perform MIC Assay B Identify Clear Wells (MIC and higher concentrations) A->B C Subculture Aliquots onto MHA Plates B->C D Incubate Plates (37°C, 18-24h) C->D E Count Colonies (CFU) D->E F Calculate % Reduction E->F G Determine MBC (≥99.9% killing) F->G

Workflow for MBC determination.

References

Application Notes and Protocols for the Use of Anilides in the Development of New Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilide-containing polymers represent a versatile class of materials with a wide range of applications, from high-performance thermosets to advanced drug delivery systems. The anilide moiety, characterized by a phenyl group attached to an amide, imparts unique properties to polymers, including thermal stability, mechanical strength, and opportunities for functionalization. This document provides detailed application notes and protocols for the synthesis, characterization, and application of anilide-based polymers, with a focus on their emerging roles in drug development.

I. Synthesis of Anilide-Containing Polymers

Anilide functionalities can be incorporated into polymers through various synthetic strategies, leading to materials with diverse properties and applications. Key examples include polyanilines (PANI) and poly(amide-imide)s (PAIs).

A. Polyanilines and their Derivatives

Polyaniline is a conductive polymer synthesized from the oxidative polymerization of aniline. Its electrical conductivity can be tuned, making it suitable for applications in sensors and electronics.[1] By modifying the aniline monomer, the polymer's properties, such as solubility and processability, can be enhanced.[2]

Experimental Protocol 1: Chemical Oxidative Polymerization of Aniline

This protocol describes the synthesis of polyaniline via chemical oxidative polymerization in an acidic medium.

Materials:

  • Aniline

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve aniline in 1 M HCl in a beaker to a final concentration of 0.2 M.

  • In a separate beaker, dissolve an equimolar amount of ammonium persulfate in 1 M HCl.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the ammonium persulfate solution to the aniline solution with constant stirring.

  • Continue stirring the reaction mixture for 2-4 hours at 0-5 °C. A dark green precipitate will form.

  • Filter the precipitate and wash it sequentially with 1 M HCl and methanol until the filtrate becomes colorless.

  • Dry the resulting polyaniline powder in a vacuum oven at 60 °C for 24 hours.

Characterization:

The synthesized polyaniline can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of characteristic peaks corresponding to the benzenoid and quinoid rings. UV-visible spectroscopy can be used to study the electronic transitions and determine the oxidation state. The morphology of the polymer can be examined using scanning electron microscopy (SEM).[2]

B. Poly(amide-imide)s (PAIs)

PAIs are high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.[3] They are often synthesized from the polycondensation of a diacid containing a pre-formed imide ring with an aromatic diamine.

Experimental Protocol 2: Synthesis of a Poly(amide-imide) from a Diimide-Diacid

This protocol outlines the synthesis of a PAI via direct polycondensation.

Materials:

  • Diimide-diacid (synthesized from a diamine and trimellitic anhydride)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Triphenyl phosphite (TPP)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

Procedure:

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diimide-diacid, an equimolar amount of the aromatic diamine, and CaCl₂ in NMP.

  • Add pyridine to the solution and stir until all components are dissolved.

  • Add TPP to the reaction mixture and heat the solution to 100-120 °C.

  • Maintain the reaction at this temperature under a nitrogen atmosphere for 3-4 hours.

  • After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the PAI.

  • Filter the fibrous polymer, wash it thoroughly with methanol, and dry it under vacuum at 80 °C.

Characterization:

The chemical structure of the PAI can be confirmed using FTIR and ¹H NMR spectroscopy. The molecular weight can be estimated by measuring the inherent viscosity. Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.[4]

II. Quantitative Data Presentation

The properties of anilide-containing polymers can be tailored by varying the monomers and synthesis conditions. The following tables summarize key quantitative data for representative polyanilines and poly(amide-imide)s.

Table 1: Properties of Polyaniline and its Derivatives

PolymerSynthesis MethodElectrical Conductivity (S/cm)Thermal Stability (Td)
Polyaniline (emeraldine salt)Chemical Oxidative Polymerization1 - 10~300 °C
Poly(N-methylaniline)Chemical Oxidative Polymerization10⁻² - 10⁻¹~280 °C
Poly(2-chloroaniline)Chemical Oxidative Polymerization10⁻⁴ - 10⁻³~320 °C

Table 2: Mechanical and Thermal Properties of Poly(amide-imide) Films

PAI based onTensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C)
2,2-bis(4-aminophenoxy)biphenyl90 - 1105 - 10227 - 261> 520
4,4'-oxydianiline100 - 1208 - 15270 - 290> 500
m-phenylenediamine110 - 1306 - 12280 - 300> 510

III. Applications in Drug Development

Anilide-based polymers, particularly those that are biocompatible and biodegradable, are gaining attention for their potential in drug delivery systems. Their tunable properties allow for the design of "smart" carriers that can release therapeutic agents in response to specific stimuli, such as changes in pH or the presence of certain enzymes.[5][6]

A. Stimuli-Responsive Drug Delivery

Polymers containing ionizable anilide groups can exhibit pH-responsive behavior. For instance, in the acidic microenvironment of a tumor, a polymer can undergo a conformational change or degradation, leading to the release of an encapsulated drug.[7]

Logical Workflow: pH-Responsive Drug Delivery to Cancer Cells

The following diagram illustrates the conceptual workflow of a pH-responsive anilide-based polymer nanoparticle for targeted cancer therapy.

pH_Responsive_Drug_Delivery cluster_bloodstream Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell cluster_action Therapeutic Action NP Anilide Polymer Nanoparticle (Drug-loaded) Endosome Endosome (Acidic pH) NP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Drug Release (pH-triggered) Nucleus Nucleus Cytoplasm->Nucleus Drug Action Apoptosis Cell Death (Apoptosis) Nucleus->Apoptosis

Cellular uptake and pH-triggered drug release from an anilide polymer nanoparticle.

Mechanism Description:

  • Systemic Circulation: The drug-loaded anilide polymer nanoparticles circulate in the bloodstream at a physiological pH of 7.4, where they remain stable.

  • Tumor Targeting and Uptake: The nanoparticles preferentially accumulate in the tumor microenvironment and are taken up by cancer cells through endocytosis.[8]

  • pH-Triggered Drug Release: Inside the acidic environment of the endosomes (pH 5.0-6.5), the pH-sensitive anilide polymer undergoes a change, such as swelling or degradation, leading to the release of the encapsulated drug into the cytoplasm.[9][10]

  • Therapeutic Action: The released drug then travels to its intracellular target, such as the nucleus, to induce a therapeutic effect, like apoptosis.

While the mechanism of drug release from the polymer carrier can be designed to be stimuli-responsive, it is important to note that the specific intracellular signaling pathways are primarily affected by the released drug itself, rather than the anilide polymer carrier. The polymer's main role is to ensure the targeted and controlled delivery of the therapeutic agent.

IV. Experimental Workflows

The development of new anilide-based polymers involves a systematic workflow from synthesis to application testing.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis, characterization, and evaluation of a new anilide-containing polymer.

Experimental_Workflow cluster_characterization Characterization cluster_application Application Testing Monomer_Synthesis Monomer Synthesis /Purification Polymerization Polymerization Monomer_Synthesis->Polymerization Purification Polymer Purification & Isolation Polymerization->Purification Structural Structural Analysis (FTIR, NMR) Purification->Structural Molecular_Weight Molecular Weight (Viscosity, GPC) Purification->Molecular_Weight Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Morphological Morphological Analysis (SEM, TEM) Purification->Morphological Property_Eval Property Evaluation (e.g., Conductivity, Mechanical) Structural->Property_Eval Molecular_Weight->Property_Eval Thermal->Property_Eval Device_Fab Device Fabrication (e.g., Sensor, Film) Property_Eval->Device_Fab Performance_Test Performance Testing Device_Fab->Performance_Test

A general experimental workflow for anilide polymer development.

This workflow provides a structured approach for researchers to systematically develop and evaluate new anilide-based polymers for their desired applications.

V. Conclusion

Anilide-containing polymers offer a rich platform for the development of new materials with tailored properties. From the robust and thermally stable poly(amide-imide)s to the versatile and conductive polyanilines, these polymers have demonstrated significant potential in a variety of fields. In the realm of drug development, the ability to create stimuli-responsive anilide-based polymers opens up new avenues for targeted and controlled drug delivery, promising more effective and less toxic therapeutic strategies. The protocols and data presented in these application notes provide a foundation for researchers to explore and innovate in this exciting area of polymer science.

References

Troubleshooting & Optimization

Technical Support Center: Improving Anilide Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address common challenges in anilide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing anilides?

A1: The most common methods involve the reaction of an aniline with a carboxylic acid derivative. Key approaches include:

  • Acylation with Acyl Chlorides or Anhydrides: This is often a rapid and high-yielding method where an aniline reacts with a more reactive acyl chloride or anhydride.[1][2]

  • Amide Coupling of Carboxylic Acids: This involves activating the carboxylic acid in situ with coupling reagents (e.g., carbodiimides like DCC or EDC) to facilitate the reaction with the aniline.[3][4]

  • Direct Thermal Amidation: In some cases, direct heating of a carboxylic acid and an aniline can form an anilide by driving off water, though this often requires high temperatures.[1][5]

Q2: Why does simply mixing a carboxylic acid and an aniline not produce a high yield of anilide at room temperature?

A2: Mixing a carboxylic acid (a weak acid) and an aniline (a weak base) results in an acid-base reaction, forming a stable ammonium carboxylate salt.[1][5] To proceed to the amide, this salt must be dehydrated, which typically requires high heat to overcome the energy barrier.[1][5] The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct nucleophilic attack by the aniline inefficient under mild conditions.[5]

Q3: What is the function of coupling reagents like EDC, DCC, or HATU?

A3: Coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[3][6] For example, carbodiimides like Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic aniline to form the amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often used with coupling reagents to increase efficiency and minimize side reactions like racemization.[4][7]

Q4: How can I minimize the formation of by-products when using carbodiimide coupling agents?

A4: A major by-product with DCC is dicyclohexylurea (DCU), which is often insoluble and can complicate purification.[3] To manage this:

  • Use Diisopropylcarbodiimide (DIC), which forms a more soluble urea by-product.[7]

  • Use a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC), where the urea by-product can be removed with an aqueous wash.[7]

  • Perform the reaction at 0°C to minimize side reactions and filter off the precipitated DCU before workup.

Q5: Are there any "greener" or more efficient modern methods for anilide synthesis?

A5: Yes, research is ongoing to develop more efficient and environmentally friendly protocols. Some modern approaches include:

  • Catalytic Methods: Using catalysts like aluminum metal powder with ultrasound can accelerate the reaction between aryl amines and acyl chlorides, often leading to high yields in minutes.[8]

  • Reactions in Aqueous Media: Certain protocols have been developed that use phosphate buffers as the solvent, avoiding toxic organic solvents and simplifying product isolation through precipitation.[9][10][11]

  • Chemoenzymatic Synthesis: Using enzymes like nitroreductase can offer high chemoselectivity under mild, atmospheric pressure conditions in aqueous media, providing a sustainable alternative to precious-metal catalysis.[12][13]

Troubleshooting Guide

Problem 1: My anilide synthesis reaction has a consistently low or no yield.

This is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

  • Possible Cause: Poor Quality of Starting Materials.

    • Solution: Aniline is susceptible to oxidation and may darken upon storage. It is often advisable to distill aniline under reduced pressure before use.[14] Ensure the carboxylic acid or its derivative is pure and dry. Impurities can poison catalysts or interfere with the reaction.

  • Possible Cause: Inefficient Carboxylic Acid Activation.

    • Solution: When reacting a carboxylic acid directly with an aniline, activation is crucial. If standard coupling reagents (e.g., EDC/HOBt) are failing, especially with electron-deficient anilines, consider converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6][15]

  • Possible Cause: Presence of Water.

    • Solution: Many amide formation reactions are equilibrium processes that produce water. The presence of water can drive the reaction backward via hydrolysis.[14] To improve the forward reaction, remove water as it forms using a Dean-Stark apparatus, or add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[14][16]

  • Possible Cause: Suboptimal Reaction Conditions (Solvent, Temperature).

    • Solution: The choice of solvent can significantly impact reaction rates and yields.[17][18][19] Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common. If solubility is an issue, polar aprotic solvents like DMF may be necessary. Some reactions require heating to proceed at a reasonable rate; monitor the reaction by TLC or LC-MS to determine if an increase in temperature or reaction time is needed.[20]

  • Possible Cause: Catalyst Inactivity (for catalytic reactions).

    • Solution: In catalytic processes like the hydrogenation of a nitroarene to an aniline followed by acylation, the catalyst (e.g., Pd/C) can deactivate over time.[21] Use a fresh batch of catalyst or consider a regeneration step if applicable.[21] Ensure the reaction is run under an inert atmosphere if the catalyst is sensitive to oxygen.[20]

G Troubleshooting Workflow for Low Anilide Yield Start Low or No Yield Reagents Check Reagent Purity (Aniline, Acid) Start->Reagents Activation Evaluate Acid Activation Start->Activation Conditions Optimize Conditions (Solvent, Temp, Time) Start->Conditions Water Is Water a By-product? Start->Water Sol_Reagents Purify/Distill Starting Materials Reagents->Sol_Reagents Impure? Sol_Activation Use Acyl Chloride or Stronger Coupling Agent Activation->Sol_Activation Inefficient? Sol_Conditions Screen Solvents Increase Temp/Time Conditions->Sol_Conditions Suboptimal? Sol_Water Use Dean-Stark or Add Dehydrating Agent Water->Sol_Water Yes

Caption: Decision-making process for troubleshooting low anilide yield.

Problem 2: I am observing significant side product formation.

  • Possible Cause: Diacylation of Aniline.

    • Solution: If the aniline nitrogen is acylated twice, this is often due to an excess of the acylating agent or overly harsh conditions. Use a controlled stoichiometry, typically with the aniline or the carboxylic acid as the limiting reagent depending on cost and ease of removal. Adding the acylating agent slowly at a lower temperature can also improve selectivity.

  • Possible Cause: Reaction with Coupling Agent.

    • Solution: Some coupling reagents can react with the amine to form a guanidinium by-product. The order and timing of reagent addition are crucial. A common best practice is to pre-activate the carboxylic acid with the coupling agent for a short period before adding the aniline to the mixture.

  • Possible Cause: Ring Deactivation in Friedel-Crafts Reactions.

    • Solution: Friedel-Crafts acylation reactions often fail with anilines because the basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring.[22] To prevent this, the amino group should be protected first, for example, by converting it to an acetanilide. The acylation can then be performed, followed by deprotection of the amino group.[22]

Problem 3: I am struggling with the purification and workup of my anilide product.

  • Possible Cause: Residual Aniline or Carboxylic Acid in the Product.

    • Solution: An effective workup is essential. Use an acidic wash (e.g., 1M HCl) to protonate and extract the unreacted basic aniline into the aqueous layer.[22] Follow this with a basic wash (e.g., saturated NaHCO₃) to deprotonate and extract the unreacted acidic carboxylic acid.[22]

  • Possible Cause: Emulsion Formation During Extraction.

    • Solution: Emulsions can form during vigorous shaking in a separatory funnel, preventing clean layer separation. To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution).[22]

  • Possible Cause: Product is also Basic and is Lost in Acidic Wash.

    • Solution: If your anilide product itself contains basic functional groups, it may be extracted into the aqueous layer during an acidic wash, leading to low recovered yield.[22] In this case, carefully neutralize the acidic aqueous layer with a base and re-extract with an organic solvent to recover your product.[22] Alternatively, avoid the acidic wash and rely on column chromatography for purification.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Anilide Synthesis

Coupling ReagentAdditiveTypical SolventKey AdvantagesKey Disadvantages
DCC (Dicyclohexylcarbodiimide)HOBt or DMAPDCM, THFInexpensive, effectiveInsoluble DCU by-product complicates purification.[3][7]
EDC (EDAC)HOBt or DMAPDCM, DMF, WaterWater-soluble urea by-product, easy to remove via aqueous workup.[7]More expensive than DCC.
HATUDIPEA or Et₃NDMF, AcetonitrileHigh reactivity, low rate of racemization, good for difficult couplings.Expensive, can be difficult to remove by-products.
CDI (Carbonyldiimidazole)NoneTHF, DCMMild conditions, gaseous by-products are easily removed.Can be sensitive to moisture.

Table 2: Effect of Reaction Conditions on Anilide Yield (Selected Examples)

ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Aryl Amines + Acyl ChloridesAluminum Powder (cat.)Acetonitrile (ultrasound)254 min85-97[8]
Nitrobenzene + AldehydesPd/CToluene80-61-99[23]
N,N-dimethylaniline N-oxide + SOBr₂TriethylamineTHF-78 to RT-55[18]
Aniline + Acetic AnhydrideSodium AcetateWaterRT to Ice Bath--[24]

Experimental Protocols

Protocol 1: Synthesis of Acetanilide from Aniline and Acetic Anhydride

This procedure is a classic example of N-acylation.

  • Preparation: Dissolve 500 mg of aniline in 14 mL of water. Two layers will be observed as aniline is immiscible. Add 0.45 mL of concentrated hydrochloric acid to form the water-soluble aniline hydrochloride.[24]

  • Reagent Addition: In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[24]

  • Reaction: To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride. Swirl the mixture to ensure it is mixed and immediately add the sodium acetate solution.[24] Acetanilide will precipitate as a white solid.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.[24]

  • Purification: Recrystallize the crude acetanilide from a minimal amount of hot 95% ethanol (a small amount of water may be added to induce crystallization if needed).[24]

G General Anilide Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Aniline & Carboxylic Acid/Derivative in Solvent Reagents 2. Add Coupling Agents or Base as needed Reactants->Reagents Monitor 3. Stir at appropriate Temp. Monitor by TLC/LC-MS Reagents->Monitor Quench 4. Quench Reaction Monitor->Quench Extract 5. Aqueous Wash (Acid/Base as needed) Quench->Extract Dry 6. Dry Organic Layer (e.g., Na₂SO₄) & Concentrate Extract->Dry Purify 7. Purify via Recrystallization or Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for anilide synthesis and purification.

Protocol 2: General Procedure for Anilide Synthesis using EDC and HOBt

This protocol is suitable for coupling a carboxylic acid with an aniline, particularly electron-deficient anilines.[4]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq), the aniline (1.0-1.2 eq), HOBt (catalytic to 1.0 eq), and DMAP (1.0 eq) in an anhydrous solvent like acetonitrile or DCM.

  • Initiation: Cool the mixture to 0°C in an ice bath. Add EDC (1.0 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Overcoming Solubility Issues with Anilide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with anilide compounds.

Frequently Asked Questions (FAQs)

Q1: Why are many anilide compounds poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of many anilide compounds stems from their chemical structure. The presence of the aromatic benzene ring in the anilide functional group imparts a significant degree of lipophilicity (hydrophobicity), which can lead to low solubility in water.[1][2] While the amide group can participate in hydrogen bonding, the overall hydrophobic character of the molecule often dominates, leading to challenges in developing aqueous formulations for in vitro and in vivo studies.

Q2: What is the first step I should take when encountering a solubility issue with a new anilide compound?

A2: A systematic approach is crucial. Start by determining the compound's solubility in a range of aqueous buffers at different pH values.[2][3] Since many anilide-containing molecules have ionizable groups, their solubility can be highly pH-dependent.[1][4] For instance, anilides with basic nitrogen atoms will be more soluble in acidic conditions due to the formation of a more soluble salt.[2] This initial pH screening will inform your subsequent formulation strategy.

Q3: My anilide compound is not ionizable. What are my next options for solubilization?

A3: If pH modification is not a viable strategy, several other techniques can be employed. These can be broadly categorized into physical and chemical modifications.[5] Common approaches include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[3] For more challenging compounds, advanced techniques such as solid dispersions and nanosuspensions can be explored.[5][6][7][8][9]

Q4: How do co-solvents improve the solubility of anilide compounds?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic anilide compounds. Common co-solvents used in pharmaceutical development include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[2][10]

Q5: When should I consider using surfactants?

A5: Surfactants are useful when you need to increase the solubility of a hydrophobic compound in an aqueous medium.[11][12] They work by forming micelles, which are microscopic spherical structures with a hydrophobic core and a hydrophilic shell.[10] The lipophilic anilide compound can be encapsulated within the hydrophobic core of the micelle, allowing it to be dispersed in the aqueous medium.[10] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are generally well-tolerated in biological systems.[3][13]

Q6: What are cyclodextrins and how can they help with anilide solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][14][15] They can form inclusion complexes with poorly soluble drugs, including anilides, by encapsulating the hydrophobic part of the drug molecule within their cavity.[5][11][14][15] This complex is then more readily soluble in water.[14] Commonly used cyclodextrin derivatives include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[3]

Troubleshooting Guides

Issue 1: My anilide compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
  • Cause: The compound is likely "crashing out" of solution because the final concentration of DMSO is too low to maintain its solubility in the aqueous buffer.

  • Troubleshooting Steps:

    • Increase the final DMSO concentration: Determine the minimum percentage of DMSO required to keep your compound in solution at the desired concentration. However, be mindful that high concentrations of DMSO can be toxic in cell-based assays and in vivo studies.

    • Use a different co-solvent: Experiment with other water-miscible organic solvents such as ethanol or PEG 400.[2]

    • Incorporate a surfactant: The addition of a non-ionic surfactant like Tween® 80 to the aqueous buffer can help to keep the compound in solution upon dilution of the DMSO stock.

    • Consider a different formulation strategy: If co-solvents alone are insufficient, explore other methods like cyclodextrin complexation or creating a solid dispersion.

Issue 2: The required concentration of my anilide compound for an in vivo study is too high to be achieved with simple co-solvent or pH adjustment.
  • Cause: The intrinsic solubility of the compound is very low, and the dosing volume for the animal model is a limiting factor.

  • Troubleshooting Steps:

    • Particle Size Reduction: Consider micronization or nanosuspension. Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][16] Nanosuspensions are a particularly promising approach for enhancing the bioavailability of poorly soluble drugs.[7][8][9]

    • Solid Dispersion: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[17][18][19] The drug is often present in an amorphous form, which has higher solubility than the crystalline form.[20]

    • Lipid-Based Formulations: For highly lipophilic anilides, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be a viable option to improve oral bioavailability.[6][10]

Data Presentation

Table 1: Comparison of Common Solubilization Techniques

TechniquePrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Salt formation for ionizable compounds.10 - 1,000Simple, cost-effective.Only applicable to ionizable compounds; risk of precipitation with pH changes.
Co-solvents Reduces solvent polarity.2 - 500Easy to prepare; suitable for early-stage studies.Potential for toxicity at high concentrations; risk of precipitation upon dilution.
Surfactants Micellar encapsulation.10 - 1,000Effective for highly hydrophobic compounds.Can interfere with some biological assays; potential for toxicity.
Cyclodextrins Inclusion complex formation.10 - 5,000High solubilization capacity; can improve stability.Large molecular size may limit some applications; potential for renal toxicity with some derivatives.
Nanosuspension Increased surface area from particle size reduction.10 - 1,000Applicable to a wide range of compounds; can improve bioavailability.Requires specialized equipment; potential for physical instability (particle growth).
Solid Dispersion Drug dispersed in a carrier matrix (often amorphous).10 - 10,000Significant solubility enhancement; can improve dissolution rate.Potential for recrystallization of the amorphous drug; manufacturing can be complex.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of an anilide compound at different pH values.

Materials:

  • Anilide compound

  • Aqueous buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)

  • Microcentrifuge tubes

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of the solid anilide compound to a microcentrifuge tube (e.g., 2-5 mg).

  • Add a fixed volume of a specific pH buffer (e.g., 1 mL) to the tube.

  • Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[3]

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[3]

  • Carefully collect an aliquot of the clear supernatant.[3]

  • Dilute the supernatant with an appropriate mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).[3]

  • Repeat for each pH value.

Protocol 2: Co-solvent Solubility Assessment

Objective: To evaluate the solubility enhancement provided by common co-solvents.

Materials:

  • Anilide compound

  • Primary aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: DMSO, Ethanol, PEG 400

  • Equipment as listed in Protocol 1

Methodology:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 5% DMSO in PBS, 10% Ethanol in PBS, 20% PEG 400 in PBS).

  • Follow the same procedure as described in Protocol 1 (steps 1-8), but substitute the plain buffers with the co-solvent mixtures.[3]

  • A control sample using only the primary aqueous buffer should be run in parallel for comparison.

  • Plot the measured solubility against the percentage of the co-solvent to understand the relationship and identify a suitable formulation.

Visualizations

experimental_workflow start Start: Insoluble Anilide Compound ph_screen pH Solubility Screening start->ph_screen is_ionizable Is Compound Ionizable? ph_screen->is_ionizable ph_adjust Optimize pH / Salt Formation is_ionizable->ph_adjust Yes cosolvent_screen Co-solvent Screening (DMSO, EtOH, PEG) is_ionizable->cosolvent_screen No formulation_success Soluble Formulation Achieved ph_adjust->formulation_success surfactant_screen Surfactant Screening (Tween, Poloxamer) cosolvent_screen->surfactant_screen cyclodextrin_screen Cyclodextrin Screening (HP-β-CD, SBE-β-CD) surfactant_screen->cyclodextrin_screen advanced_methods Advanced Methods (Nanosuspension, Solid Dispersion) cyclodextrin_screen->advanced_methods advanced_methods->formulation_success

Caption: A decision tree for selecting a solubility enhancement strategy for anilide compounds.

solid_dispersion_workflow cluster_prep Preparation cluster_process Processing cluster_product Final Product drug Anilide Drug dissolve Dissolve Drug & Carrier in Solvent drug->dissolve carrier Polymer Carrier (e.g., PVP, PEG) carrier->dissolve solvent Common Solvent (e.g., Methanol) solvent->dissolve evaporate Solvent Evaporation (e.g., Rotary Evaporator) dissolve->evaporate solid_dispersion Solid Dispersion (Amorphous Drug in Carrier) evaporate->solid_dispersion

Caption: Workflow for preparing a solid dispersion using the solvent evaporation method.

References

Technical Support Center: Troubleshooting Anilide Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic purification of anilides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed during the chromatographic purification of anilides?

The most frequent issues include peak tailing, poor resolution between the anilide product and impurities, co-elution of compounds, and on-column degradation of the anilide product. These challenges often arise from the basic nature of the anilide's amino group interacting with the acidic silica gel stationary phase.

Q2: Why are my anilide peaks tailing on a silica gel column?

Peak tailing for basic compounds like anilides on silica gel is commonly caused by strong interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of the stationary phase.[1][2] This secondary interaction slows down a portion of the analyte molecules, resulting in an asymmetrical peak with a trailing edge. To mitigate this, consider adding a basic modifier to the mobile phase, such as triethylamine (TEA), or using an end-capped column.[3]

Q3: My anilide product is not separating from an impurity. What can I do to improve resolution?

Poor resolution, where two or more compounds are not adequately separated, can be addressed by several strategies.[4] Optimizing the mobile phase is a crucial first step; this can involve changing the solvent system or adjusting the solvent ratio to increase the difference in retention times.[4] If optimizing the mobile phase is insufficient, consider using a different stationary phase with alternative selectivity, such as alumina or a bonded phase like cyano or diol.[5] Additionally, ensure the column is not overloaded, as this can lead to peak broadening and decreased resolution.[6]

Q4: I suspect my anilide is degrading on the silica gel column. How can I confirm this and what is the solution?

Anilide degradation on silica gel can occur due to the acidic nature of the stationary phase.[5][7] To confirm degradation, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate and run it again in the same solvent system at a 90-degree angle to the first run. If a new spot appears that is not on the diagonal, it indicates degradation.

To prevent on-column degradation, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to the mobile phase.[5] Alternatively, using a less acidic stationary phase, such as neutral or basic alumina, can be an effective solution.[5]

Troubleshooting Guides

Problem: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing during anilide purification.

Is the peak tailing observed for all compounds or just the anilide?

  • All Compounds: This may indicate a physical issue with the column or system.

    • Check for column bed deformation: Voids or channels in the column packing can cause poor peak shape. Repacking the column may be necessary.[8]

    • Inspect for clogged frits: A partially blocked inlet frit can lead to an irregular flow profile.[8] The frit can be sonicated in a solvent like methanol or replaced.[8]

  • Just the Anilide: This suggests a chemical interaction between the anilide and the stationary phase.

    • Secondary Interactions with Silanol Groups: The basic nature of anilides leads to strong interactions with acidic silanol groups on silica gel.[1][2][6]

      • Solution 1: Add a Competing Base: Incorporate a small amount of a competing base, such as 0.1-2% triethylamine (TEA) or a few drops of ammonia, into the mobile phase to neutralize the acidic sites on the silica.[3]

      • Solution 2: Use an End-Capped Column: Employ a column with an end-capped stationary phase where the residual silanol groups are chemically deactivated.

      • Solution 3: Adjust Mobile Phase pH: For reversed-phase chromatography, lowering the mobile phase pH (e.g., to pH 3 with 0.1% formic acid) can protonate the silanol groups, minimizing these secondary interactions.

DOT Diagram: Troubleshooting Peak Tailing

G start Peak Tailing Observed q1 Tailing for all compounds? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No p1 Physical Issue with Column/System a1_yes->p1 p2 Chemical Interaction with Stationary Phase a1_no->p2 s1a Check for column bed deformation. Repack column if necessary. p1->s1a s1b Inspect for clogged frits. Clean or replace. p1->s1b s2a Add competing base (e.g., TEA) to mobile phase. p2->s2a s2b Use an end-capped column. p2->s2b s2c Adjust mobile phase pH (for reversed-phase). p2->s2c

Caption: Troubleshooting workflow for peak tailing.

Problem: Poor Resolution / Co-elution

This guide will help you improve the separation of your anilide from co-eluting impurities.

Have you optimized the mobile phase?

  • No: This is the first and most critical step.

    • Adjust Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents to find the optimal separation. The ideal system should give your target compound a good retention factor (Rf) on TLC, typically between 0.2 and 0.4.[3]

    • Change Solvent System: If adjusting the ratio is not effective, try a different solvent system. For example, if a hexane/ethyl acetate mixture fails, consider dichloromethane/methanol.

  • Yes: If mobile phase optimization is insufficient, consider the following:

Is the column overloaded?

  • Possible: Overloading is a common cause of poor separation.[6]

    • Solution: Reduce the amount of sample loaded onto the column. A general guideline for loading capacity on silica gel is provided in the table below.[3]

Have you considered an alternative stationary phase?

  • No: The choice of stationary phase can significantly impact selectivity.

    • Solution: If using silica gel, consider switching to:

      • Alumina (neutral or basic): Can be effective for separating basic compounds like anilides and may prevent degradation.[5]

      • Bonded Phases (e.g., Diol, Cyano): These offer different interaction mechanisms that can improve the separation of closely related compounds.[5]

DOT Diagram: Troubleshooting Poor Resolution

G start Poor Resolution / Co-elution q1 Mobile phase optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Column overloaded? a1_yes->q2 s1 Adjust solvent strength. Change solvent system. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Reduce sample load. a2_yes->s2 q3 Alternative stationary phase tried? a2_no->q3 a3_no No q3->a3_no No s3 Consider Alumina or bonded phases (Diol, Cyano). a3_no->s3

Caption: Troubleshooting workflow for poor resolution.

Data Presentation

Table 1: General Loading Capacity for Silica Gel Chromatography

The amount of crude material that can be purified depends on the difficulty of the separation, which is determined by the difference in Rf values (ΔRf) between the spots on a TLC plate.

Separation Difficulty (ΔRf on TLC)Recommended Loading (g of sample per 100g of silica)
Easy (ΔRf > 0.2)5 - 10 g
Medium (0.1 < ΔRf < 0.2)1 - 5 g
Difficult (ΔRf < 0.1)0.1 - 1 g

This table provides general guidance; optimal loading should be determined empirically.[3]

Experimental Protocols

Protocol 1: Column Packing (Wet Slurry Method)
  • Preparation: Place a cotton or glass wool plug at the bottom of the chromatography column and add a thin layer of sand.[3]

  • Slurry Formation: In a beaker, create a slurry by mixing the required amount of silica gel with the initial mobile phase.[3]

  • Packing: Pour the slurry into the column. Use additional solvent to rinse all the silica into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[9]

  • Finalizing: Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[3]

Protocol 2: Sample Loading (Dry Loading Method)

This method is particularly useful if your compound has poor solubility in the mobile phase.[10]

  • Adsorption: Dissolve your crude anilide mixture in a suitable volatile solvent. Add silica gel (approximately 10-20 times the mass of your sample) to the solution.[10]

  • Evaporation: Gently evaporate the solvent using a rotary evaporator until the silica is dry and free-flowing. If the residue is oily, add more silica and repeat the evaporation.[10]

  • Loading: Carefully add the dry, sample-adsorbed silica onto the top of the packed column.[10]

  • Finalizing: Add a layer of sand on top of the dry-loaded sample to prevent disturbance.[11]

References

Technical Support Center: Optimizing Anilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during anilide synthesis.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common issues in anilide synthesis.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge in anilide synthesis. The following guide provides a step-by-step approach to identify and address the root cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents 1. Verify Starting Material Quality start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Action: - Check purity (NMR, LC-MS) - Purify starting materials - Use fresh, anhydrous solvents check_reagents->sub_reagents check_coupling 3. Assess Coupling Reagent Efficacy check_conditions->check_coupling Conditions Optimized sub_conditions Action: - Optimize temperature - Screen different bases/solvents - Adjust stoichiometry check_conditions->sub_conditions check_workup 4. Review Workup & Purification check_coupling->check_workup Coupling Reagent Active sub_coupling Action: - Use a fresh batch of coupling reagent - Switch to a different coupling reagent - Add coupling additives (e.g., HOBt) check_coupling->sub_coupling solution Product Yield Improved check_workup->solution Purification Optimized sub_workup Action: - Optimize extraction pH - Choose appropriate purification  (Recrystallization vs. Chromatography) check_workup->sub_workup

Caption: A stepwise guide to troubleshooting low yields in anilide synthesis.

Issue 2: Presence of Significant Side Products

The formation of impurities can complicate purification and reduce the overall yield. This guide helps in identifying and mitigating common side reactions.

Common Side Reactions and Mitigation Strategies

Side Product/ReactionPotential CauseSuggested Solution
Unreacted Starting Materials Incomplete reaction due to poor activation, low temperature, or insufficient reaction time.- Increase reaction temperature.[1] - Extend reaction time. - Use a more efficient coupling reagent.[2]
N-Acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (DCC, EDC).- Add a nucleophilic catalyst like HOBt or DMAP to intercept the intermediate. - Perform the reaction at a lower temperature.
Epimerization Racemization of chiral carboxylic acids, often promoted by strong bases or high temperatures.- Use a non-nucleophilic base (e.g., DIPEA). - Employ racemization-suppressing coupling reagents like HATU or COMU. - Perform the reaction at lower temperatures.
Over-acylation/Diacylation Reaction of the product anilide with another equivalent of the activated carboxylic acid.- Use a 1:1 stoichiometry of the carboxylic acid and aniline. - Add the activated carboxylic acid slowly to the aniline solution.
Oxidation of Aniline Aniline and its derivatives are susceptible to air oxidation, leading to colored impurities.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use freshly distilled or purified aniline.

Frequently Asked Questions (FAQs)

1. Which coupling reagent should I choose for my anilide synthesis?

The choice of coupling reagent depends on several factors, including the steric hindrance of your substrates, their electronic properties, and their susceptibility to racemization.

  • Carbodiimides (DCC, EDC): These are cost-effective and widely used. EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[3] However, they can lead to the formation of N-acylurea byproducts and may cause epimerization in chiral substrates.[3] The addition of HOBt or HOAt can suppress these side reactions.

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient, with fast reaction times and a low risk of racemization, making them suitable for sterically hindered or electron-deficient substrates.[4] HATU is generally more reactive than HBTU.[3][4]

  • Phosphonium Salts (PyBOP): Similar to uronium salts, these are very effective for difficult couplings but can be more expensive.

Illustrative Comparison of Coupling Reagents (for a generic reaction)

Coupling ReagentBaseSolventReaction Time (h)Yield (%)
EDC/HOBtDIPEADMF1285
HATUDIPEADMF295
DCC/DMAP-DCM1878

Note: This data is illustrative and actual results will vary depending on the specific substrates and conditions.

2. What is the optimal solvent for my reaction?

Polar aprotic solvents are generally preferred for anilide synthesis.

  • N,N-Dimethylformamide (DMF): A common choice due to its excellent solvating properties for a wide range of substrates.

  • Dichloromethane (DCM): Another frequently used solvent, particularly for reactions at or below room temperature.

  • Acetonitrile (ACN): Can be a good alternative to DMF and DCM.

  • Tetrahydrofuran (THF): Also a viable option, though generally less polar than DMF and ACN.

The optimal solvent should be chosen based on the solubility of the starting materials and reagents. In some cases, a mixture of solvents may be beneficial.

Effect of Solvent on Yield (Illustrative Example for a Schiff Base Formation) [5]

SolventYield (%)
Ethanol85
Acetonitrile74
Dichloromethane68

This data is from a related reaction and illustrates the significant impact of solvent choice on product yield.

3. How do I choose the right base for the reaction?

A non-nucleophilic organic base is typically used to deprotonate the carboxylic acid and neutralize any acidic byproducts.

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered base that is a common choice as it is less likely to act as a nucleophile.

  • Triethylamine (TEA): Another widely used base, although it is more nucleophilic than DIPEA.

  • Pyridine: Can be used as both a base and a catalyst in some acylation reactions.

The choice of base can influence the reaction rate and the extent of side reactions.[6]

4. My reaction is sluggish. How can I increase the reaction rate?

  • Increase the temperature: Gently heating the reaction mixture can often accelerate the reaction. However, be cautious as higher temperatures can also promote side reactions and epimerization.[1]

  • Use a more potent coupling reagent: Switching from a carbodiimide to a uronium salt like HATU can significantly increase the reaction rate.[4]

  • Check for reagent deactivation: Ensure that your coupling reagent and anhydrous solvents have not been compromised by moisture.

5. How should I purify my anilide product?

The two most common purification methods for anilides are recrystallization and column chromatography.

  • Recrystallization: This is a cost-effective and scalable method for purifying solid products.[7] It can yield highly pure material if a suitable solvent is found.[7]

  • Column Chromatography: This technique is very effective for separating the desired product from impurities with different polarities and can be used for both solid and oily products.[8] However, it can be more time-consuming and expensive, especially for large-scale purifications.[7][8]

Comparison of Purification Methods [8]

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubilityDifferential adsorption
Purity Good to excellentGood to excellent
Yield Moderate to highVariable
Scalability Easily scalableCan be challenging to scale up
Cost More cost-effectiveMore expensive

Experimental Protocols

Protocol 1: General Procedure for Anilide Synthesis using HATU

This protocol describes a standard method for amide bond formation using HATU as the coupling reagent.

Workflow for HATU-mediated Anilide Synthesis

HATU_Workflow start Start: Carboxylic Acid, Aniline, HATU, Base, Solvent dissolve 1. Dissolve carboxylic acid and base in anhydrous solvent. start->dissolve add_hatu 2. Add HATU to the solution and stir for activation. dissolve->add_hatu add_aniline 3. Add aniline to the reaction mixture. add_hatu->add_aniline monitor 4. Monitor reaction progress by TLC or LC-MS. add_aniline->monitor workup 5. Quench reaction and perform aqueous workup. monitor->workup purify 6. Purify the crude product. workup->purify product Final Product: Pure Anilide purify->product

Caption: A typical experimental workflow for anilide synthesis using HATU.

Materials:

  • Carboxylic acid (1.0 eq)

  • Aniline (1.0-1.2 eq)

  • HATU (1.0-1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU to the reaction mixture and continue stirring for another 10-15 minutes.

  • Add the aniline to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild aqueous acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Anilide Synthesis using EDC/HOBt

This protocol provides a standard method for amide bond formation using EDC in the presence of HOBt to minimize side reactions.

Materials:

  • Carboxylic acid (1.0 eq)

  • Aniline (1.0-1.2 eq)

  • EDC (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • DIPEA or TEA (2.0-3.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid, aniline, and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (DIPEA or TEA) to the reaction mixture.

  • Slowly add EDC to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, dilute acid, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude anilide by column chromatography or recrystallization.

Signaling Pathways and Mechanisms

Reaction Mechanism of HATU-mediated Amide Coupling

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Aniline Amine Aniline (Ar-NH₂) Amine->Tetrahedral Anilide Anilide (R-CONH-Ar) Tetrahedral->Anilide Byproducts Byproducts Tetrahedral->Byproducts Release of HOAt

Caption: The mechanism of anilide formation using HATU as a coupling agent.

References

Technical Support Center: Aniline Acylation for Anilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during anilide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during anilide synthesis and how can they be minimized?

A1: The most common side reactions in anilide synthesis include diacylation, oxidation of the aniline starting material, and side reactions on the aromatic ring (electrophilic substitution).[1][2]

  • Diacylation: This occurs when the initially formed anilide is further acylated. It can be minimized by using a slight excess of the aniline, controlling the stoichiometry of the acylating agent (1.1 to 1.5 equivalents), and avoiding harsh reaction conditions like excessive heat.[3]

  • Oxidation: Anilines are susceptible to oxidation, which can lead to colored impurities.[1][4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3] Using freshly purified aniline is also recommended.[5]

  • Ring Reactions: The high reactivity of the aniline ring can lead to unwanted electrophilic substitution.[2] To prevent this, the reactivity of the amino group can be temporarily reduced by using a protecting group, such as an acetyl group.[2][6][7]

Q2: When is it necessary to use a protecting group for the aniline?

A2: A protecting group is necessary when the aniline is highly activated, leading to undesirable side reactions such as polysubstitution on the aromatic ring, or when the reaction conditions are harsh.[2][6] Acetylation is a common method to protect the amino group, which moderates its activating effect and allows for more controlled reactions.[7][8] The protecting group can be removed later in the synthesis.[6]

Q3: How do I choose the appropriate coupling reagent for my anilide synthesis?

A3: The choice of coupling reagent depends on the specific substrates and the desired reaction conditions.[9]

  • Carbodiimides (e.g., DCC, EDC): These are widely used for activating carboxylic acids.[10][11] Dicyclohexylcarbodiimide (DCC) is common in solution-phase synthesis, but its byproduct, dicyclohexylurea, is often difficult to remove.[10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, making its urea byproduct easier to remove with an aqueous workup.[10][12]

  • Phosphonium and Aminium/Uronium Reagents (e.g., BOP, PyBOP, HBTU, HATU): These reagents are often more efficient and lead to less racemization compared to carbodiimides.[9][10] They are particularly useful for difficult couplings.[13] HBTU and HATU are known for rapid coupling with minimal racemization, especially when HOBt is added.[10]

Q4: What is the role of a base in anilide synthesis?

A4: A base is often used to neutralize the acid that is formed during the reaction, especially when using acyl halides.[14] This prevents the protonation of the aniline, which would render it non-nucleophilic.[3][11] Common bases include pyridine or sodium acetate.[3][6]

Q5: What are the best practices for purifying anilides?

A5: Purification of anilides can typically be achieved through recrystallization or column chromatography.[15]

  • Recrystallization: This is a common and effective method for purifying solid anilides. A suitable solvent system (e.g., ethanol/water) is used to dissolve the crude product at an elevated temperature, and upon cooling, the purified anilide crystallizes out.[3]

  • Filtration and Washing: After precipitation or crystallization, the product is collected by vacuum filtration and washed with a suitable solvent, such as cold water, to remove soluble impurities.[3][15]

  • Distillation: For liquid anilides or starting anilines, distillation under reduced pressure can be an effective purification method.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive amine (protonated).2. Poor quality of reagents.3. Suboptimal reaction temperature.4. Ineffective coupling reagent.1. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to deprotonate the anilinium ion.[3]2. Use fresh or purified acylating agents and solvents. Ensure anhydrous conditions if reagents are moisture-sensitive.[3]3. Optimize the temperature. Gentle heating (40-60 °C) may be required, but excessive heat can cause degradation. Monitor with TLC.[3]4. Screen different coupling reagents (e.g., from carbodiimides to phosphonium or uronium salts) to find one suitable for your specific substrates.[9]
Multiple Products Observed (e.g., on TLC) 1. Unreacted starting material.2. Diacylation of the product.3. Oxidation of aniline.4. Ring substitution side reactions.1. Use a slight excess of the acylating agent (1.1-1.5 equivalents) and ensure sufficient reaction time.[3]2. Avoid a large excess of the acylating agent and harsh heating.[3]3. Run the reaction under an inert atmosphere (N₂ or Ar).[3]4. Protect the amino group via acetylation before proceeding with further reactions on the ring.[2][6]
Difficulty in Removing Byproducts 1. Insoluble urea byproduct from DCC.2. Residual coupling reagents or additives.1. If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea.[10] Consider using DIC for solid-phase synthesis or EDC for easier aqueous workup.[10]2. Choose a purification strategy based on the solubility of the byproducts. For water-soluble byproducts (from EDC), perform an aqueous extraction.[10][12] For others, column chromatography may be necessary.
Racemization of Chiral Centers 1. Use of carbodiimide coupling agents alone.1. Add 1-hydroxybenzotriazole (HOBt) as an additive to the reaction mixture to suppress racemization.[10][12]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Anilide Synthesis

MethodAcylating AgentCatalyst/ReagentSolventTemperature (°C)TimeTypical Yield (%)Reference(s)
Direct AcylationAcetic AcidmPANI/Ag nanocompositeSolvent-free1403 h98[16]
Direct AcylationAcetic AcidNone (Microwave)Acetic AcidN/A (160 MHz)40-50 min70-80[14]
AcetylationAcetic AnhydrideSodium AcetateWater/HClIce bath to RT15-20 minHigh[3][8]
Coupling ReactionCarboxylic AcidDCC/EDCVarious organicRT to 60Varies55-95[9][15]
Coupling ReactionCarboxylic AcidHBTU/HATU + HOBtDMF, NMPRT< 15 minHigh[10][17]

Key Experimental Protocols

Protocol 1: Synthesis of Acetanilide from Aniline (with Protecting Group)

This protocol details the acetylation of aniline, which can also serve as a method for protecting the amino group.[8]

  • Dissolution: Dissolve aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Preparation of Reagents: Prepare a solution of sodium acetate (1.1 eq) in water. Measure out acetic anhydride (1.2 eq).

  • Reaction: To the aniline hydrochloride solution, add the acetic anhydride, swirl to mix, and immediately add the sodium acetate solution.

  • Precipitation and Isolation: A white precipitate of acetanilide should form. Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.[3]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture for higher purity.[3]

Protocol 2: General Procedure for Anilide Synthesis using a Coupling Reagent (EDC/HOBt)

This protocol outlines a general method for coupling a carboxylic acid with an aniline.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Activation: Cool the solution in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir for 30 minutes at 0 °C to activate the carboxylic acid.

  • Coupling: Add the aniline (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

anilide_synthesis_pathways start Aniline + Acylating Agent product Desired Anilide start->product Main Reaction oxidation Oxidized Impurities start->oxidation Presence of O2 ring_sub Ring Substituted Product start->ring_sub High Ring Activity diacylation Diacylated Product product->diacylation Excess Acylating Agent / Heat

Caption: Reaction pathways in anilide synthesis.

troubleshooting_workflow start Start Anilide Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No protonated_amine Protonated Amine? Add Base check_yield->protonated_amine Yes diacylation Diacylation? Control Stoichiometry check_purity->diacylation Yes success Successful Synthesis check_purity->success No bad_reagents Reagent Quality? Use Fresh/Pure protonated_amine->bad_reagents temp_issue Suboptimal Temp? Optimize Heat bad_reagents->temp_issue temp_issue->start Re-attempt oxidation Oxidation? Inert Atmosphere diacylation->oxidation ring_reaction Ring Reaction? Use Protecting Group oxidation->ring_reaction ring_reaction->start Re-attempt

Caption: Troubleshooting workflow for anilide synthesis.

References

Technical Support Center: Characterization of Complex Anilides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of complex anilides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental analysis.

I. Solubility and Sample Preparation

The initial step in many analytical techniques is the appropriate dissolution of the analyte. Complex anilides, with their varied functional groups and aromatic nature, can present significant solubility challenges.

FAQs

Q1: My complex anilide is poorly soluble in aqueous solutions. How can I improve its solubility for analysis?

A1: Poor aqueous solubility is a common issue with anilides due to the hydrophobic nature of the benzene ring.[1] Here are several approaches to enhance solubility:

  • pH Adjustment: Anilides are weakly basic and their solubility can be significantly increased in acidic conditions.[1] The amino group becomes protonated, forming a more soluble anilinium salt.[1] Experimenting with a pH 1-2 units below the pKa of the anilide is a good starting point.

  • Use of Co-solvents: Adding a miscible organic solvent can improve solubility. Ethanol and methanol are common choices.[2] For instance, aniline itself is soluble in ethanol, ether, and benzene.[2]

  • Temperature: Increasing the temperature can also enhance the solubility of some anilides.[3]

Q2: Which organic solvents are most effective for dissolving complex anilides?

A2: The choice of solvent will depend on the specific structure of the anilide. A good starting point is to screen a range of solvents with varying polarities. Common effective solvents for anilides include:

  • Methanol

  • Ethanol

  • Acetonitrile

  • Acetone

  • Chloroform[1]

  • Dichloromethane

  • Toluene[4]

It is advisable to consult literature for solubility data of structurally similar compounds.

II. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of complex anilides. However, achieving optimal separation can be challenging.

Troubleshooting Guide: Poor Peak Resolution in HPLC

Poor peak resolution in the HPLC separation of anilide isomers and derivatives can manifest as peak tailing, peak broadening, or co-elution.

Problem 1: Peak Tailing

This is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline, a common issue for basic compounds like anilides.

Possible Cause Solution
Secondary interactions with residual silanol groups on the stationary phase. Use an end-capped C18 column to minimize exposed silanol groups. Lower the mobile phase pH (e.g., to pH 3 with 0.1% formic acid) to protonate the anilides and reduce interaction with acidic silanols. Add a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active sites.
Column Overload. Reduce the sample concentration or injection volume.
Column Contamination or Degradation. Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.

Problem 2: Peak Broadening

This results in wider peaks with lower height, compromising resolution and sensitivity.

Possible Cause Solution
Extra-column Volume. Minimize the length and internal diameter of tubing. Ensure all fittings are properly connected to avoid dead volume.
High Flow Rate. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.
Inappropriate Injection Solvent. Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

Problem 3: Co-elution or Poor Separation

This occurs when two or more anilides are not adequately separated, resulting in overlapping peaks.

Possible Cause Solution
Suboptimal Mobile Phase Composition. Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of organic solvent generally increases retention and may improve resolution. Consider switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.
Incorrect Mobile Phase pH. The ionization state of anilides is pH-dependent. Systematically evaluate a range of pH values to find the optimal separation.
Unsuitable Stationary Phase. If a C18 column is not providing adequate resolution, consider a Pentafluorophenyl (PFP) column, which can offer alternative selectivity for aromatic and positional isomers.

Experimental Protocol: HPLC Method for Separation of Anilide Isomers

This protocol is a general starting point and should be optimized for specific complex anilides.

  • Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B). Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Troubleshooting

cluster_tailing Troubleshooting Tailing cluster_broadening Troubleshooting Broadening cluster_coelution Troubleshooting Co-elution start Poor Peak Resolution tailing Peak Tailing start->tailing broadening Peak Broadening start->broadening coelution Co-elution start->coelution t_cause1 Secondary Interactions? tailing->t_cause1 t_cause2 Column Overload? tailing->t_cause2 b_cause1 Extra-column Volume? broadening->b_cause1 b_cause2 High Flow Rate? broadening->b_cause2 c_cause1 Suboptimal Mobile Phase? coelution->c_cause1 c_cause2 Incorrect pH? coelution->c_cause2 t_sol1 Use End-capped Column Adjust pH Add Competing Base t_cause1->t_sol1 t_sol2 Reduce Concentration/ Injection Volume t_cause2->t_sol2 b_sol1 Minimize Tubing Length/ Diameter b_cause1->b_sol1 b_sol2 Reduce Flow Rate b_cause2->b_sol2 c_sol1 Optimize Organic Modifier % Change Organic Modifier c_cause1->c_sol1 c_sol2 Systematically Vary pH c_cause2->c_sol2

Caption: A logical workflow for troubleshooting common HPLC peak resolution issues.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of complex anilides. However, spectral complexity and signal overlap can pose significant challenges.

FAQs

Q3: My 1H NMR spectrum of a complex anilide shows significant signal overlap in the aromatic region. How can I resolve these signals?

A3: Signal overlap is common in the NMR spectra of complex molecules, especially in the aromatic region where chemical shifts are often similar.[5] To address this, consider the following advanced NMR techniques:

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.[6]

  • 1D TOCSY (Total Correlation Spectroscopy): This experiment can be used to selectively irradiate a proton and observe all other protons in the same spin system, which can help to deconvolve overlapping multiplets.[7]

Logical Relationship for NMR Signal Overlap Resolution

start Overlapping Signals in 1H NMR d2_nmr Perform 2D NMR Experiments start->d2_nmr cosy COSY (H-H Connectivity) d2_nmr->cosy hsqc HSQC (Direct C-H Correlation) d2_nmr->hsqc hmbc HMBC (Long-Range C-H Correlation) d2_nmr->hmbc structure Elucidate Structure cosy->structure hsqc->structure hmbc->structure

Caption: Utilizing 2D NMR techniques to resolve signal overlap and elucidate structure.

IV. Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of complex anilides.

FAQs

Q4: I am having trouble obtaining a clear molecular ion peak for my complex anilide using mass spectrometry. What could be the issue?

A4: The absence or low intensity of a molecular ion peak can be due to several factors:

  • Fragmentation: Complex anilides can be prone to fragmentation in the ion source, especially with hard ionization techniques like Electron Ionization (EI). Consider using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]

  • Matrix Selection in MALDI: The choice of matrix is crucial for successful MALDI analysis. The matrix should have strong absorbance at the laser's wavelength and be able to co-crystallize with the analyte.[8] For anilide-based compounds, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are good starting points.[8]

  • Sample Purity: Impurities in the sample can suppress the ionization of the analyte of interest. Ensure the sample is sufficiently pure before analysis.

Experimental Protocol: MALDI-TOF MS of a Complex Anilide

  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve the anilide sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.

  • Analysis: Acquire the mass spectrum in positive ion mode.

V. X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. However, obtaining suitable crystals of complex anilides can be a significant bottleneck.

Troubleshooting Guide: Crystal Growth

Problem: Difficulty in obtaining single crystals suitable for X-ray diffraction.

Possible Cause Solution
Poor Solubility. Screen a wide range of solvents and solvent mixtures to find a system where the anilide has moderate solubility.[9]
Rapid Crystallization. Slow down the crystallization process. Common methods include: - Slow Evaporation: Loosely cap the vial containing the saturated solution.[9] - Vapor Diffusion: Place a vial with the anilide solution inside a larger sealed container with a more volatile anti-solvent.[9] - Slow Cooling: Slowly cool a saturated solution.[9]
Presence of Impurities. Purify the anilide meticulously before attempting crystallization, as impurities can inhibit crystal growth.
Molecular Flexibility. Complex anilides with flexible side chains may be difficult to crystallize. Derivatization to a more rigid structure can sometimes aid crystallization.

FAQs

Q5: My crystal structure of a complex anilide shows significant disorder. How can I refine the structure accurately?

A5: Disorder is common in crystal structures and requires careful modeling during refinement.[10]

  • Identify the Disordered Moiety: Carefully examine the electron density map to identify the atoms or groups that are disordered.

  • Model the Disorder: Use crystallographic software (e.g., SHELXL, Olex2) to model the disordered parts over two or more positions.[11][12] The occupancies of the disordered components should be constrained to sum to one.

  • Apply Restraints and Constraints: Use geometric restraints (e.g., bond lengths, angles) and anisotropic displacement parameter restraints to maintain a chemically reasonable geometry for the disordered fragments.[12]

This technical support center provides a starting point for addressing common challenges in the characterization of complex anilides. For more specific issues, consulting detailed analytical chemistry literature and expert resources is recommended.

References

Technical Support Center: Refining Assays for Anilide Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anilide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biological evaluation of anilides.

Frequently Asked Questions (FAQs)

Q1: My anilide compound is poorly soluble in aqueous assay buffers. What can I do?

A1: Poor aqueous solubility is a common issue with anilide-based compounds due to their often hydrophobic nature.[1] Here are several strategies to enhance solubility:

  • pH Modification: Anilides are often ionizable. Adjusting the pH of your buffer to favor the charged form of the molecule can significantly increase solubility. For basic anilide groups, a lower pH is generally beneficial.[1]

  • Co-solvents: Employing a minimal concentration of an organic co-solvent like DMSO, ethanol, or propylene glycol can help dissolve your compound.[2][3] It is crucial to keep the final co-solvent concentration low (typically <1%) to avoid cellular toxicity or off-target effects. Always include a vehicle control in your experiment.[1]

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Poloxamers can be used to lower surface tension and improve solubility.[1][4]

  • Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic anilide, enhancing its aqueous solubility.[1]

Q2: I am observing high background or inconsistent signals in my fluorescence-based assay. Could my anilide compound be interfering?

A2: Yes, anilide compounds, particularly those with benzanilide structures, can exhibit intrinsic fluorescence (autofluorescence), leading to false positives or high background signals.[5][6] Here’s how to troubleshoot this:

  • Run a Compound-Only Control: Measure the fluorescence of your anilide compound in the assay buffer without any biological components (cells, enzymes, etc.). This will determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.

  • Use a "Pre-read" Step: Before adding the final assay reagent that generates the signal, read the plate with the compound and cells/enzyme to measure any inherent fluorescence. This background can then be subtracted from the final reading.

  • Switch to a Different Detection Method: If interference is significant, consider an orthogonal assay with a different readout, such as a luminescence-based assay (e.g., Kinase-Glo®) or an absorbance-based assay.[7]

  • Red-Shifted Fluorophores: Assays using longer wavelength (far-red) fluorescent probes are less susceptible to interference from autofluorescent compounds.[8]

Q3: How do I interpret the IC50 values for my anilide compounds, and what are the limitations?

A3: The IC50 (half-maximal inhibitory concentration) value represents the concentration of your anilide compound required to inhibit a specific biological process by 50%.[9] It is a crucial metric for determining a compound's potency.[9]

  • Data Analysis: IC50 values are typically determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.[10][11]

  • Comparison: IC50 values are routinely used to compare the potencies of different compounds within a series to understand the structure-activity relationship (SAR).[12]

  • Limitations: It's important to remember that the IC50 value is assay-dependent and can be influenced by factors such as substrate concentration (for enzyme assays) and cell density.[13] Therefore, when comparing IC50 values, ensure the experimental conditions are consistent.

Q4: My anilide compound shows potent activity in a biochemical kinase assay but is much less active in a cell-based assay. What could be the reason?

A4: This is a common observation in drug discovery and can be attributed to several factors:

  • Poor Cell Permeability: The anilide may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

  • High Protein Binding: The anilide may bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.

Q5: How can I assess the potential for off-target effects with my anilide compounds?

A5: Assessing off-target effects early is crucial for drug development.[14] Several approaches can be taken:

  • In Silico Profiling: Computational models can predict potential off-target interactions based on the chemical structure of your anilide.[15][16]

  • Broad Kinase Panel Screening: Test your compound against a large panel of kinases to identify any unintended inhibitory activity.

  • Secondary Pharmacology Assays: Utilize commercially available panels to screen your compound against a wide range of receptors, ion channels, and enzymes.[17]

  • Phenotypic Screening: Observe the effects of your compound on cellular morphology and function using high-content imaging or other cell-based assays.

Troubleshooting Guides

Guide 1: Troubleshooting the MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[18] Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[19]

Data Presentation: Interpreting MTT Assay Results

ObservationPotential CauseSuggested Solution
Low Absorbance Readings Insufficient number of viable cells.Optimize initial cell seeding density.
Incorrect wavelength used for reading.Ensure plate reader is set to measure absorbance around 570 nm.
Incomplete dissolution of formazan crystals.Ensure thorough mixing after adding the solubilization solvent (e.g., DMSO).[20]
High Background Absorbance Contamination of reagents or cultures.Use sterile technique and fresh reagents.
Interference from phenol red in the medium.Use phenol red-free medium for the assay.[21]
Compound precipitation.Check compound solubility and reduce the final concentration if necessary.
High Variability Between Replicate Wells Uneven cell seeding.Ensure a homogenous cell suspension before and during plating.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples.[19]
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent volumes.

Experimental Protocol: MTT Assay

Materials:

  • Cells in culture

  • 96-well clear flat-bottom plates

  • Anilide test compounds dissolved in DMSO

  • Culture medium (serum-free for incubation step is recommended)[21]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the anilide compounds in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 48-72 hours).[10]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well Plate treat_compounds 2. Add Anilide Compounds seed_cells->treat_compounds Incubate 24h add_mtt 3. Add MTT Reagent treat_compounds->add_mtt Incubate 48-72h incubate_formazan 4. Incubate (2-4h) add_mtt->incubate_formazan solubilize 5. Solubilize Formazan incubate_formazan->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calc_viability 7. Calculate % Viability read_absorbance->calc_viability

Caption: Workflow for the MTT cell viability assay.

Guide 2: Troubleshooting Kinase Inhibition Assays

Biochemical kinase assays measure the ability of a compound to inhibit the activity of a specific kinase. Luminescence-based assays, such as Kinase-Glo®, quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.

Data Presentation: Kinase Inhibition Assay Performance

ParameterAcceptable RangeCommon Issues if Outside Range
Z'-factor > 0.5High variability, small assay window.
Signal-to-Background Ratio > 5Low signal, high background.
DMSO Tolerance < 1% final concentrationDMSO may inhibit the kinase.
IC50 Reproducibility < 2-fold variationInconsistent results, unreliable SAR.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Anilide test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)[10]

  • White, opaque 96-well or 384-well plates[10]

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.[10]

  • Kinase Reaction Setup: In a white, opaque plate, add the assay buffer, diluted test compounds (or DMSO for controls), and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding a solution of the kinase and ATP.

  • Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent). Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[10]

  • Luminescence Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value using non-linear regression analysis.[10]

Workflow Diagram: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compounds 1. Prepare Compound Dilutions add_reagents 2. Add Buffer, Compound, Substrate prep_compounds->add_reagents start_reaction 3. Initiate with Kinase + ATP add_reagents->start_reaction incubate_reaction 4. Incubate (30-60 min) start_reaction->incubate_reaction add_detection 5. Add Detection Reagent incubate_reaction->add_detection read_luminescence 6. Read Luminescence add_detection->read_luminescence Incubate 10 min calc_ic50 7. Calculate IC50 read_luminescence->calc_ic50 VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Anilide_Inhibitor Anilide TKI Anilide_Inhibitor->VEGFR Inhibits

References

Technical Support Center: Anilide Compound Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of anilide compounds in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of anilide compound degradation in solution?

Anilide compounds are susceptible to degradation through several pathways, with hydrolysis being the most common.[1] The amide bond in the anilide structure can be cleaved under acidic or basic conditions.[2][3][4] Other significant causes of degradation include oxidation, photolysis (degradation by light), and thermal stress.[5][6][7]

Q2: How does pH affect the stability of my anilide compound?

The stability of anilide compounds is highly pH-dependent. The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[1][2]

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4]

  • Basic Conditions: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[8] Generally, many anilides exhibit maximum stability at a neutral or near-neutral pH.[9]

Q3: My anilide solution is changing color to yellow or brown. What is causing this?

The development of a yellow or brown color upon exposure to air and light is a common sign of oxidative degradation.[9][10] The aniline or substituted aniline part of the molecule is often prone to oxidation, which can lead to the formation of colored impurities and polymeric products.[10] Storing solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) can help minimize this issue.

Q4: What are the expected degradation products of an anilide?

The most common degradation products result from the hydrolysis of the amide bond. This cleavage yields the parent aniline (or a substituted aniline) and a carboxylic acid.[1][3][4] For example, the hydrolysis of acetanilide produces aniline and acetic acid. Under oxidative stress, various oxidized species, including nitrobenzenes and azoxybenzenes, can be formed.[11]

Troubleshooting Guide

Problem: I am observing a new, unexpected peak in the HPLC chromatogram of my anilide solution over time.

This common issue indicates that your compound is degrading. The following flowchart can help you diagnose the potential cause.

G start Unexpected peak observed in HPLC analysis q1 Does the peak area increase over time? start->q1 q2 Is the solution exposed to light? q1->q2 Yes res5 Issue may be related to contamination or impurity in initial material. q1->res5 No q3 What is the pH of the solution? q2->q3 No res1 Likely Cause: Photodegradation q2->res1 Yes q4 Is the solution stored at elevated temperature? q3->q4 Neutral res2 Likely Cause: Acid/Base Hydrolysis q3->res2 Acidic or Basic res3 Likely Cause: Thermal Degradation q4->res3 Yes res4 Likely Cause: Oxidative Degradation q4->res4 No (Default path) sol1 Solution: Store in amber vials or protect from light. res1->sol1 sol2 Solution: Buffer solution to a neutral pH (if possible). res2->sol2 sol3 Solution: Store at recommended temperature (e.g., 4°C). res3->sol3 sol4 Solution: Use de-gassed solvents; store under inert gas. res4->sol4

Caption: Troubleshooting logic for anilide degradation.

Problem: My quantitative analysis shows a decrease in the concentration of the main anilide compound, but I don't see a corresponding increase in a single degradation peak (poor mass balance).

This situation can arise from several factors:

  • Multiple Degradation Pathways: Your compound may be degrading into several smaller products that are not well-resolved or detected by your current analytical method.

  • Formation of Insoluble Products: Degradation may lead to polymeric or highly non-polar products that precipitate out of solution and are therefore not injected into the analytical system.

  • Volatile Degradants: One of the degradation products (e.g., a small carboxylic acid) might be volatile.

  • Poor Chromatic Properties: Some degradation products may not have a chromophore and will be invisible to a UV detector. Consider using a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) to investigate.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of an anilide compound and for developing a stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the drug substance.[7]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • Anilide compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV or PDA detector[12]

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the anilide compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).[13]

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.[13]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, and sample at various time points.[13]

  • Thermal Degradation:

    • Place a solid sample of the compound and the stock solution in an oven set to an elevated temperature (e.g., 70°C).

    • Sample the solution at various time points. Analyze the solid sample at the end of the study period by dissolving it to the target concentration.

  • Photolytic Degradation:

    • Expose the stock solution and a solid sample to a light source as specified in ICH Q1B guidelines (providing both UV and visible light).[13]

    • Keep a control sample, wrapped in aluminum foil, under the same temperature conditions.

    • Analyze both the exposed and control samples after a defined period.

  • Analysis: Analyze all samples using a suitable, validated stability-indicating HPLC method to determine the percentage of degradation and identify any new peaks.

G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) base->analysis oxid Oxidation (e.g., 3% H₂O₂, RT) oxid->analysis therm Thermal (e.g., 70°C, Solution & Solid) therm->analysis photo Photolytic (ICH Q1B Light Source) photo->analysis start Prepare Anilide Stock Solution (1 mg/mL) start->acid start->base start->oxid start->therm start->photo report Identify Degradants & Determine Degradation Pathways analysis->report

Caption: Workflow for a forced degradation study.

Anilide Hydrolysis Pathway

The following diagram illustrates the general mechanism for acid-catalyzed hydrolysis of an anilide.

Caption: General pathway of acid-catalyzed anilide hydrolysis.

Appendix: Stability Data Overview

The stability of anilide compounds is highly dependent on the specific structure and the experimental conditions. The following table summarizes general trends and provides representative data on how pH and temperature can influence the rate of degradation.

Stress ConditionParameterTypical ConditionResult
pH AcidicpH 1-3Accelerated hydrolysis; cleavage of the amide bond.[2][4]
NeutralpH 6-8Region of maximum stability for many anilides.[9]
BasicpH 10-13Accelerated hydrolysis; direct attack by hydroxide ions.[8]
Temperature Elevated Temp.40-80°CSignificantly increases the rate of both hydrolysis and oxidation.[14]
Room Temp.20-25°CBaseline degradation; rate is compound-specific.
Refrigerated2-8°CRecommended storage condition to minimize degradation in solution.[9]
Oxidation Oxidizing Agent3% H₂O₂Can lead to N-oxidation and formation of colored byproducts.[11]
Light UV/VisibleICH Q1BCan cause photodegradation, leading to various degradation products.[13]

References

Technical Support Center: Scaling Up Anilide Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up anilide synthesis for preclinical studies.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My amide coupling reaction is sluggish or incomplete upon scale-up. What are the common causes and solutions?

A1: Sluggish or incomplete reactions during scale-up are common and can often be attributed to several factors:

  • Poor Solubility: Reagents that were soluble at the small, research scale may not fully dissolve in the larger volumes required for preclinical batches. This can be exacerbated by changes in solvent grade or source.

    • Solution: Consider switching to a solvent system with higher dissolving power for all reactants. If using a co-solvent, ensure the ratio is optimized for solubility at the desired scale. Gentle heating may also improve solubility, but monitor for potential side reactions.

  • Inefficient Mixing: Inadequate agitation in larger reaction vessels can lead to localized concentration gradients and prevent reactants from interacting effectively.

    • Solution: Ensure the stirring mechanism (e.g., overhead stirrer) is appropriate for the vessel size and geometry to maintain a homogeneous reaction mixture. Baffles within the reactor can also improve mixing.

  • Mass Transfer Limitations: In heterogeneous reactions, the rate at which reactants move between phases can become a limiting factor at a larger scale.

    • Solution: Increase agitation speed or consider using a phase-transfer catalyst to facilitate the movement of reactants across the phase boundary.

  • Deactivation of Coupling Reagents: Moisture in solvents or on glassware can hydrolyze and deactivate common amide coupling reagents.

    • Solution: Use anhydrous solvents and thoroughly dry all glassware before use. Storing reagents under an inert atmosphere (e.g., nitrogen or argon) can also prevent deactivation.

Q2: I am observing significant epimerization or racemization of my chiral starting materials during scale-up. How can I minimize this?

A2: Epimerization is a critical concern when scaling up the synthesis of chiral anilides. Key strategies to mitigate this include:

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.

    • Solution: Reagents like COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or the use of additives like HOBt (Hydroxybenzotriazole) or OxymaPure® with carbodiimides (e.g., EDC) can suppress racemization.

  • Base Selection: The type and amount of base used can significantly influence the rate of epimerization.

    • Solution: Use non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Carefully control the stoichiometry of the base.

  • Temperature Control: Higher reaction temperatures can accelerate the rate of epimerization.

    • Solution: Perform the coupling reaction at lower temperatures (e.g., 0 °C to room temperature). Careful monitoring and control of the internal reaction temperature are crucial, especially as exotherms can be more pronounced at a larger scale.

Q3: The purity of my anilide product is lower than expected after workup and purification at a larger scale. What are the likely impurities and how can I remove them?

A3: Common impurities in anilide synthesis include unreacted starting materials, byproducts from the coupling reagent, and side-reaction products.

  • Unreacted Starting Materials: Due to the reasons mentioned in Q1, some starting material may remain.

    • Solution: Optimize reaction conditions to drive the reaction to completion. For purification, consider a differential extraction based on the pKa of the acidic or basic starting materials.

  • Coupling Reagent Byproducts: Many common coupling reagents generate water-soluble byproducts (e.g., ureas from carbodiimides).

    • Solution: A series of aqueous washes (acidic, basic, and neutral) during the workup can effectively remove these impurities.

  • Side-Reaction Products: Side reactions such as the formation of N-acylurea or double acylation can occur.

    • Solution: Adjusting the stoichiometry of reactants and controlling the addition rate of the activating agent can minimize these side reactions. Purification via column chromatography or recrystallization is often necessary to remove these byproducts.

Q4: Are there specific safety concerns I should be aware of when scaling up anilide synthesis?

A4: Yes, scaling up introduces new safety considerations:

  • Exothermic Reactions: Amide bond formation is often exothermic. The heat generated in a larger batch may not dissipate as efficiently as in a small flask, potentially leading to a runaway reaction.

    • Solution: Monitor the internal temperature closely and use a cooling bath to control the reaction temperature. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise.

  • Reagent Handling: Handling larger quantities of hazardous reagents (e.g., pyrophoric reagents, corrosive acids) increases the risk of exposure.

    • Solution: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Develop and follow standard operating procedures (SOPs) for handling and quenching hazardous reagents.

  • Pressure Build-up: Some reactions may evolve gas, which can lead to pressure build-up in a closed system.

    • Solution: Ensure the reaction vessel is adequately vented, especially when heating or if gas evolution is anticipated.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for anilide synthesis under different conditions to aid in method selection and optimization for scale-up.

Table 1: Comparison of Coupling Reagents for Anilide Synthesis

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
HATUDIPEADMF25285-95>95[1]
EDC/HOBtDIPEADCM0-25480-90>95[2]
T3PPyridineEtOAc0380-85>99[3]
SOCl₂-Neat70170-85>90[4]

Table 2: Effect of Solvent on Anilide Synthesis Yield

Aniline SubstrateAcylating AgentSolventYield (%)Reference
AnilineAcetic AnhydrideWater85N/A
AnilineDiethyl acetylenedicarboxylateEthanol89[5]
AnilineDiethyl acetylenedicarboxylateWater75[5]
AnilineDiethyl acetylenedicarboxylateAcetonitrile78[5]

Experimental Protocols

Protocol 1: General Procedure for Gram-Scale Amide Coupling using HATU

This protocol describes a general method for the synthesis of an anilide on a gram scale using HATU as the coupling reagent.

Materials:

  • Carboxylic acid (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF. Stir until the acid is completely dissolved.

  • Add the aniline (1.1 eq) to the solution and continue stirring.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq) while maintaining the temperature at 20-25 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_purification Purification & Analysis start Define Target Scale & Purity reagent_sourcing Reagent Sourcing & Qualification start->reagent_sourcing equipment_setup Equipment Setup & Safety Review reagent_sourcing->equipment_setup reaction Controlled Reaction Execution equipment_setup->reaction monitoring In-Process Monitoring (TLC/LC-MS) reaction->monitoring workup Workup & Extraction monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Final Product Analysis (NMR, MS, HPLC) purification->analysis end Preclinical Grade Anilide analysis->end

Caption: Experimental workflow for scaling up anilide synthesis.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTORC1 akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation anilide_inhibitor Anilide Inhibitor anilide_inhibitor->pi3k

Caption: Inhibition of the PI3K/Akt/mTOR pathway by anilide compounds.[6]

References

Technical Support Center: Addressing Resistance Mechanisms to Anilide-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to anilide-based drugs in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to anilide-based anticancer drugs?

A1: Resistance to anilide-based drugs is a multifaceted issue that can arise from various molecular alterations within cancer cells. The primary mechanisms include:

  • On-target alterations: Mutations in the drug's primary molecular target can prevent the drug from binding effectively. A common example is the development of gatekeeper mutations in kinases, which sterically hinder drug binding.[1][2]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, thereby maintaining cell proliferation and survival.[3][4][5]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and limiting its efficacy.[6][7]

  • Lineage plasticity and phenotype switching: Cancer cells can undergo changes in their cellular identity, such as epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[3]

  • Alterations in drug metabolism: Cells may develop mechanisms to metabolize and inactivate the drug more rapidly.[8]

Q2: My cell line is showing decreased sensitivity to an anilide-based drug. How can I confirm that it has developed resistance?

A2: The first step to confirm drug resistance is to perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the drug on your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of acquired resistance.[9] It is crucial to ensure the stability of the resistance by culturing the cells in a drug-free medium for several passages and then re-challenging them with the drug.[5]

Q3: What are the initial steps to investigate the mechanism of resistance in my newly developed resistant cell line?

A3: Once resistance is confirmed, a systematic approach can be taken to identify the underlying mechanism:

  • Sequence the target gene: The most direct approach is to sequence the gene encoding the drug's molecular target to identify any potential mutations that could interfere with drug binding.

  • Analyze protein expression and pathway activation: Use Western blotting to examine the expression levels of the drug target and key proteins in potential bypass signaling pathways (e.g., PI3K/Akt, MAPK). Phospho-specific antibodies can reveal the activation status of these pathways.

  • Investigate drug transporter expression: Use quantitative PCR (qPCR) or Western blotting to assess the expression levels of common ABC transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[10]

  • Perform a functional drug efflux assay: To confirm the role of efflux pumps, you can use a fluorescent substrate of these transporters (e.g., Rhodamine 123) and see if its efflux is increased in resistant cells and can be reversed by a known inhibitor (e.g., verapamil).

Q4: I am observing inconsistent IC50 values in my experiments. What could be the cause?

A4: Inconsistent IC50 values are a common issue and can stem from several factors:

  • Cell culture conditions: Variations in cell passage number, cell seeding density, and the quality of media and serum can all impact drug sensitivity.[11][12] It is recommended to use cells within a narrow passage number range and to optimize and standardize seeding density.

  • Drug stability and preparation: Ensure that your drug stock is properly stored and that fresh dilutions are made for each experiment. Some compounds are sensitive to light and freeze-thaw cycles.[11]

  • Assay execution: Inconsistent incubation times and improper mixing of reagents can introduce variability. Automation of liquid handling steps can help minimize these errors.[12]

  • "Edge effects" in microplates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.[12]

Troubleshooting Guides

Problem: Unexpected High IC50 Value in a Sensitive Cell Line
Possible Cause Suggested Solution
Cell line contamination or misidentification Perform cell line authentication (e.g., Short Tandem Repeat profiling).
High cell passage number Use cells from a low-passage, frozen stock. High passage numbers can lead to genetic drift and altered drug sensitivity.[12]
Degradation of the drug Prepare fresh drug stock solutions and store them under recommended conditions.
Incorrect drug concentration Verify the concentration of your stock solution and the accuracy of your serial dilutions.
Suboptimal assay conditions Optimize cell seeding density and incubation time for your specific cell line.[11]
Problem: Failure to Establish a Drug-Resistant Cell Line
Possible Cause Suggested Solution
Drug concentration is too high Start with a drug concentration at or below the IC50 of the parental cell line and increase the concentration gradually (e.g., 1.5- to 2-fold increments).[5]
Insufficient duration of drug exposure The development of stable resistance can take several months of continuous culture with the drug.[5]
Cell line is inherently resistant Some cell lines may possess intrinsic resistance mechanisms. Consider using a different, more sensitive cell line.
Drug is highly cytotoxic with a steep dose-response curve A very steep dose-response curve can make it difficult to select for resistant cells. Try a more gradual dose escalation.

Quantitative Data Summary

The following tables summarize reported IC50 values for several anilide-based drugs in sensitive and resistant cancer cell lines.

Table 1: Nilotinib IC50 Values in Chronic Myeloid Leukemia (CML) Cell Lines

Cell LineResistance StatusIC50 (nM)Reference
K562Sensitive5 - 42[13][14]
K562-rnNilotinib-Resistant40[14][15]
K562/IMA-3Imatinib-Resistant84[13]
K562-RNNilotinib-Resistant24,742[1]

Table 2: Enzalutamide IC50 Values in Prostate Cancer Cell Lines

Cell LineResistance StatusIC50 (µM)Reference
LNCaPSensitive0.27 - 5.6[9][16][17]
LNCaP abl EnzaREnzalutamide-Resistant>10[18]
C4-2BCastration-Resistant(Resistant at 100nM)[2]
VCaPSensitive(Sensitive)[17]
22Rv1Resistant20.27[17]

Table 3: Bicalutamide IC50 Values in Prostate Cancer Cell Lines

Cell LineResistance StatusIC50 (nM)Reference
LNCaPSensitive(Sensitive)[19]
VCaPSensitive160[20]

Table 4: Osimertinib IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEGFR MutationResistance StatusIC50 (nM)Reference
PC-9exon 19 delSensitive23[21]
PC-9ERexon 19 del + T790MResistant (to 1st gen)(Sensitive to Osimertinib)[21]
H1975L858R + T790MResistant (to 1st gen)(Sensitive to Osimertinib)[21]
PC-9OR1exon 19 delOsimertinib-Resistant>300[22]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of a drug.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • Anilide-based drug stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Drug Treatment: Prepare serial dilutions of the anilide-based drug in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[24]

Protocol 2: Western Blot for ABC Transporter Expression

This protocol is for assessing the protein expression of ABC transporters like P-glycoprotein.

Materials:

  • Parental and resistant cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the ABC transporter of interest (e.g., anti-P-glycoprotein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Wash cell pellets with cold PBS and lyse them in lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[26]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C. Wash the membrane three times with TBST.[25]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. Wash the membrane three times with TBST.[25]

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression of the ABC transporter between parental and resistant cells.

Protocol 3: Establishing a Drug-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to a drug.[5][27]

Materials:

  • Parental cancer cell line

  • Complete culture medium

  • Anilide-based drug

  • Cell culture flasks and plates

Procedure:

  • Determine Initial IC50: First, determine the IC50 of the drug on the parental cell line using the MTT assay protocol.

  • Initial Drug Exposure: Start by culturing the parental cells in a medium containing the drug at a concentration of approximately half the IC50.[3]

  • Dose Escalation: Once the cells have adapted and are growing steadily (this may take several passages), increase the drug concentration in the medium. A gradual increase of 1.5- to 2-fold is recommended.[5]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and growth rate. The cells may grow slower initially after each dose escalation. Allow them to recover and reach a stable growth rate before the next increase.

  • Cryopreservation: At each stage of increased resistance, freeze down vials of the cells. This creates a valuable resource for future experiments and serves as a backup.[5]

  • Characterization of Resistance: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 5- to 10-fold the initial IC50), confirm the level of resistance by re-determining the IC50 and comparing it to the parental line.

  • Stability of Resistance: To check for the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 10-15 passages) and then re-evaluate the IC50.[5]

Visualizations

anilide_resistance_mechanisms cluster_drug Anilide-Based Drug cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms drug Anilide Drug target Molecular Target (e.g., Kinase) drug->target Inhibition phenotype Resistant Phenotype efflux Efflux Pump (e.g., P-gp) bypass Bypass Pathway mutation Target Mutation mutation->target Prevents Binding overexpression Efflux Pump Overexpression overexpression->efflux Increases Efflux activation Bypass Pathway Activation activation->bypass Circumvents Inhibition emt Phenotype Switch (e.g., EMT) emt->phenotype Induces Resistance troubleshooting_workflow start Decreased Drug Sensitivity Observed confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance investigate_mechanism Investigate Resistance Mechanism confirm_resistance->investigate_mechanism sequence_target Sequence Target Gene investigate_mechanism->sequence_target western_blot Analyze Bypass Pathways (Western Blot) investigate_mechanism->western_blot qpcr Analyze Efflux Pump Expression (qPCR) investigate_mechanism->qpcr end Mechanism Identified sequence_target->end western_blot->end functional_assay Functional Efflux Assay qpcr->functional_assay functional_assay->end experimental_workflow cluster_setup Experiment Setup cluster_development Resistance Development cluster_analysis Analysis parental_cells Parental Cell Line drug_treatment Anilide Drug Treatment parental_cells->drug_treatment dose_escalation Continuous Dose Escalation drug_treatment->dose_escalation resistant_cells Resistant Cell Line Established dose_escalation->resistant_cells ic50_assay IC50 Determination (MTT Assay) resistant_cells->ic50_assay molecular_analysis Molecular Analysis (Sequencing, WB, qPCR) resistant_cells->molecular_analysis

References

Validation & Comparative

A Comparative Guide to the Efficacy of Antimicrobial Salicylanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anilide derivatives represent a versatile class of organic compounds with a wide array of biological activities. Among these, salicylanilides have emerged as a particularly promising group exhibiting potent antimicrobial properties. This guide provides a comparative analysis of the efficacy of selected salicylanilide derivatives, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug discovery.

Comparative Efficacy of Salicylanilide Derivatives

The antimicrobial efficacy of salicylanilide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative salicylanilide derivatives against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.

CompoundDerivativeTarget OrganismMIC (µM)Reference
1 5-chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamideStaphylococcus aureus ATCC 292130.07[1]
Methicillin-resistant S. aureus (MRSA)0.07 - 0.28[1]
Enterococcus faecalis ATCC 292124.66[1]
Mycobacterium tuberculosis H37Ra18.7[1]
2 5-chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamideStaphylococcus aureus ATCC 292130.07[1]
Methicillin-resistant S. aureus (MRSA)0.07 - 0.28[1]
Enterococcus faecalis ATCC 292124.66[1]
Mycobacterium tuberculosis H37Ra18.7[1]
3 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoateStaphylococcus aureus (including MRSA)≥ 0.49[2][3]
Mycobacterium tuberculosis1[2]
Mycobacterium kansasii1-4[2]
Mycobacterium avium4-32[2]

Note: The MIC values presented are indicative of the potent activity of these salicylanilide derivatives, particularly against Gram-positive bacteria and mycobacteria.[1][2][4] It is important to note that Gram-negative bacteria are generally less susceptible to these compounds.[4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The data presented in this guide were obtained using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.[5][6]

Broth Microdilution Method for MIC Determination:

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

    • A few colonies are then used to inoculate a sterile saline solution or broth.

    • The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The salicylanilide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (bacteria with no compound) and a negative control (medium with no bacteria).

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Mechanism of Action: Salicylanilide Signaling Pathway

Salicylanilides exert their antimicrobial effect primarily by disrupting the bacterial cell membrane's proton motive force (PMF).[7][8] This dissipation of the PMF uncouples the electron transport chain, leading to a decrease in ATP synthesis and ultimately cell death.[8] Furthermore, some salicylanilides can inhibit efflux pumps, which are responsible for extruding antibiotics from the bacterial cell, thus potentially reversing antibiotic resistance.[7][8]

Salicylanilide_Mechanism cluster_membrane Bacterial Cell Membrane ETC Electron Transport Chain Cell_Death Bacterial Cell Death ETC->Cell_Death Leads to ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Efflux_Pump Efflux Pump Antibiotic Other Antibiotics Efflux_Pump->Antibiotic Expels Salicylanilide Salicylanilide Derivative Salicylanilide->Efflux_Pump Inhibits PMF Proton Motive Force (H+ Gradient) Salicylanilide->PMF Dissipates PMF->ETC Uncouples PMF->ATP_Synthase Drives ATP->Cell_Death Lack of ATP leads to

Caption: Mechanism of action of salicylanilide derivatives.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate Wells with Bacteria and Compound A->C B Prepare Serial Dilutions of Salicylanilide Derivatives B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination via broth microdilution. Caption: Workflow for MIC determination via broth microdilution.

References

Validating Anilide Compounds as Drug Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anilide and its derivatives represent a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatility allows for interaction with a wide array of biological targets, leading to their development as kinase inhibitors, epigenetic modulators, and more. However, the promise of anilide-based drugs is often tempered by concerns regarding their metabolic stability and potential for toxicity, necessitating rigorous validation of their intended targets and a careful comparison with alternative scaffolds.[1][2]

This guide provides an objective comparison of anilide compounds against other chemical classes targeting key drug targets. By presenting supporting experimental data, detailed protocols, and visualizing relevant biological pathways, we aim to equip researchers with the information needed to make informed decisions in the drug discovery and development process.

Performance Comparison of Anilide and Non-Anilide Inhibitors

The efficacy of anilide-based compounds is best understood through direct comparison with other inhibitors targeting the same biological molecule. The following tables summarize the half-maximal inhibitory concentration (IC50) values for anilide and non-anilide compounds against several important drug targets. Lower IC50 values indicate greater potency.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a key target in oncology.[3] Anilinoquinazoline derivatives are a well-established class of EGFR inhibitors.[2][4]

Compound ClassCompound NameEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Reference
Anilinoquinazoline Gefitinib~7-100>1000
Anilinoquinazoline Erlotinib~2-100>1000
Anilinoquinazoline Dacomitinib29 (in H1819 cells)-[5]
Anilinoquinazoline Lapatinib160 (in A431 cells)-[5]
Non-Anilide (Pyrimidine) Osimertinib-8.5[6]
Non-Anilide (Indole) ---
Non-Anilide (Pyrrolopyrimidine) ---
c-Src Kinase Inhibitors

c-Src is a non-receptor tyrosine kinase involved in cell growth, differentiation, and motility. Its dysregulation is implicated in various cancers.

Compound ClassCompound Namec-Src IC50 (nM)Reference
Anilinoquinazoline Bosutinib1.2
Anilinoquinazoline Saracatinib (AZD0530)2.7
Non-Anilide (Pyrazolopyrimidine) Dasatinib0.8
Non-Anilide (Pyrrolopyrimidine) --
Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, making them attractive targets for cancer therapy.

Compound ClassCompound NameHDAC1 IC50 (µM)Reference
Anilide (Hydroxamic Acid) Vorinostat (SAHA)0.03
Anilide (Hydroxamic Acid) Belinostat (PXD101)0.027
Non-Anilide (Benzamide) Entinostat (MS-275)0.3
Non-Anilide (Cyclic Peptide) Romidepsin (FK228)0.0036
Topoisomerase I Inhibitors

Topoisomerase I is an enzyme that relaxes supercoiled DNA and is a validated target for cancer chemotherapy.

Compound ClassCompound NameRelative PotencyReference
Anilide-like (Indolocarbazole) --
Non-Anilide (Camptothecin) Camptothecin+++
Non-Anilide (Camptothecin derivative) Topotecan++
Non-Anilide (Camptothecin derivative) Irinotecan (SN-38 is active metabolite)++++ (SN-38)
Dengue Virus NS2B-NS3 Protease Inhibitors

The NS2B-NS3 protease is essential for the replication of the dengue virus, making it a key target for antiviral drug development.

Compound ClassCompound NameKi (µM)Reference
Anilide (Dipeptide) Methionine-proline anilide 14.9[7]
Anilide (Dipeptide) Methionine-proline anilide 210.5[7]
Non-Anilide (Peptidomimetic) --
Non-Anilide (Small Molecule) --

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in a signaling pathway or the logical progression of an experimental plan is crucial for understanding the context of drug target validation. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates cell growth, survival, and differentiation.[1][8][9][10][11] Ligand binding to EGFR triggers a cascade of downstream events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] Anilinoquinazoline inhibitors typically act by competing with ATP at the kinase domain of EGFR, thereby blocking these downstream signals.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anilinoquinazoline Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Inhibits

EGFR signaling pathway and the inhibitory action of anilinoquinazolines.
c-Src Signaling Pathway

c-Src, a non-receptor tyrosine kinase, plays a pivotal role in signaling pathways that control cell adhesion, migration, and proliferation.[4][12][13][14][15] Its activation can be initiated by various stimuli, including growth factor receptors and integrins, leading to the phosphorylation of downstream substrates.

cSrc_Signaling RTK Receptor Tyrosine Kinases (e.g., EGFR) cSrc c-Src RTK->cSrc Activates Integrins Integrins Integrins->cSrc FAK FAK cSrc->FAK Phosphorylates Ras_Pathway Ras-MAPK Pathway cSrc->Ras_Pathway STAT3 STAT3 cSrc->STAT3 Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion Gene_Expression Gene Expression & Proliferation Ras_Pathway->Gene_Expression STAT3->Gene_Expression Anilide_Inhibitor Anilide-based Src Inhibitor Anilide_Inhibitor->cSrc Inhibits Drug_Discovery_Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Hit_to_Lead Hit-to-Lead (Medicinal Chemistry) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Testing (Biochemical & Cellular Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Animal Studies) Lead_Opt->In_Vivo In_Vitro->Hit_to_Lead In_Vitro->In_Vivo Preclinical Preclinical Development (Toxicity, PK/PD) In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Anilide vs. Amide: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic and medicinal chemistry, both anilides and amides are fundamental functional groups. While structurally related, the distinction between an anilide as an N-phenyl amide and a general amide (often N-alkyl or unsubstituted) leads to significant differences in their physicochemical properties, reactivity, and roles in drug design.[1][2] This guide provides a comparative analysis of these two moieties, supported by experimental data and protocols to inform researchers and drug development professionals.

Structural and Electronic Differences

An amide is characterized by a nitrogen atom bonded to a carbonyl group (C=O).[3] An anilide is a specific subset of amides where the nitrogen atom is directly attached to a phenyl ring.[1] This structural variance is the primary driver of their differing properties.

The lone pair of electrons on the nitrogen atom in a simple amide delocalizes into the adjacent carbonyl group through resonance, making the nitrogen less basic than a corresponding amine.[4][5] In anilides, this lone pair is also delocalized into the aromatic pi-system of the benzene ring. This extended conjugation further reduces the electron density on the nitrogen atom, rendering anilides even weaker bases than most aliphatic amides.[5][6]

Synthesis_Workflow cluster_reagents Starting Materials cluster_methods Acylation Methods Acid Carboxylic Acid (R-COOH) Method1 1. Convert to Acyl Chloride (e.g., SOCl2) 2. React with Amine/Aniline Acid->Method1 Method2 React with Acid Anhydride ((RCO)2O) Acid->Method2 Method3 Direct Coupling (e.g., DCC, HATU) Acid->Method3 Amine Amine (R'-NH2) or Aniline (Ph-NH2) Amine->Method1 Amine->Method2 Amine->Method3 Product Amide (R-CONHR') or Anilide (R-CONHPh) Method1->Product Method2->Product Method3->Product Hydrolysis_Experiment_Workflow A 1. Prepare Equimolar Solutions (Amide & Anilide in Ethanol) B 2. Equilibrate Temperature (e.g., 70°C) A->B C 3. Initiate Hydrolysis (Add NaOH, Start Timer) B->C D 4. Withdraw Aliquots at Timed Intervals C->D E 5. Quench Reaction (Add to excess HCl) D->E F 6. Analyze Samples (e.g., HPLC for reactant concentration) E->F G 7. Plot Data & Compare Rates ([Reactant] vs. Time) F->G

References

A Comparative Guide to Anilide Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anilides, amides derived from anilines, are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The efficient and selective synthesis of these compounds is a cornerstone of modern organic chemistry. This guide provides an objective comparison of four prominent methods for anilide synthesis: Classical Acetylation, a Green, Solvent-Free approach, Amide Coupling using EDC/HOBt, and the Buchwald-Hartwig Amination. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in a research setting.

Data Presentation: A Comparative Analysis

The selection of an appropriate synthetic method for anilide formation is contingent on several factors, including substrate scope, desired yield, reaction conditions, and green chemistry considerations. The following table summarizes key quantitative data for the four methodologies, offering a clear comparison of their typical performance.

MethodKey TransformationTypical ReagentsCatalystTypical SolventTypical Temperature (°C)Typical Reaction TimeReported Yield Range (%)
Classical Acetylation N-Acetylation of anilineAniline, Acetic AnhydrideGlacial Acetic Acid, Zinc DustNone (or water)~100-11515 - 45 min65 - 95+
Green, Solvent-Free N-Acetylation of anilineAniline, Glacial Acetic AcidZinc DustNoneReflux (~118)45 min - 2 hours72 - 85+[1][2]
Amide Coupling Amide bond formationAniline derivative, Carboxylic Acid, EDC, HOBt, DMAPNoneCH₃CN, DCM, or DMF23 (Room Temp)18 hours57 - 80[3]
Buchwald-Hartwig Amination C-N Bond FormationAryl Halide, AminePalladium catalyst (e.g., Pd(OAc)₂) with phosphine ligandToluene, Dioxane80 - 1208 - 24 hours70 - 95[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and can be adapted for specific substrates and scales.

Classical Acetylation of Aniline

This method utilizes acetic anhydride to acetylate aniline, a robust and widely used procedure.

Materials:

  • Aniline (10 ml)

  • Acetic Anhydride (20 ml)

  • Glacial Acetic Acid (20 ml)

  • Zinc Dust (a small amount)

  • Ice-cold water

  • Round bottom flask

  • Reflux condenser

  • Beaker

  • Buchner funnel

Procedure:

  • In a round bottom flask, combine 10 ml of aniline, 20 ml of acetic anhydride, and 20 ml of glacial acetic acid.[6][7]

  • Add a small amount of zinc dust to the mixture to prevent the oxidation of aniline.[6][7]

  • Attach a reflux condenser to the flask and gently heat the mixture in an oil bath for approximately 15-20 minutes.[6][7]

  • Carefully pour the hot mixture into a beaker containing ice-cold water while stirring continuously.

  • Stir the mixture vigorously to hydrolyze any excess acetic anhydride.

  • The acetanilide will precipitate as a white solid. Collect the crude product by vacuum filtration using a Buchner funnel.[6][7]

  • The crude acetanilide can be purified by recrystallization from hot water.[7]

Green, Solvent-Free Synthesis of Acetanilide

This environmentally benign method avoids the use of acetic anhydride and organic solvents.

Materials:

  • Aniline (3.3 g)

  • Glacial Acetic Acid (10 ml)

  • Zinc Dust (0.16 g)

  • Cold water

  • Round bottom flask

  • Reflux condenser

  • Beaker

Procedure:

  • In a 100 ml round bottom flask, combine 3.3 g of aniline, 10 ml of glacial acetic acid, and 0.16 g of zinc dust.[1]

  • Attach a reflux condenser and heat the mixture gently for approximately 45 minutes.[1]

  • After heating, carefully pour the reaction mixture into a beaker containing 33 ml of cold water with vigorous stirring.[1]

  • Shining crystals of the product will slowly separate out.

  • After 15 minutes, collect the crystals by filtration.

  • Wash the solid crystals with water and allow them to dry. The product can be further purified by recrystallization from boiling water.[1]

Amide Coupling using EDC and HOBt

This method is particularly useful for coupling electron-deficient anilines with carboxylic acids.

Materials:

  • Aniline derivative (1 equiv)

  • Carboxylic acid (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1 equiv)

  • Acetonitrile (CH₃CN)

  • Silica gel for chromatography

Procedure:

  • In a suitable reaction vessel, dissolve the aniline derivative (1 equiv), the carboxylic acid (1.2 equiv), EDC (1 equiv), HOBt (0.1 equiv), and DMAP (1 equiv) in acetonitrile.[3]

  • Stir the reaction mixture at room temperature (23 °C) for 18 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product is purified by silica gel chromatography. For example, a mixture of 50% ethyl acetate and hexanes can be used as the eluent.[3]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and can be adapted for the synthesis of anilides from aryl halides and amides.

Materials:

  • Aryl bromide (1 equiv)

  • Aniline (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (10 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • BINAP (0.08 equiv)

  • Toluene

  • Celite

Procedure:

  • In a reaction vessel, combine the bromo-aromatic compound (1 equiv), aniline (1.5 equiv), Cs₂CO₃ (10 equiv), Pd(OAc)₂ (0.05 equiv), and BINAP (0.08 equiv) in toluene.[4]

  • Degas the mixture and then stir it at 110 °C for 8 hours under a nitrogen atmosphere.[4]

  • After the reaction is complete, filter the mixture through celite and concentrate the filtrate.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired anilide product.[4]

Visualizing the Synthesis and Decision-Making Process

To further aid in the understanding of anilide synthesis, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a decision-making framework for method selection.

experimental_workflow start Start reagents Combine Reactants (Aniline, Acylating Agent/Carboxylic Acid) start->reagents catalyst Add Catalyst/Coupling Reagent reagents->catalyst reaction Reaction under Controlled Conditions (Temperature, Time) catalyst->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification analysis Product Analysis (Yield, Purity, Characterization) purification->analysis end End analysis->end

Caption: General experimental workflow for anilide synthesis.

decision_tree start Substrate Characteristics? is_aniline_simple Simple, reactive aniline? start->is_aniline_simple is_green_synthesis_desired Green chemistry a priority? is_aniline_simple->is_green_synthesis_desired Yes is_aniline_unreactive Electron-deficient or sterically hindered aniline? is_aniline_simple->is_aniline_unreactive No classical_acetylation Classical Acetylation is_green_synthesis_desired->classical_acetylation No green_method Green, Solvent-Free Method is_green_synthesis_desired->green_method Yes is_cn_coupling_needed Starting from aryl halide? is_aniline_unreactive->is_cn_coupling_needed No amide_coupling Amide Coupling (EDC/HOBt) is_aniline_unreactive->amide_coupling Yes buchwald_hartwig Buchwald-Hartwig Amination is_cn_coupling_needed->buchwald_hartwig Yes

Caption: Decision tree for selecting an anilide synthesis method.

References

A Comparative Guide to Validating the Mechanism of Action of Anilide-X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel anilide compound, "Anilide-X." Through a series of comparative analyses and detailed experimental protocols, we objectively assess the performance of Anilide-X against established anilide compounds and a direct competitor, substantiating its proposed role as a selective kinase inhibitor.

Comparative Overview of Anilide Compounds

To validate the unique mechanism of Anilide-X, its performance was benchmarked against two reference compounds: Acetanilide, a historical anilide with a distinct mechanism, and "Competitor Kinase Inhibitor," a known inhibitor of the target pathway.

CompoundClassPrimary Mechanism of Action (MoA)
Anilide-X (New Compound) Substituted AnilideSelective inhibitor of Kinase-Y
Acetanilide (Reference) AnilideNon-selective inhibitor of Cyclooxygenase (COX) enzymes[1]
Competitor Kinase Inhibitor Small MoleculeNon-anilide inhibitor of Kinase-Y

Proposed Mechanism of Action of Anilide-X

Anilide-X is hypothesized to selectively target and inhibit "Kinase-Y," a critical enzyme in a signaling cascade responsible for promoting cell proliferation. By binding to the ATP-binding site of Kinase-Y, Anilide-X is expected to block the phosphorylation of its downstream substrate, "Substrate-Z," thereby halting the pro-proliferative signal. This mechanism is distinct from older anilides like Acetanilide, which primarily function by inhibiting prostaglandin synthesis through COX enzymes.[1]

cluster_pathway Proposed Kinase-Y Signaling Pathway cluster_inhibitors Points of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseY Kinase-Y Receptor->KinaseY Activates SubstrateZ Substrate-Z KinaseY->SubstrateZ Phosphorylates pSubstrateZ p-Substrate-Z SubstrateZ->pSubstrateZ Proliferation Cell Proliferation pSubstrateZ->Proliferation Promotes AnilideX Anilide-X AnilideX->KinaseY Competitor Competitor Kinase Inhibitor Competitor->KinaseY

Caption: Proposed signaling pathway of Kinase-Y and the inhibitory action of Anilide-X.

Experimental Data and Comparative Analysis

To validate the proposed mechanism, a series of in vitro assays were conducted. The results are summarized below.

Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. A lower IC50 value indicates greater potency.

CompoundTarget KinaseIC50 (nM)
Anilide-X Kinase-Y 5.8 ± 0.7
Competitor Kinase InhibitorKinase-Y12.3 ± 1.1
AcetanilideKinase-Y> 10,000

Analysis: Anilide-X demonstrates potent, direct inhibition of Kinase-Y, being over twofold more potent than the competitor compound. Acetanilide shows no significant activity, confirming its different mechanism of action.

Cellular Proliferation Assay

This assay measures the effect of the compounds on the growth of a cancer cell line known to be dependent on the Kinase-Y signaling pathway.

CompoundCell Line (Kinase-Y Dependent)GI50 (µM)
Anilide-X MCF-7 0.9 ± 0.2
Competitor Kinase InhibitorMCF-72.1 ± 0.5
AcetanilideMCF-7> 100

Analysis: The potent enzymatic inhibition by Anilide-X translates to effective growth inhibition in a relevant cellular model, outperforming the competitor. Acetanilide's lack of effect further supports a distinct and non-overlapping mechanism of action.

Target Selectivity Profile

To assess specificity, Anilide-X was tested against a panel of related kinases and the primary target of Acetanilide, the COX-2 enzyme.

CompoundTarget% Inhibition at 1 µM
Anilide-X Kinase-Y 98%
Kinase-A (related)15%
Kinase-B (related)8%
COX-2< 5%

Analysis: Anilide-X is highly selective for its intended target, Kinase-Y, with minimal off-target activity on related kinases or the COX-2 enzyme. This high degree of selectivity is a desirable characteristic, suggesting a lower potential for off-target side effects.

Experimental Workflow and Protocols

Validating the mechanism of action follows a logical progression from biochemical assays to cellular and downstream analyses.

start Hypothesis: Anilide-X inhibits Kinase-Y kinase_assay Biochemical Assay: In Vitro Kinase Inhibition (IC50) start->kinase_assay Directly test inhibition cell_assay Cell-Based Assay: Cell Proliferation (GI50) kinase_assay->cell_assay Confirm cellular effect selectivity Specificity: Kinase Selectivity Panel kinase_assay->selectivity Assess off-target activity western_blot Target Engagement: Western Blot for p-Substrate-Z cell_assay->western_blot Verify downstream signaling effect conclusion Conclusion: MoA Validated western_blot->conclusion selectivity->conclusion

Caption: Workflow for the experimental validation of Anilide-X's mechanism of action.
Protocol: In Vitro Kinase Assay

This protocol assesses the direct inhibition of Kinase-Y by the test compounds.

  • Preparation: Recombinant human Kinase-Y, a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer.

  • Compound Treatment: Test compounds (Anilide-X, Competitor, Acetanilide) are serially diluted and added to the wells of a 384-well plate.[2]

  • Initiation: The kinase reaction is initiated by adding a mixture of Kinase-Y and the peptide substrate to the wells.

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow for phosphorylation of the substrate.[3]

  • Termination & Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified using a luminescence-based detection reagent.

  • Data Analysis: The luminescent signal is measured, and the data is normalized to controls. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the impact of the compounds on the metabolic activity and proliferation of the MCF-7 cell line.

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compounds.[4]

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The media is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is read at 570 nm using a microplate reader. GI50 values are calculated from the dose-response curves.

Protocol: Western Blot Analysis

This protocol is used to detect the phosphorylation status of Substrate-Z, the downstream target of Kinase-Y, confirming target engagement in a cellular context.[2]

  • Cell Treatment & Lysis: MCF-7 cells are treated with 1 µM of each test compound for 4 hours. Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (20 µg) from each sample are separated by size via SDS-polyacrylamide gel electrophoresis.[2]

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate-Z (p-Substrate-Z).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: The protein bands are visualized using an ECL substrate and a chemiluminescence imaging system. The membrane is then stripped and re-probed for total Substrate-Z and a loading control (e.g., GAPDH) to ensure equal protein loading.[2]

References

A Comparative Guide to the Toxicity Profiles of Anilide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of various anilide analogues. The information presented herein is intended to support researchers, scientists, and drug development professionals in making informed decisions by summarizing key toxicological data, detailing experimental methodologies for toxicity assessment, and visualizing pertinent biological pathways.

Anilide analogues are a broad class of chemicals characterized by an acyl group attached to an aniline moiety. They are integral to the synthesis of numerous pharmaceuticals, pesticides, and dyes. However, their utility is often counterbalanced by significant toxicological concerns, including methemoglobinemia, cytotoxicity, genotoxicity, and carcinogenicity. The nature and position of substituents on the aniline ring profoundly influence the toxicological properties of these compounds, making a comparative understanding essential for risk assessment and the development of safer alternatives.

Comparative Toxicological Data

The following tables summarize key toxicological parameters for a range of anilide analogues, offering a quantitative basis for comparison.

Table 1: Acute and Chronic In Vivo Toxicity Data

CompoundAnalogue TypeCAS NumberLD50 (Oral, Rat) (mg/kg)NOAEL/LOAEL (mg/kg/day)Primary Target Organ(s)
AnilineParent Compound62-53-3250 - 442LOAEL: 7 (systemic, non-neoplastic lesions)Spleen, Red Blood Cells
o-ToluidineMethylated95-53-4670 - 900-Bladder
m-ToluidineMethylated108-44-1450--
p-ToluidineMethylated106-49-0330 - 656--
o-AminophenolHydroxylated95-55-6-LOAEL: 83 (increased relative liver weight)Liver, Red Blood Cells, Kidney
m-AminophenolHydroxylated591-27-5-NOAEL: 80 (reduced body weight, tremors)-
p-AminophenolHydroxylated123-30-8671NOAEL: 20 (nephrotoxicity)Kidney
4-NitroanilineNitrated100-01-6750--
4-ChloroanilineHalogenated106-47-8--Spleen, Red Blood Cells
4-FluoroanilineHalogenated371-40-4417--

Table 2: In Vitro Cytotoxicity Data

CompoundAnalogue TypeCell LineAssayIC50
Benzthioanilide (unsubstituted)ThioanilideClone 81 (cat cells)Neutral Red Uptake>1000 µg/mL
Benzthioanilide (chloro & fluoro substituted)ThioanilideClone 81 (cat cells)Neutral Red Uptake<10 µg/mL[1]

Key Experimental Protocols

Detailed methodologies for common assays used to evaluate the toxicity of anilide analogues are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose the cells to various concentrations of the anilide analogues for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay is another method to evaluate cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Principle: Healthy cells will take up and retain the neutral red dye in their lysosomes. When cells are damaged or dead, their ability to retain the dye is diminished.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with varying concentrations of the test compounds for a specified duration.

  • Incubation with Neutral Red: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 3 hours.

  • Washing: Wash the cells with a wash solution (e.g., a solution of 1% CaCl2 and 0.5% formaldehyde) to remove excess dye.

  • Dye Extraction: Extract the dye from the cells using a destain solution (e.g., a solution of 1% acetic acid and 50% ethanol).

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Determine the IC50 value based on the reduction in neutral red uptake in treated cells compared to control cells.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the comet tail.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Biological Pathways and Mechanisms of Toxicity

The toxicity of anilide analogues is closely linked to their metabolic activation and the subsequent induction of cellular stress.

Metabolic Activation of Anilide Analogues

Anilide analogues are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[2] A key activation step is N-hydroxylation, which forms N-hydroxyarylamines. These intermediates can be further oxidized to nitrosoarenes, which can then form highly reactive arylnitrenium ions. These reactive metabolites can covalently bind to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity. Ring hydroxylation and N-acetylation are generally considered detoxification pathways.[3]

G cluster_activation Metabolic Activation cluster_detoxification Detoxification cluster_toxicity Toxicity Anilide Anilide Analogue N_Hydroxy N-Hydroxyarylamine Anilide->N_Hydroxy CYP450 (N-hydroxylation) Ring_Hydroxylated Ring-Hydroxylated Metabolite Anilide->Ring_Hydroxylated CYP450 N_Acetyl N-Acetylarylamine Anilide->N_Acetyl NATs Nitroso Nitrosoarene N_Hydroxy->Nitroso Oxidation Nitrenium Arylnitrenium Ion Nitroso->Nitrenium Protonation DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Protein_Adducts Protein Adducts Nitrenium->Protein_Adducts Genotoxicity Genotoxicity/Carcinogenicity DNA_Adducts->Genotoxicity Cell_Damage Cellular Damage Protein_Adducts->Cell_Damage

Metabolic pathways of anilide analogues.

Oxidative Stress-Responsive Signaling Pathways

The metabolic activation of anilide analogues can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[4] This cellular stress activates key signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation, cell survival, and apoptosis.

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_response Cellular Response Anilide_Metabolites Anilide Metabolites ROS ROS Anilide_Metabolites->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates IKK IKK Complex ROS->IKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades, releasing NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active translocates to nucleus NFkB_active->Inflammation Cell_Survival Cell Survival NFkB_active->Cell_Survival

Aniline-induced oxidative stress signaling.

Conclusion

The toxicological profiles of anilide analogues are diverse and heavily dependent on their chemical structure. Substituents on the aniline ring influence their metabolic activation and detoxification pathways, ultimately determining their potential for cytotoxicity, genotoxicity, and carcinogenicity. This guide provides a comparative overview of key toxicity data and standardized experimental protocols to aid researchers in the evaluation and development of anilide-containing compounds. A thorough understanding of these toxicological principles is paramount for mitigating risks and designing safer chemical entities.

References

Benchmarking Nilotinib: A Comparative Analysis Against Established Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nilotinib, a second-generation tyrosine kinase inhibitor, against the first-generation standard, Imatinib, and another second-generation agent, Dasatinib. The information presented is curated to assist researchers and drug development professionals in evaluating the performance of these anilide-based drugs in the context of Chronic Myeloid Leukemia (CML) therapy. The guide includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and a standard benchmarking workflow.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Nilotinib, Imatinib, and Dasatinib against the wild-type BCR-ABL kinase and various imatinib-resistant mutants. Lower IC50 values indicate greater potency. This data is crucial for understanding the efficacy of these inhibitors in both standard and drug-resistant CML.[1][2][3][4][5][6]

TargetNilotinib IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)
Wild-Type BCR-ABL <30~600~1
Imatinib-Resistant Mutants
P-loop
G250E311,8523
Q252H313,3784
Y253H3795,6235
E255K12610,0008
E255V447>10,00012
Gatekeeper
T315I>10,000>10,000>10,000
Activation Loop
H396P622,13810

Mandatory Visualizations

The following diagrams illustrate the BCR-ABL signaling pathway and a typical experimental workflow for benchmarking a new kinase inhibitor.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2 Grb2 BCR-ABL->Grb2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Differentiation Differentiation STAT5->Differentiation MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival Nilotinib Nilotinib Nilotinib->BCR-ABL Inhibition

Caption: BCR-ABL Signaling Pathway and Nilotinib's Point of Inhibition.

Kinase_Inhibitor_Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (IC50 Determination vs. Target Kinase) Cell_Based_Assay Cell-Based Proliferation Assay (IC50 in CML Cell Lines) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling (Panel of Off-Target Kinases) Cell_Based_Assay->Selectivity_Profiling Decision Promising Candidate? Selectivity_Profiling->Decision Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Efficacy_Models Xenograft Efficacy Models (Tumor Growth Inhibition in Mice) Pharmacokinetics->Efficacy_Models End Lead Candidate Efficacy_Models->End Start New Anilide Compound Start->Biochemical_Assay Decision->Pharmacokinetics Yes Decision->End No

Caption: Experimental Workflow for Preclinical Kinase Inhibitor Benchmarking.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

In Vitro Kinase Assay (Biochemical IC50 Determination)

This assay determines the direct inhibitory effect of the anilide compound on the enzymatic activity of the purified BCR-ABL kinase.

Materials:

  • Recombinant human BCR-ABL kinase domain

  • Peptide substrate (e.g., Abltide)

  • Test anilide compound (e.g., Nilotinib) and standards (Imatinib, Dasatinib)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test anilide and standard inhibitors in DMSO. A typical starting concentration is 10 µM.

  • Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the peptide substrate, and the recombinant BCR-ABL kinase.

  • Inhibitor Addition: Add the serially diluted compounds to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the BCR-ABL kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Convert the raw data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (Cellular IC50 Determination)

This assay measures the potency of the anilide compound in inhibiting the proliferation of CML cells that are dependent on BCR-ABL signaling.

Materials:

  • CML cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant BCR-ABL)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test anilide compound and standards

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or equivalent

  • 96-well clear bottom, white-walled plates

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the CML cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of the test anilide and standard inhibitors in the cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[7][8][9]

References

In Vivo Validation of Anilide Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anilide and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating therapeutic potential across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. This guide provides an objective comparison of the in vivo performance of select anilide-based compounds against established therapies, supported by experimental data and detailed methodologies.

Anti-inflammatory Potential of Anilide Derivatives

Anilide compounds have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. This section compares the in vivo efficacy of anilide derivatives with standard non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard and well-established acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs.[1] The injection of carrageenan, a strong chemical irritant, stimulates the release of inflammatory mediators, leading to edema formation.[1]

Compound/DrugAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)Time PointCitation(s)
9-Anilinoacridine Derivative (Compound 3b) Rat30 mg/kg-100%5 hours[2]
Celecoxib Rat30 mg/kgOralPrevents full manifestation6 hours[3]
Celecoxib Rat0.3-30 mg/kgIntraperitonealDose-dependent reduction-[4]
Indomethacin Rat5 mg/kgIntraperitonealSignificant inhibition-

Key Findings:

  • The 9-anilinoacridine derivative (Compound 3b) demonstrated complete inhibition of paw edema at a 30 mg/kg dose after 5 hours, suggesting potent anti-inflammatory activity.[2]

  • Celecoxib, a selective COX-2 inhibitor, also effectively reduces carrageenan-induced paw edema in a dose-dependent manner.[3][4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for inducing and evaluating acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test anilide compound

  • Reference drug (e.g., Celecoxib, Indomethacin)

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Divide animals into groups: control (vehicle), reference drug, and test anilide compound groups. Administer the test compounds and reference drug, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection.[1][5]

  • Induction of Edema: Inject 100 µl of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after injection.[6]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition

Many anilide-based anti-inflammatory agents exert their effect by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Anilide Derivatives Anilide Derivatives Anilide Derivatives->COX-2

Caption: Inhibition of the COX-2 pathway by anilide derivatives.

Anticancer Potential of Anilide Derivatives

Several anilide compounds have been investigated for their antitumor activities, with some demonstrating efficacy in preclinical cancer models. This section compares an anilide derivative with a standard chemotherapeutic agent in a colon cancer model.

Comparative In Vivo Efficacy in a Colon Cancer Xenograft Model

The in vivo anticancer efficacy of anilide derivatives is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Compound/DrugAnimal ModelTumor ModelDoseRoute of AdministrationTumor Growth Inhibition (%)Citation(s)
N-phenyl-2-(aniline) benzamide hydrochloride (N53·HCl) Nude MiceHT29 Colon Cancer Xenograft-Oral53.7%[7][8]
5-Fluorouracil (5-FU) Nude MiceSW620 Colon Cancer Xenograft30 mg/kgIntraperitoneal36%[1]
5-Fluorouracil (5-FU) + Leucovorin MiceColon 26 & 38 Carcinoma100 mg/kg (5-FU)-Potentiated antitumor effect[9]

Key Findings:

  • The anilide derivative N53·HCl exhibited a tumor inhibition rate of 53.7% in a colon cancer xenograft model, suggesting significant antitumor activity.[7][8]

  • The standard chemotherapeutic drug, 5-Fluorouracil (5-FU), showed a 36% tumor growth inhibition in a similar model.[1] The efficacy of 5-FU can be enhanced when used in combination with other agents like Leucovorin.[9]

Experimental Protocol: Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a xenograft model to assess the in vivo efficacy of anticancer compounds.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old

  • Human colon cancer cell line (e.g., HT29, SW620)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • Test anilide compound

  • Reference drug (e.g., 5-Fluorouracil)

  • Vehicle

  • Calipers

Procedure:

  • Cell Preparation: Culture human colon cancer cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a mixture of serum-free medium and Matrigel (optional) at a concentration of approximately 1 x 10^7 cells/mL.

  • Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable (typically 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test anilide compound, reference drug, or vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that regulates cell proliferation, survival, and growth.[10][11] Its overactivation is a common feature in many cancers, making it a key target for anticancer therapies.[10]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Anilide Derivatives Anilide Derivatives Anilide Derivatives->PI3K Anilide Derivatives->AKT Anilide Derivatives->mTOR PTEN PTEN PTEN->PI3K Neuronal_Apoptosis Apoptotic Stimulus Apoptotic Stimulus Bax Bax Apoptotic Stimulus->Bax Cytochrome c release Cytochrome c release Bax->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bcl-2 Bcl-2 Bcl-2->Bax Anilide Derivatives Anilide Derivatives Anilide Derivatives->Bax Anilide Derivatives->Caspase-9 Anilide Derivatives->Caspase-3

References

A Comparative Analysis of Anilides and Their Sulfonamide Isosteres: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Isosteric replacement, the substitution of one atom or group of atoms for another with similar physicochemical properties, is a powerful tool in this process. This guide provides a comparative analysis of anilides and their sulfonamide isosteres, offering insights into their relative performance supported by experimental data.

The replacement of an anilide functional group with a sulfonamide isostere can significantly impact a molecule's biological activity, physicochemical characteristics, and pharmacokinetic profile. While both moieties can engage in similar hydrogen bonding interactions, their distinct electronic and conformational properties often lead to notable differences in performance. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of novel therapeutics.

Data Presentation: A Comparative Overview

The following tables summarize the key differences between anilides and their sulfonamide isosteres based on data from various studies. It is important to note that the specific effects of this isosteric replacement are highly dependent on the molecular scaffold and the biological target.

Table 1: Comparative Physicochemical Properties
PropertyAnilide MoietySulfonamide MoietyKey Differences & Implications
Acidity (pKa) Generally neutral or weakly basicAcidic (pKa ~9-10)The acidic nature of the sulfonamide N-H can introduce new interactions with biological targets and influence solubility and distribution.
Lipophilicity (LogP) Variable, depends on substituentsGenerally more hydrophilicThe increased polarity of the sulfonamide group can lead to improved aqueous solubility and reduced membrane permeability.[1]
Hydrogen Bonding H-bond donor (N-H) and acceptor (C=O)H-bond donor (N-H) and two H-bond acceptors (two S=O)The additional hydrogen bond acceptor in sulfonamides can lead to altered binding affinities and selectivities.
Solubility Generally lower in aqueous mediaGenerally higher in aqueous mediaThe increased polarity of the sulfonamide group often enhances aqueous solubility, which can be advantageous for drug formulation.
Metabolic Stability Susceptible to hydrolysis by amidasesGenerally more resistant to hydrolysisSulfonamides often exhibit greater metabolic stability, leading to longer half-lives in vivo.
Table 2: Comparative Biological Activity (Antiproliferative Activity)

Data presented here is based on a study of novel sulfonanilide compounds as antiproliferative agents for breast cancer. The parent anilide compounds were not directly tested in this specific study, but the structure-activity relationship (SAR) data for the sulfonanilides provides valuable insights.

Compound (Sulfonanilide)Modification% Inhibition of SK-BR-3 Cell Proliferation at 25µMIC50 (µM)
30 2,5-Dimethylbenzyl substitution at A position>80%20.1
44 4-Isopropylbenzyl substitution at A position>80%6.5
63 4-Chloro-3-nitro benzamide at C position>80%Not specified

Data extracted from a study on novel sulfonanilide compounds as antiproliferative agents.[2][3] The study suggests that bulky hydrophobic groups on the terminal phenyl ring and a methanesulfonamide moiety are beneficial for activity.[2][3]

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free)

  • MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (anilides and sulfonamide isosteres) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized.

  • After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 590 nm using a multi-well spectrophotometer.

  • Cell viability is calculated as a percentage of the control (untreated cells).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method for determining the passive permeability of compounds through an artificial lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.

Materials:

  • PAMPA plate sandwich (a 96-well donor plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well spectrophotometer or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with buffer.

  • Add the test compound solutions to the donor plate wells.

  • Assemble the PAMPA plate sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • The permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

    Where:

    • [drug]acceptor is the concentration of the drug in the acceptor well

    • [drug]equilibrium is the concentration at equilibrium

    • VA is the volume of the acceptor well

    • VD is the volume of the donor well

    • Area is the effective area of the membrane

    • Time is the incubation time

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

isosteric_replacement Anilide Anilide (-NH-C=O) Sulfonamide Sulfonamide Isostere (-NH-S(=O)₂) Anilide->Sulfonamide Isosteric Replacement Properties Altered Properties: - Acidity - Lipophilicity - H-bonding - Solubility - Metabolism Sulfonamide->Properties

Caption: Isosteric replacement of anilide with a sulfonamide moiety.

experimental_workflow cluster_synthesis Synthesis cluster_testing Comparative Testing A Anilide Compound C Physicochemical Properties (pKa, LogP, Solubility) A->C D Biological Activity (e.g., MTT Assay) A->D E Pharmacokinetics (e.g., PAMPA) A->E B Sulfonamide Isostere B->C B->D B->E F Data Analysis & Structure-Activity Relationship (SAR) C->F D->F E->F

Caption: A typical experimental workflow for comparative analysis.

aromatase_pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Cancer Estrogen-Dependent Cancer Cell Growth Estrogens->Cancer Stimulation Inhibitor Anilide or Sulfonamide Aromatase Inhibitor Inhibitor->Aromatase Inhibition

Caption: Simplified aromatase signaling pathway and inhibitor action.

Conclusion

The isosteric replacement of anilides with sulfonamides represents a valuable strategy in drug discovery for modulating the physicochemical and biological properties of lead compounds. Sulfonamides often introduce increased acidity, hydrophilicity, and metabolic stability, which can translate to improved pharmacokinetic profiles and altered biological activity. However, the success of this substitution is highly context-dependent and requires careful consideration of the target and the overall molecular scaffold. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of Anilox Solutions: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Anilox cleaning solutions is paramount for ensuring laboratory safety and environmental compliance. These solutions often contain a mixture of chemicals that require careful handling and disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in this process.

Quantitative Data from Safety Data Sheets

The chemical properties of Anilox cleaning solutions can vary between manufacturers. The following table summarizes typical quantitative data found in the Safety Data Sheets (SDS) of these products.

PropertyTypical Value/RangeSignificance for Disposal
pH 8.0 - 12.0Indicates that many solutions are alkaline and may require neutralization before disposal.[1]
Flash Point >100 °C (>212 °F)A high flash point suggests the product is not highly flammable under normal conditions.[2]
Specific Gravity ~1.0Similar to water, which is a factor in how it will behave in spills.
Solubility in Water Complete/InfiniteHigh solubility means it will readily mix with water, which is important for dilution and rinsing protocols.[2]
Key Ingredients Sodium Hydroxide, Potassium Hydroxide, Diethylene Glycol Monobutyl EtherThese strong bases and solvents are the primary hazardous components dictating disposal methods.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the safe disposal of waste Anilox cleaning solutions.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Collection and Storage:

  • Collect all waste Anilox solution in a designated, clearly labeled, and sealed container.

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids.[7]

3. Spill Management:

  • In case of a spill, contain the liquid using an inert absorbent material like sand, vermiculite, or a commercial spill kit.

  • Scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water.

4. Disposal Procedure:

  • Consult Local Regulations: Always adhere to your institution's EHS guidelines, as well as local, state, and federal regulations for hazardous waste disposal.[7]

  • Neutralization (If Alkaline): If the SDS indicates an alkaline pH and your EHS department approves, neutralize the waste solution. (See the detailed neutralization protocol below).

  • Arrange for Professional Disposal: Transfer the collected waste (neutralized or not, as per regulations) to a specialized hazardous waste disposal company.[3][7] Do not pour waste solutions down the drain unless expressly permitted by your local wastewater authority and EHS department.

5. Empty Container Disposal:

  • Triple-rinse the empty container with water.

  • Collect the rinsate and treat it as hazardous waste along with the bulk of the solution.

  • Once thoroughly rinsed, the container can often be disposed of as non-hazardous waste, but confirm this with your local regulations.

Experimental Protocol: Neutralization of Alkaline Anilox Waste

Many Anilox cleaners are alkaline due to ingredients like sodium hydroxide or potassium hydroxide.[3] This protocol details the process of neutralizing this alkaline waste to a more neutral pH before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To adjust the pH of the alkaline waste solution to a neutral range (typically 6.0-8.0) to meet disposal requirements.

Materials:

  • Waste Anilox solution

  • Weak acid (e.g., 5% acetic acid or citric acid solution)

  • pH meter or pH indicator strips

  • Glass stirring rod

  • Large beaker or container (must be larger than the volume of waste)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all necessary PPE. Place the waste container in a secondary containment tray within a fume hood.

  • pH Measurement: Carefully measure the initial pH of the waste solution using a calibrated pH meter or pH paper.

  • Acid Addition: Slowly and in small increments, add the weak acid to the waste solution while stirring continuously with a glass rod. This process can generate heat, so proceed with caution.[8]

  • Monitor pH: After each addition of acid, stop and measure the pH of the solution.

  • Target pH: Continue adding acid until the pH reaches the target neutral range of 6.0-8.0.

  • Final Steps: Once neutralized, securely cap the waste container and label it as "Neutralized Alkaline Waste" with the final pH noted. The neutralized solution is now ready for disposal according to institutional and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Anilox cleaning solutions.

AnilixDisposalWorkflow start Start: Waste Anilox Solution ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check collect_waste Step 2: Collect Waste in Labeled, Sealed Container ppe_check->collect_waste check_sds Step 3: Consult SDS for pH collect_waste->check_sds is_alkaline Is pH > 8.0? check_sds->is_alkaline neutralize Step 4: Neutralize with Weak Acid (See Protocol) is_alkaline->neutralize Yes store_waste Step 5: Store in Designated Hazardous Waste Area is_alkaline->store_waste No neutralize->store_waste contact_ehs Step 6: Contact EHS for Pickup by Specialized Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of Anilox cleaning solutions.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Anilox Rolls and Associated Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of laboratory research and development, the precise and safe handling of all equipment and chemicals is paramount. While the term "Anilix" may not correspond to a recognized chemical agent, it is likely a reference to "anilox," a critical component in many printing and coating processes that may be utilized in specialized drug delivery and formulation development. This guide provides essential safety and logistical information for the handling of anilox rolls and the chemical cleaners they require, ensuring the protection of researchers, scientists, and drug development professionals.

An anilox roll is a hard cylinder, typically with a steel or aluminum core, coated with a ceramic material, and engraved with microscopic cells.[1] These rolls are used to transfer a precise and consistent amount of ink or other fluid to a surface. The primary chemical hazards associated with anilox rolls stem from the cleaning agents used to remove residual materials from the engraved cells. These cleaners can contain a variety of hazardous components.

Personal Protective Equipment (PPE) for Handling Anilox Rolls and Cleaners

When handling anilox rolls, especially during cleaning, a comprehensive approach to personal protective equipment is crucial to mitigate risks of chemical exposure.

Eye and Face Protection:

  • Wear OSHA-standard goggles or a face shield to protect against splashes of cleaning solutions.[2] Eye irritation, redness, tearing, and blurred vision can result from direct contact.[2] In severe cases, permanent eye damage is possible.[3] An eye bath should be readily available.[3]

Skin Protection:

  • Chemical-resistant gloves are mandatory to prevent skin irritation.[4][5] Prolonged contact with cleaning agents can cause dermatitis.[6] Nitrile or latex gloves are preferable to vinyl, which has a higher failure rate.[7]

  • Wear protective clothing, such as a long-sleeved shirt and long pants, or a disposable Tyvek suit for full-body coverage, to prevent skin contact with cleaning chemicals.[2][8]

Respiratory Protection:

  • Inhalation of high concentrations of vapors from cleaning agents can irritate the respiratory tract.[2] If working in a poorly ventilated area or if mists or vapors are produced, a NIOSH-OSHA approved respirator is necessary.[5]

Chemical Composition of Common Anilox Cleaners

The cleaning agents used for anilox rolls are often alkaline or solvent-based and can contain several hazardous chemicals. Understanding these components is key to safe handling.

Chemical ComponentCAS NumberPercentage RangePotential Hazards
Diethylene Glycol Monobutyl Ether112-34-58 – 10%Eye irritation
2-Aminoethanol141-43-52 – 3 %Skin and respiratory irritation
Alcohols, C9-11, Ethoxylated68937-66-64 – 7%Serious eye damage
Sodium Tripolyphosphate7758-29-43 – 4%Skin and eye irritation
Sodium Metasilicate6834-92-00.5 – 1%Skin corrosion, serious eye damage
n-alkyl dimethyl benzyl ammonium chloridesNot specified0.01%-0.02%Severe skin burns and eye damage
Dodecyl benzyl sulfonicacidNot specified2%-6%Skin corrosion, serious eye damage

Note: The exact composition of commercial cleaning products is proprietary. The information above is based on representative safety data sheets. Always refer to the specific SDS for the product in use.

Experimental Protocols: Safe Handling and Cleaning Workflow

The following protocol outlines the standard procedure for safely handling and cleaning anilox rolls to ensure both operational integrity and personnel safety.

Anilox_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Cleaning cluster_disposal Disposal and Storage prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Protective Clothing) prep_area Ensure Adequate Ventilation and Access to Eye Wash Station prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) for Cleaning Agent prep_area->prep_sds handle_roll Carefully Remove Anilox Roll from Equipment, Supporting by Journals prep_sds->handle_roll apply_cleaner Apply Cleaning Agent to Roll Surface as per Manufacturer's Instructions handle_roll->apply_cleaner clean_roll Gently Clean the Roll Surface with an Appropriate Brush apply_cleaner->clean_roll rinse_roll Thoroughly Rinse the Roll with Water to Remove all Cleaner clean_roll->rinse_roll dry_roll Dry the Roll with a Lint-Free Cloth rinse_roll->dry_roll dispose_ppe Dispose of Contaminated PPE and Cleaning Materials in Accordance with Local Regulations dry_roll->dispose_ppe remove_ppe Remove Personal Protective Equipment dispose_ppe->remove_ppe store_roll Store Cleaned Anilox Roll in a Protective Cover or Rack remove_ppe->store_roll

Anilox Roll Safe Handling and Cleaning Workflow

Disposal Plan

Proper disposal of used cleaning agents and contaminated materials is critical to maintaining a safe laboratory environment.

  • Contaminated Materials: All disposable PPE, cloths, and other materials contaminated with anilox cleaning agents should be collected in a designated, sealed container.

  • Waste Cleaner: Unused or waste cleaning solutions should be collected in a clearly labeled, sealed container.

  • Disposal Route: All waste materials must be disposed of through a specialized disposal company, adhering to all local, state, and federal regulations.[3] Do not pour cleaning solutions down the drain unless explicitly permitted by local ordinances and the product's SDS.

By adhering to these safety protocols, researchers can effectively utilize anilox technology while minimizing the risks associated with the necessary cleaning and maintenance procedures. This commitment to safety not only protects personnel but also ensures the integrity and reproducibility of experimental results.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.